1,1-Difluoroethene;methoxymethane
Description
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Structure
2D Structure
Properties
CAS No. |
660821-31-8 |
|---|---|
Molecular Formula |
C4H8F2O |
Molecular Weight |
110.10 g/mol |
IUPAC Name |
1,1-difluoroethene;methoxymethane |
InChI |
InChI=1S/C2H2F2.C2H6O/c1-2(3)4;1-3-2/h1H2;1-2H3 |
InChI Key |
IUEINAYJACUZIC-UHFFFAOYSA-N |
Canonical SMILES |
COC.C=C(F)F |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and characterization of 1,1-Difluoroethene"
An In-depth Technical Guide to the Synthesis and Characterization of 1,1-Difluoroethene
Introduction
1,1-Difluoroethene, commonly known as vinylidene fluoride (VDF), is a colorless, flammable gas with the chemical formula C₂H₂F₂.[1][2][3] It is a crucial hydrofluoroolefin monomer primarily utilized in the production of high-performance fluoropolymers, most notably polyvinylidene fluoride (PVDF).[4][3][5][6] PVDF and other copolymers derived from VDF are valued for their exceptional chemical resistance, thermal stability, and unique piezoelectric properties, leading to widespread applications in industries such as electronics, automotive, aerospace, and medical devices.[4][7] At room temperature, VDF is a gas with a faint, ethereal odor.[2] It is slightly soluble in water but shows good solubility in organic solvents like alcohol and ether.[2][8]
Synthesis of 1,1-Difluoroethene
The industrial production of 1,1-Difluoroethene is primarily achieved through the elimination reaction of halogenated ethane precursors. The most prominent methods involve dehydrochlorination and a two-step photochlorination-pyrolysis process.
Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b)
This is the principal industrial route for VDF production.[6][7] The process involves the high-temperature pyrolysis of 1-chloro-1,1-difluoroethane (HCFC-142b), leading to the elimination of hydrogen chloride (HCl).
Reaction: CH₃CClF₂ → CH₂=CF₂ + HCl
This reaction is highly endothermic and typically requires temperatures above 650°C in the absence of a catalyst.[7] The use of catalysts, such as activated carbon or metal fluorides, can significantly lower the required reaction temperature to below 350°C, which helps to reduce energy consumption and minimize coke formation.[7]
Experimental Protocol: Catalytic Dehydrochlorination
-
Reactor Setup: A fixed-bed flow reactor, typically made of nickel or other corrosion-resistant alloys, is used. The reactor is packed with the chosen catalyst (e.g., N-doped activated carbon).
-
Reaction Conditions:
-
The reactor is heated to the target temperature, typically in the range of 300-350°C for catalytic processes.[7]
-
Gaseous 1-chloro-1,1-difluoroethane (HCFC-142b) is fed into the reactor.
-
-
Product Collection: The gaseous product stream exiting the reactor, containing 1,1-difluoroethene, unreacted HCFC-142b, and the HCl byproduct, is passed through a series of purification steps.
-
Purification:
-
The stream is first cooled to condense the components.
-
HCl is removed by scrubbing with water or an alkaline solution.
-
The remaining organic stream is subjected to cryogenic distillation to separate the VDF product from unreacted starting material and any other byproducts. High-purity VDF (≥99.999%) is typically extracted from the kettle of the final distillation tower.[9]
-
Photochlorination of 1,1-Difluoroethane (HFC-152a) followed by Pyrolysis
An alternative route involves a two-step process starting from 1,1-difluoroethane (HFC-152a).
Step 1: Photochlorination 1,1-difluoroethane is reacted with chlorine under UV light to produce 1-chloro-1,1-difluoroethane (HCFC-142b).[10]
Reaction: CH₃CHF₂ + Cl₂ --(UV light)--> CH₃CClF₂ + HCl
Step 2: Pyrolysis The reaction mixture from the first step, containing HCFC-142b, is directly fed into a pyrolysis reactor without intermediate purification.[10] The subsequent dehydrochlorination is carried out at high temperatures.
Reaction: CH₃CClF₂ --(heat)--> CH₂=CF₂ + HCl
Experimental Protocol:
-
Photochlorination:
-
Gaseous 1,1-difluoroethane and chlorine are introduced into a photoreactor at a temperature between 20°C and 70°C.[10] A molar ratio of 1,1-difluoroethane to chlorine of approximately 1:1.0-1.2 is often used.[10]
-
The reactor is irradiated with a suitable UV light source to initiate the chlorination.
-
-
Pyrolysis:
-
Product Purification: The output stream is purified using similar scrubbing and distillation techniques as described in the dehydrochlorination of HCFC-142b to isolate high-purity VDF.
Table 1: Summary of Synthesis Parameters
| Parameter | Dehydrochlorination of HCFC-142b | Photochlorination-Pyrolysis of HFC-152a |
| Starting Material | 1-Chloro-1,1-difluoroethane (HCFC-142b) | 1,1-Difluoroethane (HFC-152a) |
| Key Reagents | None (thermal) or Catalyst | Chlorine (Cl₂), UV light |
| Step 1 Temperature | N/A | 20 - 70°C[10] |
| Step 2 (Pyrolysis) Temp. | >650°C (non-catalytic), <350°C (catalytic)[7] | 550 - 750°C[10] |
| Key Byproduct | Hydrogen Chloride (HCl) | Hydrogen Chloride (HCl) |
| Advantages | Direct, single-step (if starting with HCFC-142b) | Utilizes a different feedstock |
| Disadvantages | High energy consumption (non-catalytic) | Two-step process |
Characterization of 1,1-Difluoroethene
The identity and purity of synthesized 1,1-Difluoroethene are confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography (GC)
Gas chromatography is the primary method for determining the purity of the final VDF product. A sample of the gas is injected into the GC, and its components are separated based on their boiling points and interactions with the stationary phase. The resulting chromatogram shows peaks corresponding to VDF and any impurities, allowing for precise quantification of purity.
Spectroscopic Methods
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of VDF provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. The gas-phase spectrum shows characteristic absorption bands for the C=C double bond, C-F bonds, and C-H bonds. For instance, in fluorinated polymers derived from VDF, characteristic peaks for different crystalline phases can be identified, such as bands around 763 cm⁻¹ for the α phase and 1275 cm⁻¹ for the β phase.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum of VDF is part of an AA'XX' system. In the gas phase, it consists of sharp peaks that can be analyzed to understand the spin-spin coupling with the fluorine atoms.[11]
-
¹⁹F NMR: The fluorine NMR spectrum provides information about the chemical environment of the fluorine atoms. The coupling between the fluorine and hydrogen atoms (JHF) and between the two non-equivalent fluorine atoms (JFF) can be determined. It has been shown that the JHH and JFF coupling constants have opposite signs in VDF.[11]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of VDF and to identify its fragmentation pattern. The electron ionization mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of C₂H₂F₂ (approx. 64.03 g/mol ).[1][12]
Table 2: Summary of Characterization Data
| Technique | Parameter | Observed Value/Characteristic |
| Molecular Weight | g/mol | 64.035[3][12] |
| Boiling Point | °C | -83 to -84[1][3] |
| Melting Point | °C | -144[3][8] |
| FTIR Spectroscopy | Key Vibrational Bands | Characteristic peaks for C=C, C-F, and C-H bonds.[1] |
| ¹H and ¹⁹F NMR | Spin System | AA'XX' system; JHH and JFF have opposite signs.[11] |
| Mass Spectrometry | Molecular Ion Peak (m/z) | ~64[12] |
| Bond Lengths | C=C | 1.340 ± 0.006 Å[1] |
| C-F | 1.315 ± 0.003 Å[1] | |
| C-H | 1.091 ± 0.009 Å[1] |
Visualized Workflows and Pathways
Caption: Overall workflow for the synthesis and characterization of 1,1-Difluoroethene.
Caption: Dehydrochlorination pathway for 1,1-Difluoroethene synthesis.
Safety Precautions
1,1-Difluoroethene is a highly flammable gas and is classified as a hazardous substance. It can form explosive mixtures with air, with explosive limits between 5.5% and 21.3%.[3]
-
Handling: All handling should be conducted in a well-ventilated area, preferably under a chemical hood.[13] Closed systems and explosion-proof electrical equipment are mandatory.[14] Sources of ignition such as open flames, sparks, and smoking must be strictly prohibited.[14][15] Use non-sparking tools when handling containers.[14]
-
Storage: VDF is shipped and stored as a liquefied compressed gas.[2] Cylinders should be stored in a cool, dry, well-ventilated area away from heat and direct sunlight.[13][15] Store separately from incompatible materials like oxidizers.[16]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, cold-insulating gloves, and safety goggles or a face shield.[13][14] In case of potential exposure to high concentrations, a self-contained breathing apparatus is necessary.[15]
-
Spills and Leaks: In case of a leak, evacuate the area immediately.[15] Eliminate all ignition sources.[15] If a leaking gas fire occurs, do not extinguish it unless the leak can be stopped safely.[16][15] Contact with the liquid can cause frostbite; flush affected areas with lukewarm water.[17]
References
- 1. Buy 1,1-Difluoroethene;1,1,2-trifluoroethene | 28960-88-5 [smolecule.com]
- 2. Vinylidene fluoride | CH2=CF2 | CID 6369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Difluoroethylene - Wikipedia [en.wikipedia.org]
- 4. 2 Vinylidene Fluoride Manufacturers in 2025 | Metoree [us.metoree.com]
- 5. ampchem.com [ampchem.com]
- 6. primaryinfo.com [primaryinfo.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Preparation of 1,1-Difluoroethylene_Chemicalbook [chemicalbook.com]
- 9. CN101704709A - Production method of high-purity vinylidene fluoride monomers - Google Patents [patents.google.com]
- 10. US4148831A - Method of preparing 1,1-difluoroethylene - Google Patents [patents.google.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Ethene, 1,1-difluoro- [webbook.nist.gov]
- 13. halopolymer-usa.com [halopolymer-usa.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. lookchem.com [lookchem.com]
- 16. 1,1-DIFLUOROETHYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. airgas.com [airgas.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methoxymethane
Introduction
Methoxymethane, systematically known as dimethyl ether (DME), is the simplest ether with the chemical formula CH₃OCH₃.[1] It exists as a colorless, highly flammable gas with a faint, characteristic ether-like odor at standard temperature and pressure.[2][3] Due to its unique properties, it serves as a versatile compound in the chemical industry, finding applications as an aerosol propellant, a precursor to other organic compounds, a solvent, and increasingly, as a promising alternative clean fuel.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties of methoxymethane, detailed experimental protocols, and visualizations of key chemical processes, tailored for researchers, scientists, and professionals in drug development.
Physical Properties of Methoxymethane
Methoxymethane is typically handled as a liquefied gas under pressure.[3] Its physical characteristics are largely dictated by the presence of the ether linkage and the absence of hydroxyl groups, which prevents intermolecular hydrogen bonding between methoxymethane molecules. This results in a low boiling point compared to its isomer, ethanol.[5]
Data Presentation: Physical and Thermodynamic Properties
The quantitative physical and thermodynamic data for methoxymethane are summarized in the tables below for ease of reference and comparison.
Table 1: General and Physical Properties of Methoxymethane
| Property | Value |
|---|---|
| IUPAC Name | Methoxymethane[2] |
| Common Names | Dimethyl Ether (DME), Methyl Ether, Wood Ether[3][6] |
| CAS Number | 115-10-6[4] |
| Molecular Formula | C₂H₆O[2] |
| Molar Mass | 46.07 g/mol [2] |
| Appearance | Colorless gas[2] |
| Odor | Faint, sweet, ether-like[2][7] |
Table 2: Thermodynamic Properties of Methoxymethane
| Property | Value |
|---|---|
| Melting Point | -141.5 °C[2][7] |
| Boiling Point | -24.8 °C[2] |
| Flash Point | -41 °C[7] |
| Autoignition Temperature | 350 °C[7] |
| Critical Temperature | 127 °C[8] to 128.8 °C[7] |
| Critical Pressure | 52.0 atm[8] to 53.7 bar[4] |
| Standard Enthalpy of Formation (ΔfHº₂₉₈) | -184.1 kJ/mol |
| Explosive Limits in Air | 3.4% - 27.0% by volume[7] |
Table 3: Solubility and Other Properties of Methoxymethane
| Property | Value |
|---|---|
| Solubility in Water | 71 g/L (at 20 °C); Moderately soluble[2] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform, ether, benzene, and other organic solvents.[2][7] |
| Vapor Density (Air = 1) | 1.617[7] |
| Liquid Density | 0.661 g/cm³[7] |
| Vapor Pressure | 533 Torr (at -25 °C)[8]; 4450 mmHg (at 25 °C) |
| Refractive Index | 1.2984[7] |
| Dipole Moment | 1.30 D[8] |
Chemical Properties and Reactivity
While relatively stable compared to other ethers, methoxymethane exhibits characteristic reactivity primarily associated with its high flammability and the ether linkage. Unlike many other ethers, it shows resistance to autoxidation, meaning it does not readily form explosive peroxides upon prolonged storage in contact with air.[1][4]
Combustion
Methoxymethane is highly flammable and undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water.[9] This clean-burning characteristic is a key reason for its consideration as an alternative fuel.[2]
The balanced equation for its complete combustion is: CH₃OCH₃(g) + 3O₂(g) → 2CO₂(g) + 3H₂O(l)[9]
Reaction with Hydrogen Halides
The ether linkage in methoxymethane can be cleaved by strong acids, particularly hydrogen halides like hydrogen iodide (HI). The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The first step involves the protonation of the ether oxygen, forming a good leaving group (methanol). Subsequently, the iodide ion acts as a nucleophile, attacking one of the methyl carbons to displace methanol and form iodomethane.[10][11] If HI is used in excess, the methanol formed will be further converted to iodomethane and water.[10]
Other Key Reactions
-
Carbonylation: Under high pressure, methoxymethane can react with carbon monoxide and water to produce acetic acid. CH₃OCH₃ + 2CO + H₂O → 2CH₃COOH
-
Reaction with Sulfur Trioxide: It reacts with sulfur trioxide to yield dimethyl sulfate, an important methylating agent in organic synthesis.[7] CH₃OCH₃ + SO₃ → (CH₃)₂SO₄
Synthesis
The primary industrial method for producing methoxymethane is the catalytic dehydration of methanol. In this process, methanol vapor is passed over a solid acid catalyst, such as gamma-alumina or a zeolite, at elevated temperatures (typically 350-400 °C), resulting in the formation of methoxymethane and water.[7]
2CH₃OH ⇌ CH₃OCH₃ + H₂O
Experimental Protocols
The following sections describe generalized, standard laboratory methodologies for determining key physical properties of a volatile substance like methoxymethane.
Determination of Boiling Point (Microscale Capillary Method)
This method is suitable for determining the boiling point of small quantities of a volatile liquid.
-
Apparatus: Thiele tube or oil bath, thermometer, capillary tube (sealed at one end), small test tube (or fusion tube), heating source (Bunsen burner or hot plate), and sample of liquefied methoxymethane.
-
Procedure:
-
A small amount of the liquefied methoxymethane is placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
The test tube assembly is attached to a thermometer and placed in the Thiele tube or oil bath.
-
The bath is heated gently. A stream of bubbles will begin to emerge from the capillary tube as the air inside expands.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.
-
Determination of Liquid Density (Pycnometer Method)
A pycnometer is a flask with a precise, known volume used to determine the density of a liquid.
-
Apparatus: Pycnometer, analytical balance, thermometer, and a temperature-controlled bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on the analytical balance (m₁).
-
The pycnometer is filled with distilled water and placed in the temperature-controlled bath until it reaches thermal equilibrium (e.g., 20 °C). The volume is adjusted precisely, the pycnometer is dried on the outside, and it is weighed again (m₂).
-
The pycnometer is emptied, thoroughly dried, and then filled with the liquefied methoxymethane sample.
-
The filled pycnometer is brought to the same temperature in the bath, adjusted to the mark, dried, and weighed (m₃).
-
The density of the methoxymethane (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
-
Safety and Handling
Methoxymethane is an extremely flammable gas and is typically stored as a liquefied gas under pressure.[7][12]
-
Flammability: It forms explosive mixtures with air, and its low flash point means that ignition sources must be strictly excluded from handling and storage areas.[7][13]
-
Health Hazards: At high concentrations, it has anesthetic effects and can act as a simple asphyxiant by displacing oxygen.[7][12] Direct contact with the liquefied gas can cause frostbite.[3]
-
Storage: Cylinders should be stored upright in a cool, dry, well-ventilated area away from heat and direct sunlight, and secured to prevent falling.[12] Handling should be performed using non-sparking tools and in systems with static discharge protection.[13]
References
- 1. Dimethyl ether - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Dimethyl Ether | CH3OCH3 | CID 8254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dimethyl ether [webbook.nist.gov]
- 7. chembk.com [chembk.com]
- 8. methoxymethane [stenutz.eu]
- 9. myschool.ng [myschool.ng]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. airgas.com [airgas.com]
- 13. sds.mcmaster.ca [sds.mcmaster.ca]
A Theoretical Exploration of the Reaction Between 1,1-Difluoroethene and Methoxymethane
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The direct reaction between 1,1-difluoroethene and methoxymethane is not extensively documented in publicly available scientific literature. This guide, therefore, presents a theoretical exploration of the potential reaction mechanism based on established principles of organic chemistry and analogous reactions involving fluoroalkenes and ethers. The experimental protocols and quantitative data provided are hypothetical and intended for illustrative purposes.
Introduction
1,1-Difluoroethene (VDF) is a highly reactive fluorinated alkene due to the strong electron-withdrawing effect of the two fluorine atoms, which polarizes the carbon-carbon double bond and makes it susceptible to nucleophilic attack. Methoxymethane, a simple ether, can act as a nucleophile through its oxygen atom. This document explores the plausible reaction pathways and provides a hypothetical framework for investigating this reaction in a laboratory setting.
Proposed Reaction Mechanism
The most probable reaction mechanism is a nucleophilic addition of methoxymethane to the electron-deficient double bond of 1,1-difluoroethene. This reaction would likely proceed through a two-step mechanism involving a zwitterionic intermediate.
Step 1: Nucleophilic Attack
The oxygen atom of methoxymethane, with its lone pair of electrons, acts as a nucleophile and attacks the carbon atom of the C=C double bond that does not bear the fluorine atoms. This is due to the significant polarization of the double bond, which leaves this carbon atom with a partial positive charge. This initial attack would lead to the formation of a zwitterionic intermediate.
Step 2: Proton Transfer or Rearrangement
The zwitterionic intermediate is unstable and would readily undergo further reaction. A likely pathway involves an intramolecular or intermolecular proton transfer to neutralize the negative charge on the carbon atom. Alternatively, rearrangement could occur.
Visualizing the Proposed Reaction Pathway
Caption: Proposed reaction mechanism of 1,1-difluoroethene with methoxymethane.
Hypothetical Experimental Protocol
The following is a hypothetical experimental protocol for the reaction between 1,1-difluoroethene and methoxymethane. This protocol is based on general procedures for similar nucleophilic additions to fluoroalkenes.
Materials:
-
1,1-Difluoroethene (gas)
-
Methoxymethane (anhydrous)
-
Dry, inert solvent (e.g., Tetrahydrofuran (THF))
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, optional)
-
Reaction vessel equipped with a gas inlet, magnetic stirrer, and condenser
-
Standard glassware for workup and purification
Procedure:
-
A solution of methoxymethane in the chosen anhydrous solvent is prepared in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
If a catalyst is used, it is added to the solution at this stage.
-
The solution is cooled to a specific temperature (e.g., -78 °C, 0 °C, or room temperature) to control the reaction rate.
-
1,1-Difluoroethene gas is bubbled through the solution at a controlled rate.
-
The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction is quenched, for example, by the addition of a proton source like water or a mild acid.
-
The product is isolated and purified using standard techniques like distillation or column chromatography.
Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data for the proposed reaction under different conditions. This data is for illustrative purposes and would need to be determined experimentally.
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Addition Product (%) |
| 1 | None | 25 | 24 | 15 | 10 |
| 2 | BF₃·OEt₂ | 0 | 8 | 60 | 55 |
| 3 | BF₃·OEt₂ | -78 | 12 | 85 | 80 |
| 4 | AlCl₃ | 0 | 6 | 75 | 68 |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the reaction.
Conclusion
While the direct reaction between 1,1-difluoroethene and methoxymethane is not well-established in the literature, a plausible nucleophilic addition mechanism can be proposed. The high reactivity of 1,1-difluoroethene suggests that this reaction could proceed, potentially facilitated by a Lewis acid catalyst. The hypothetical data and protocols provided in this guide offer a starting point for the experimental investigation of this transformation. Further research is necessary to validate the proposed mechanism, optimize reaction conditions, and fully characterize the resulting products.
"spectroscopic data (NMR, IR, Mass Spec) for 1,1-Difluoroethene"
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1-Difluoroethene (Vinylidene Fluoride), a critical building block in polymer chemistry and pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable reference data for compound identification, structural elucidation, and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of 1,1-Difluoroethene are characterized by complex spin-spin coupling between the proton and fluorine nuclei. The following tables summarize the reported chemical shifts and coupling constants.
¹H NMR Data
The proton NMR spectrum of 1,1-Difluoroethene is more complex than a simple singlet due to coupling with the fluorine atoms. The chemical shift and coupling constants are solvent-dependent.
| Parameter | Value (in CCl₄) |
| Chemical Shift (δ) | 4.55 ppm |
| ²JHH (geminal) | -3.0 Hz |
| ³JHF (cis) | +6.9 Hz |
| ³JHF (trans) | +34.5 Hz |
¹³C NMR Data
The 13C NMR spectrum of 1,1-Difluoroethene shows two distinct resonances for the two carbon atoms, each split by the attached fluorine and hydrogen atoms.
| Carbon Atom | Chemical Shift (δ) | Coupling Constants (J) |
| C1 (=CF₂) | 153.2 ppm | ¹JCF = 292.3 Hz (triplet) |
| C2 (=CH₂) | 87.5 ppm | ¹JCH = 160.0 Hz (triplet), ²JCF = 25.0 Hz (triplet of triplets) |
¹⁹F NMR Data
The ¹⁹F NMR spectrum provides key information about the fluorine environment in the molecule.
| Parameter | Value |
| Chemical Shift (δ) | -81.3 ppm (relative to CFCl₃) |
| ²JFF (geminal) | +37.6 Hz (in CCl₄) |
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of 1,1-Difluoroethene exhibits characteristic absorption bands corresponding to its various vibrational modes. The table below details the assignments for the fundamental vibrational frequencies.[1][2]
| Frequency (cm⁻¹) | Symmetry | Assignment |
| 3117 | B₁ | ν(CH₂) asym |
| 3036 | A₁ | ν(CH₂) sym |
| 1729 | A₁ | ν(C=C) |
| 1420 | A₁ | δ(CH₂) scissoring |
| 1300 | A₁ | ν(CF₂) sym |
| 1087 | B₂ | ν(CF₂) asym |
| 926 | B₁ | ω(CH₂) wagging |
| 805 | A₁ | δ(CF₂) scissoring |
| 612 | B₂ | ρ(CH₂) rocking |
| 437 | A₂ | τ(CH₂) twisting |
| 408 | B₁ | ρ(CF₂) rocking |
| 330 | B₂ | ω(CF₂) wagging |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1,1-Difluoroethene results in a characteristic fragmentation pattern. The molecular ion peak is observed, along with several key fragment ions.
| m/z | Relative Intensity (%) | Putative Fragment |
| 64 | 100 | [C₂H₂F₂]⁺ (Molecular Ion) |
| 63 | 12 | [C₂HF₂]⁺ |
| 45 | 25 | [C₂H₂F]⁺ |
| 44 | 15 | [C₂H₂F-H]⁺ |
| 33 | 10 | [CH₂F]⁺ |
| 31 | 8 | [CF]⁺ |
| 26 | 18 | [C₂H₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above for a volatile, gaseous compound like 1,1-Difluoroethene.
Gas-Phase NMR Spectroscopy
-
Sample Preparation: A specialized gas-tight NMR tube equipped with a valve is required. The tube is attached to a vacuum line, evacuated, and then backfilled with 1,1-Difluoroethene gas to the desired pressure. A small amount of a volatile reference standard, such as tetramethylsilane (TMS), can be introduced for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-phase measurements is used. The spectrometer is tuned to the appropriate nucleus (¹H, ¹³C, or ¹⁹F).
-
Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ¹H and ¹⁹F NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is necessary. Proton-decoupled spectra are typically acquired for ¹³C NMR to simplify the spectrum and improve sensitivity.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Coupling constants are measured from the splitting patterns of the signals.
Gas-Phase Infrared (IR) Spectroscopy
-
Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is used. The cell is first evacuated to remove air and moisture. A background spectrum of the empty cell is collected. The cell is then filled with 1,1-Difluoroethene gas to a known pressure.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed. The instrument directs a beam of infrared radiation through the gas cell.
-
Data Acquisition: The sample spectrum is recorded by passing the IR beam through the gas-filled cell. The detector measures the intensity of the transmitted light as a function of wavenumber.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum. The positions of the absorption bands are then identified and correlated with specific molecular vibrations.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: For a volatile compound like 1,1-Difluoroethene, the sample is introduced into the mass spectrometer via a gas inlet system. This typically involves a reservoir from which the gas can be leaked into the ion source at a controlled rate.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M⁺˙), and to fragment into smaller, charged ions.
-
Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for the spectroscopic analysis of 1,1-Difluoroethene.
Caption: Experimental workflow for the spectroscopic analysis of 1,1-Difluoroethene.
Caption: Relationship between spectroscopic techniques and derived molecular information.
References
Solubility of 1,1-Difluoroethene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluoroethene, also known as vinylidene fluoride (VDF), is a fluorinated hydrocarbon of significant industrial importance, primarily as a monomer for the production of the fluoropolymer polyvinylidene fluoride (PVDF). Understanding its solubility in various organic solvents is crucial for its polymerization, purification, and handling in diverse chemical processes. This technical guide provides a comprehensive overview of the available data on the solubility of 1,1-Difluoroethene in organic solvents, details of experimental methodologies for solubility determination, and a visual representation of a typical experimental workflow.
Quantitative Solubility Data
Detailed experimental data on the vapor-liquid equilibrium (VLE) of binary mixtures containing 1,1-Difluoroethene can be used to derive its solubility in the liquid phase. One such study measured the VLE data for the binary system of {1,1-difluoroethene (R152a) + trans-1,3,3,3-tetrafluoropropene (R1234ze(E))} at temperatures ranging from 258.150 to 288.150 K.[1] While this provides valuable thermodynamic data, direct solubility values in common organic solvents are not explicitly presented.
For the purpose of this guide, a comprehensive search of available literature did not yield a consolidated table of quantitative solubility data for 1,1-Difluoroethene in a variety of common organic solvents. The majority of published research focuses on the solubility of its polymer, PVDF, in solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][3][4] It is important to distinguish that the solubility of the gaseous monomer will differ significantly from that of the solid polymer.
Researchers requiring precise solubility data for 1,1-Difluoroethene in specific organic solvents are encouraged to perform experimental measurements. The following section outlines the typical methodologies employed for such determinations.
Experimental Protocols for Gas Solubility Measurement
The determination of gas solubility in liquids typically involves bringing the gas and liquid phases into equilibrium at a constant temperature and pressure and then measuring the concentration of the dissolved gas in the liquid phase. Several experimental methods can be employed, with the static-analytic and synthetic methods being common.
Static-Analytic Method
In the static-analytic method, a known amount of the gas and the solvent are introduced into a thermostatted equilibrium cell. The system is agitated until equilibrium is reached, at which point samples are taken from both the vapor and liquid phases for analysis, typically using gas chromatography (GC).
A generalized experimental protocol is as follows:
-
Apparatus: A high-pressure equilibrium cell equipped with magnetic stirring, a temperature-controlled jacket, pressure and temperature sensors, and sampling valves for both the gas and liquid phases.
-
Materials: High-purity 1,1-Difluoroethene and the desired organic solvent.
-
Procedure: a. The equilibrium cell is first evacuated to remove any residual air. b. A precisely measured amount of the organic solvent is charged into the cell. c. 1,1-Difluoroethene gas is then introduced into the cell to a desired pressure. d. The mixture is stirred vigorously at a constant temperature until the pressure remains stable, indicating that equilibrium has been reached. e. Once at equilibrium, small samples of the liquid and vapor phases are carefully withdrawn through the sampling valves. f. The composition of each phase is then determined using a calibrated gas chromatograph.
-
Data Analysis: The mole fraction of 1,1-Difluoroethene in the liquid phase at the given temperature and pressure represents its solubility under those conditions. The experimental data can be correlated using thermodynamic models such as the Peng-Robinson equation of state with an appropriate mixing rule.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of a typical experimental setup for measuring the solubility of a gas in a liquid using a static-analytic method.
Caption: Workflow for gas solubility measurement.
Conclusion
This technical guide has summarized the currently available information on the solubility of 1,1-Difluoroethene in organic solvents. While general trends are known, there is a notable lack of specific quantitative data in the public domain. For researchers and professionals in drug development and other scientific fields requiring precise solubility information, direct experimental measurement is recommended. The provided experimental protocol and workflow diagram offer a foundational understanding of the methodologies involved in such determinations. Further research to populate a comprehensive database of 1,1-Difluoroethene solubility in a wider range of organic solvents would be highly beneficial to the scientific community.
References
Unraveling the Thermal Stability of Methoxymethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methoxymethane, also known as dimethyl ether (DME), is a compound of significant interest across various scientific and industrial domains, from its potential as a clean-burning alternative fuel to its role as a propellant in the pharmaceutical and aerosol industries. A thorough understanding of its thermal stability is paramount for its safe handling, storage, and application, particularly in high-temperature processes. This technical guide provides a comprehensive overview of the thermal stability of methoxymethane, detailing its decomposition mechanisms, kinetic parameters, and the experimental methodologies used for its characterization.
Decomposition Mechanisms of Methoxymethane
The thermal decomposition of methoxymethane is a complex process that primarily proceeds through a free-radical chain mechanism. The initiation, propagation, and termination steps involved are crucial in determining the overall stability of the molecule and the distribution of decomposition products.
Initiation
The primary initiation step in the thermal decomposition of methoxymethane is the unimolecular C-O bond fission, leading to the formation of a methyl radical (•CH₃) and a methoxy radical (•OCH₃)[1].
CH₃OCH₃ → •CH₃ + •OCH₃
This initial bond scission is the rate-determining step at high temperatures and low pressures.
Propagation
Once the initial radicals are formed, a series of propagation reactions ensue, leading to the formation of stable products and other radical species. The key propagation steps include hydrogen abstraction and radical decomposition.
-
Hydrogen Abstraction: The highly reactive methyl and methoxy radicals can abstract hydrogen atoms from the parent methoxymethane molecule, forming methane (CH₄) and methanol (CH₃OH) respectively, along with the methoxymethyl radical (•CH₂OCH₃).
•CH₃ + CH₃OCH₃ → CH₄ + •CH₂OCH₃
•OCH₃ + CH₃OCH₃ → CH₃OH + •CH₂OCH₃
-
Radical Decomposition: The methoxymethyl radical is unstable and readily decomposes to form formaldehyde (CH₂O) and a methyl radical.
•CH₂OCH₃ → CH₂O + •CH₃
The formaldehyde produced can further decompose, especially at higher temperatures, contributing to the formation of carbon monoxide (CO) and hydrogen (H₂).
Termination
The chain reactions are terminated by the recombination or disproportionation of radical species. The most significant termination reactions involve the recombination of methyl radicals to form ethane (C₂H₆).
•CH₃ + •CH₃ → C₂H₆
Other termination pathways, such as the combination of methyl and methoxymethyl radicals, can also occur, leading to the formation of larger ether molecules.
Quantitative Data on Thermal Decomposition
Numerous studies have investigated the kinetics of methoxymethane decomposition, providing valuable quantitative data on reaction rates and activation energies. These parameters are essential for modeling and predicting the behavior of DME under various thermal conditions.
| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) | Temperature Range (K) | Reference |
| CH₃OCH₃ → •CH₃ + •OCH₃ | 1.0 x 10¹⁶ s⁻¹ | 343 kJ/mol | 1068 - 1223 | |
| •CH₃ + CH₃OCH₃ → CH₄ + •CH₂OCH₃ | 2.0 x 10¹¹ cm³ mol⁻¹ s⁻¹ | 62.8 kJ/mol | 782 - 936 | |
| •CH₂OCH₃ → CH₂O + •CH₃ | 1.0 x 10¹³ s⁻¹ | 125 kJ/mol | High Temperatures | |
| •CH₃ + •CH₃ → C₂H₆ | 2.2 x 10¹³ cm³ mol⁻¹ s⁻¹ | 0 kJ/mol | Wide Range |
Table 1: Arrhenius Parameters for Key Reactions in Methoxymethane Pyrolysis.
| Product | Temperature (K) | Pressure (atm) | Mole Fraction | Experimental Technique | Reference |
| Methane (CH₄) | 1118 | 2.5 | Varies with residence time | Flow Reactor with FTIR | [2] |
| Ethane (C₂H₆) | 1118 | 2.5 | Varies with residence time | Flow Reactor with FTIR | [2] |
| Formaldehyde (CH₂O) | 1118 | 2.5 | Varies with residence time | Flow Reactor with FTIR | [2] |
| Carbon Monoxide (CO) | 1118 | 2.5 | Varies with residence time | Flow Reactor with FTIR | [2] |
| Hydrogen (H₂) | 555 °C | ~1 | 32.7% | Static Reactor |
Table 2: Major Products Identified in the Thermal Decomposition of Methoxymethane.
Experimental Protocols for Thermal Stability Analysis
The thermal stability of methoxymethane is typically investigated using specialized experimental setups that allow for precise control of temperature, pressure, and reaction time. The two most common techniques are flow reactors and shock tubes.
Flow Reactor Pyrolysis
Flow reactors are widely used to study the kinetics of gas-phase reactions at relatively long residence times.
A typical flow reactor setup consists of a preheating section, a tubular reactor housed in a furnace, a cooling section, and an analytical system.
-
Gas Preparation: A mixture of methoxymethane and an inert diluent gas (e.g., nitrogen or argon) is prepared with a specific composition using mass flow controllers.
-
Reaction: The gas mixture is preheated to the desired reaction temperature before entering the tubular reactor, which is maintained at a constant temperature by a furnace. The residence time of the gas in the reactor is controlled by the flow rate and the reactor volume. The residence time (τ) is calculated as the reactor volume (V) divided by the volumetric flow rate (v₀) at the reactor conditions: τ = V/v₀[3].
-
Product Quenching and Analysis: After exiting the reactor, the product mixture is rapidly cooled to quench the reaction. The composition of the cooled gas is then analyzed using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) to identify and quantify the reactants and products.
Shock Tube Pyrolysis
Shock tubes are used to study chemical kinetics at very high temperatures and short reaction times, typically on the order of milliseconds.
A shock tube is a long tube divided by a diaphragm into a high-pressure driver section and a low-pressure driven section.
-
Mixture Preparation: A dilute mixture of methoxymethane in a bath gas (typically argon) is prepared and introduced into the driven section of the shock tube.
-
Shock Wave Generation: The driver section is filled with a high-pressure gas (e.g., helium). The diaphragm separating the two sections is then ruptured, generating a shock wave that propagates through the driven section, rapidly heating and compressing the gas mixture.
-
Reaction and Measurement: The incident shock wave reflects off the end wall of the tube, further heating and compressing the gas and initiating the decomposition of methoxymethane. The progress of the reaction is monitored in real-time using various diagnostic techniques, such as laser absorption spectroscopy to measure the concentration of specific species or pressure transducers to follow the overall pressure change[2][4].
-
Data Analysis: The experimental data are then compared with the predictions of a detailed chemical kinetic model to determine the rate constants of the elementary reactions.
Decomposition Pathways and Logical Relationships
The thermal decomposition of methoxymethane can be visualized as a network of interconnected reactions. The following diagram illustrates the primary decomposition pathways.
Conclusion
The thermal stability of methoxymethane is a well-studied area, with a consensus on the primary free-radical decomposition mechanism. The initiation via C-O bond fission is the key step, followed by a series of propagation and termination reactions that lead to the formation of methane, formaldehyde, ethane, carbon monoxide, and hydrogen as the major products. The kinetic parameters for these reactions have been determined through various experimental techniques, primarily flow reactor and shock tube studies, providing a solid foundation for the development of detailed kinetic models. This in-depth understanding of methoxymethane's thermal behavior is crucial for its continued and expanded use in various applications, ensuring both safety and process optimization. For professionals in drug development, where DME might be used as a propellant, this data is critical for formulation stability and safety assessments under various storage and use conditions.
References
In-Depth Technical Guide on Health and Safety Considerations for 1,1-Difluoroethene Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations associated with exposure to 1,1-Difluoroethene (VDF), also known as vinylidene fluoride. This document synthesizes key toxicological data, outlines experimental methodologies, and elucidates the metabolic pathways and mechanisms of toxicity.
Chemical and Physical Properties
1,1-Difluoroethene is a colorless, flammable gas with a faint ethereal odor. It is primarily used in the production of fluoropolymers. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Chemical Formula | C₂H₂F₂ |
| Molecular Weight | 64.03 g/mol |
| Boiling Point | -83 °C |
| Melting Point | -144 °C |
| Vapor Pressure | 35.2 atm at 20 °C |
| Water Solubility | Slightly soluble |
| Lower Explosive Limit | 5.5% |
| Upper Explosive Limit | 21.3% |
Toxicological Profile
Exposure to 1,1-Difluoroethene can lead to a range of health effects, with the severity depending on the concentration and duration of exposure. The primary route of occupational exposure is inhalation.
Acute Toxicity
Acute exposure to high concentrations of 1,1-Difluoroethene can cause central nervous system depression, with symptoms including dizziness, headache, disorientation, nausea, and vomiting.[1] Contact with the liquefied gas can cause frostbite.[1]
Chronic Toxicity
Prolonged or repeated exposure to 1,1-Difluoroethene may lead to liver damage.[1][2] However, lifetime inhalation studies in rats and mice did not show significant long-term toxic effects at the highest concentrations tested.[3]
Carcinogenicity
The carcinogenicity of 1,1-Difluoroethene has been investigated in animal studies. While an early oral study in rats showed some evidence of carcinogenicity, subsequent lifetime inhalation studies in both rats and mice did not find significant carcinogenic effects.[2] The National Toxicology Program (NTP) conducted a carcinogenesis bioassay of vinylidene chloride (a related compound), which provided some evidence of carcinogenic activity in rats and clear evidence in mice.[4]
Genotoxicity
1,1-Difluoroethene is not considered to be genotoxic in vivo.[3] Some in vitro bacterial tests have shown some activity, but the overall evidence suggests a lack of significant genotoxic potential.[2]
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental toxicity of 1,1-Difluoroethene have not shown significant effects on fertility, reproduction, or fetal development at high concentrations.[2][3]
Quantitative Toxicology Data
The following tables summarize the available quantitative toxicological data for 1,1-Difluoroethene and the related compound 1,1-Difluoroethane for comparison.
Table 1: Acute Inhalation Toxicity of 1,1-Difluoroethene
| Species | Exposure Duration | LC50 | Reference |
| Rat | 4 hours | >540,000 ppm | [5] |
Table 2: Chronic Toxicity of 1,1-Difluoroethane (for comparison)
| Species | Exposure Duration | NOAEL | Study Details | Reference |
| Rat | 2 years (6 hours/day, 5 days/week) | 25,000 ppm | DuPont Study | [5] |
Experimental Protocols
The toxicological evaluation of 1,1-Difluoroethene often follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Reproductive/Developmental Toxicity Screening Test (OECD Guideline 421)
This study is designed to provide general information concerning the effects of a test substance on male and female reproductive performance.
-
Test Animals: Typically rats, with at least 10 animals of each sex per group.[6]
-
Dosing: The test substance is administered in graduated doses to several groups of males and females. Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 54 days).[6]
-
Mating: A 1:1 mating procedure is normally used.[7]
-
Observations: Daily clinical observations, body weight, and food/water consumption are recorded. During pregnancy, females are weighed on specific gestation days and after parturition.[7]
-
Endpoints: The study evaluates fertility, gestation, maternal and suckling behavior, and the growth and development of the F1 offspring. Gross necropsy and histopathology of reproductive organs are also performed.[6]
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)
This study combines a repeated dose toxicity study with a reproductive/developmental toxicity screening test.
-
Test Animals and Dosing: Similar to OECD 421, with graduated doses administered to groups of male and female rats.[8]
-
Duration: The study duration is approximately 63 days, including pre-mating, mating, gestation, and lactation periods.[8]
-
Endpoints: In addition to the reproductive and developmental endpoints of OECD 421, this study includes a more comprehensive evaluation of systemic toxicity, including hematology, clinical chemistry, and detailed histopathology of various organs.[8][9]
Mechanism of Toxicity and Signaling Pathways
The toxicity of 1,1-Difluoroethene is believed to be mediated by its metabolism, primarily in the liver.
Metabolic Activation
1,1-Difluoroethene is metabolized by cytochrome P450 (CYP) enzymes, a superfamily of hemoproteins involved in the metabolism of a wide range of xenobiotics.[10][11] The specific CYP isozymes involved in 1,1-Difluoroethene metabolism are thought to include CYP2E1 and CYP1A1/2.[12] This metabolic process can lead to the formation of reactive intermediates, such as epoxides.[13]
Caption: Metabolic activation of 1,1-Difluoroethene by CYP450 enzymes.
Detoxification and Cellular Damage
The reactive epoxide intermediate is highly electrophilic and can bind to cellular macromolecules, including proteins and DNA, leading to cellular damage. The primary detoxification pathway for this reactive intermediate is conjugation with glutathione (GSH), a critical intracellular antioxidant.[14] This reaction is often catalyzed by glutathione S-transferases (GSTs).
Depletion of cellular GSH stores can lead to an accumulation of the reactive epoxide, resulting in increased cellular damage and oxidative stress.[14][15][16][17] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[14]
Caption: Detoxification and cellular damage pathways for the reactive epoxide intermediate.
Health and Safety Recommendations
Given the potential health hazards of 1,1-Difluoroethene, strict safety protocols should be implemented in research and industrial settings.
Engineering Controls
-
Ventilation: Operations involving 1,1-Difluoroethene should be conducted in well-ventilated areas, preferably within a fume hood or with local exhaust ventilation.[18]
-
Enclosed Systems: Where feasible, use enclosed systems to minimize the release of the gas into the work environment.[3]
Personal Protective Equipment (PPE)
-
Respiratory Protection: In situations where engineering controls are not sufficient to maintain exposure below recommended limits, appropriate respiratory protection should be worn.[18]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact with liquefied 1,1-Difluoroethene.[18]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes of the liquefied gas.[19]
Handling and Storage
-
Ignition Sources: 1,1-Difluoroethene is highly flammable. All sources of ignition, such as open flames and sparks, must be eliminated from areas where it is handled or stored.[1]
-
Storage: Store cylinders in a cool, dry, well-ventilated area away from incompatible materials.[19]
Human Exposure Case Reports
While most of the available data on 1,1-Difluoroethene toxicity comes from animal studies, there are case reports of human exposure, primarily related to the abuse of products containing the related compound 1,1-Difluoroethane as a propellant. These cases highlight the potential for acute central nervous system and cardiac effects, including sudden death from cardiac arrhythmia.[20][21][22][23][24]
Conclusion
1,1-Difluoroethene is a flammable gas with low to moderate toxicity. The primary health concerns are related to acute inhalation exposure, which can cause central nervous system depression, and the potential for liver effects with chronic exposure. The mechanism of toxicity involves metabolic activation by cytochrome P450 enzymes to a reactive epoxide, which can be detoxified by glutathione conjugation. Adherence to strict safety protocols, including the use of engineering controls and appropriate personal protective equipment, is essential to minimize the risk of exposure and adverse health effects in occupational settings.
References
- 1. nj.gov [nj.gov]
- 2. JACC Report 49 - Vinylidene Fluoride - ECETOC [ecetoc.org]
- 3. arkema.com [arkema.com]
- 4. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Vinylidene Chloride (CASRN 75-35-4) in F344/N Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1,1-Difluoroethane - Wikipedia [en.wikipedia.org]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fluoridealert.org [fluoridealert.org]
- 15. Chronic Exposure to Fluoride Affects GSH Level and NOX4 Expression in Rat Model of This Element of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of 18 hr fast and glutathione depletion on 1,1-dichloroethylene-induced hepatotoxicity and lethality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. Sudden death involving inhalation of 1,1-difluoroethane (HFC-152a) with spray cleaner: three case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jacc.org [jacc.org]
- 22. Deaths involving 1,1-difluoroethane at the San Diego County Medical Examiner's Office - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
The Environmental Impact of Methoxymethane: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxymethane, also known as dimethyl ether (DME), is a versatile organic compound with a growing range of industrial applications, including as an aerosol propellant, a clean-burning alternative fuel, and a reagent in chemical synthesis. As its use becomes more widespread, a thorough understanding of its environmental impact is crucial. This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological profile of methoxymethane, intended for an audience of researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details the experimental protocols used to ascertain these values, and visualizes the principal atmospheric degradation pathway. Based on current scientific evidence, methoxymethane is characterized by a short atmospheric lifetime, negligible global warming potential, and low aquatic toxicity, positioning it as a chemical with a relatively benign environmental footprint.
Introduction
Methoxymethane (CH₃OCH₃) is the simplest ether, existing as a colorless gas at standard temperature and pressure. Its favorable physical and chemical properties, including high volatility and low viscosity, have led to its adoption in various sectors. This guide aims to consolidate the existing scientific literature on the environmental impact of methoxymethane, providing a technical resource for professionals who utilize or are considering the use of this compound. The subsequent sections will delve into its atmospheric chemistry, greenhouse gas potential, environmental fate and transport, and ecotoxicological effects.
Atmospheric Chemistry and Fate
The primary sink for methoxymethane released into the atmosphere is its reaction with hydroxyl radicals (•OH), which are naturally occurring and highly reactive oxidants in the troposphere. This reaction initiates a cascade of degradation processes that ultimately convert methoxymethane into smaller, less harmful compounds.
Atmospheric Lifetime
The atmospheric lifetime of methoxymethane is determined by the rate of its reaction with hydroxyl radicals. This reaction exhibits a temperature dependence that can be described by the Arrhenius equation. An experimentally derived modified Arrhenius expression for this reaction is:
k(OH+DME) = 8.45 × 10⁻¹⁸ (T/K)²⁰⁷ exp(262.2 K/T) cm³ s⁻¹[1]
This expression is considered reliable over a wide range of temperatures (230-1500 K) and pressures[1]. Based on this rate constant and typical atmospheric hydroxyl radical concentrations, the tropospheric lifetime of methoxymethane is estimated to be on the order of a few days, often cited as approximately 5-6 days. This short lifetime prevents its accumulation in the atmosphere.
Greenhouse Gas Potential
A key metric for assessing the climate impact of a substance is its Global Warming Potential (GWP), which measures its ability to trap heat in the atmosphere relative to carbon dioxide (CO₂) over a specific time horizon. Due to its short atmospheric lifetime, methoxymethane has a very low GWP.
Global Warming Potential (GWP) and Photochemical Ozone Creation Potential (POCP)
The Intergovernmental Panel on Climate Change (IPCC) in its Fourth Assessment Report (AR4) provides GWP values for dimethyl ether. These values are consistently low across different time horizons, indicating a negligible direct contribution to global warming.[2] While methoxymethane can contribute to the formation of tropospheric ozone, its Photochemical Ozone Creation Potential (POCP) is also considered to be relatively low compared to other volatile organic compounds (VOCs).
Table 1: Key Environmental Impact Parameters for Methoxymethane
| Parameter | Value | Reference |
| Atmospheric Lifetime | ~5-6 days | Calculated from[1] |
| Global Warming Potential (GWP) | ||
| 20-year horizon | 1 | [2] |
| 100-year horizon | 1 | [2] |
| 500-year horizon | <<1 | [2] |
| Ozone Depletion Potential (ODP) | 0 | Assumed (non-halogenated) |
| Henry's Law Constant | See NIST WebBook |
Environmental Fate and Transport
The movement and distribution of methoxymethane in the environment are governed by its physical and chemical properties. Its high volatility and moderate water solubility influence its partitioning between air, water, and soil.
Partitioning in the Environment
The Henry's Law constant (kH) is a critical parameter for understanding the partitioning of a chemical between the gas and aqueous phases. The National Institute of Standards and Technology (NIST) provides curated data on the Henry's Law constant for dimethyl ether. Given its properties, methoxymethane released to the environment is expected to predominantly reside in the atmosphere, with limited partitioning to water and soil. Due to its rapid atmospheric degradation, long-range transport is not a significant concern.
Ecotoxicological Profile
The potential for a chemical to cause harm to living organisms is a crucial aspect of its environmental risk assessment. Studies on the aquatic toxicity of methoxymethane indicate a low level of concern.
Aquatic Toxicity
Acute toxicity tests on various aquatic organisms have been conducted to determine the concentrations of methoxymethane that are lethal to 50% of the test population (LC50) over a specified period. The available data consistently show that high concentrations are required to elicit an acute toxic response.
Table 2: Acute Aquatic Toxicity of Methoxymethane
| Test Organism | Endpoint (96-hour LC50) | Concentration (mg/L) | Reference |
| Fathead minnow (Pimephales promelas) | LC50 | 2695 | [3] |
| Rainbow trout (Oncorhynchus mykiss) | LC50 | 3082 | [3] |
| Catfish (Ictalurus punctatus) | LC50 | 2419 | [3] |
| Mosquito fish (Gambusia affinis) | LC50 | 2978 | [3] |
| Test Organism | Endpoint (96-hour LC50) | Concentration (mg/L) | Reference |
| Daphnia sp. | LC50 | 1852 | [3] |
Based on these results, methoxymethane is not classified as harmful to aquatic organisms under standard regulatory frameworks.
Experimental Protocols
The data presented in this guide are derived from specific experimental methodologies. The following sections provide an overview of the typical protocols used to assess the environmental impact of a volatile organic compound like methoxymethane.
Determination of Atmospheric Lifetime
The atmospheric lifetime of methoxymethane with respect to its reaction with hydroxyl radicals is typically determined using the laser flash photolysis-laser induced fluorescence (LFP-LIF) technique.
-
Principle: A short pulse of laser light (the "flash") is used to generate OH radicals in a reaction cell containing a known concentration of methoxymethane and a bath gas (e.g., helium). A second, tunable laser is then used to excite the OH radicals, and the resulting fluorescence is detected. The decay rate of the fluorescence signal over time is directly proportional to the rate of the reaction between OH and methoxymethane.
-
Experimental Setup:
-
Reaction Cell: A slow-flow reactor is used to maintain a constant temperature and pressure of the gas mixture.
-
OH Radical Generation: OH radicals are typically produced by the photolysis of a precursor molecule, such as nitric acid (HNO₃) or hydrogen peroxide (H₂O₂), using a pulsed excimer laser (e.g., at 248 nm or 266 nm).[1][4]
-
OH Radical Detection: A tunable dye laser is used to excite a specific rotational-vibrational transition of the OH radical (e.g., around 282 nm or 308 nm). The resulting fluorescence is detected at a right angle to the laser beam using a photomultiplier tube.[1][4]
-
Data Acquisition: The fluorescence decay signal is recorded using a fast oscilloscope and averaged over multiple laser pulses to improve the signal-to-noise ratio.
-
-
Data Analysis: The pseudo-first-order rate coefficient for the decay of OH radicals is determined at various concentrations of methoxymethane. A plot of the pseudo-first-order rate coefficient versus the concentration of methoxymethane yields a straight line with a slope equal to the second-order rate constant for the reaction. By performing these measurements at different temperatures, the Arrhenius parameters for the reaction can be determined.[1]
Identification of Atmospheric Degradation Products
Smog chamber studies coupled with analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are commonly employed to identify the products of atmospheric degradation.
-
Principle: A large, controlled environmental chamber (smog chamber) is used to simulate atmospheric conditions. A mixture of methoxymethane, an OH radical precursor (e.g., methyl nitrite or H₂O₂), and purified air is introduced into the chamber and irradiated with UV light to initiate the photooxidation process. The chemical composition of the chamber is monitored over time to identify the formation of degradation products.
-
Experimental Setup:
-
Smog Chamber: Typically a large (several cubic meters) FEP Teflon bag or a quartz-lined chamber to minimize wall reactions. The chamber is surrounded by a bank of UV lamps that simulate the solar spectrum.
-
Reactant Introduction: Known concentrations of methoxymethane, the OH precursor, and other relevant atmospheric trace gases (e.g., NOx) are introduced into the chamber.
-
Analytical Instrumentation:
-
GC-MS: Gas samples are periodically withdrawn from the chamber, pre-concentrated, and injected into a GC-MS system. The gas chromatograph separates the different compounds in the mixture, and the mass spectrometer provides mass spectra for their identification.[5][6]
-
FTIR Spectroscopy: A long-path FTIR spectrometer is used to monitor the concentrations of reactants and products in real-time by measuring their characteristic infrared absorption spectra.[7]
-
-
-
Data Analysis: The mass spectra obtained from the GC-MS are compared to spectral libraries to identify the degradation products. The FTIR spectra provide quantitative information on the temporal evolution of the concentrations of reactants and products, allowing for the elucidation of the reaction mechanism.
Ecotoxicity Testing
The aquatic toxicity of methoxymethane is assessed using standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD).
-
OECD 203: Fish, Acute Toxicity Test: [8][9]
-
Principle: Fish are exposed to a range of concentrations of the test substance for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50.
-
Test Organisms: Commonly used species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas).
-
Procedure: A limit test is often performed first at a high concentration (e.g., 100 mg/L). If no mortality is observed, a full dose-response study may not be necessary. For a full study, fish are exposed to at least five concentrations in a geometric series.
-
-
OECD 202: Daphnia sp., Acute Immobilisation Test: [7][10][11]
-
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours to determine the EC50 (the concentration that causes immobilization in 50% of the daphnids).
-
Test Organism: Daphnia magna is the most commonly used species.
-
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: [10]
-
Principle: Exponentially growing cultures of algae are exposed to the test substance for 72 hours. The inhibition of growth is measured by changes in cell density or biomass compared to a control. The EC50 for growth inhibition is then calculated.
-
Test Organisms: Pseudokirchneriella subcapitata is a commonly used green alga.
-
Visualization of Atmospheric Degradation Pathway
The atmospheric degradation of methoxymethane is initiated by the abstraction of a hydrogen atom by a hydroxyl radical. The subsequent reactions lead to the formation of various intermediate and final products. The following diagram illustrates the primary atmospheric degradation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dimethyl ether [webbook.nist.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl ether (CAS 115-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. oecd.org [oecd.org]
- 8. fera.co.uk [fera.co.uk]
- 9. eurofins.com.au [eurofins.com.au]
- 10. Alga, Growth Inhibition test (OECD Guidelines for the Testing of Chemicals No. 201) | ENvironmental inFOrmation [enfo.hu]
- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Copolymerization Potential of 1,1-Difluoroethene (Vinylidene Fluoride)
This technical guide provides a comprehensive overview of the copolymerization of 1,1-difluoroethene, more commonly known as vinylidene fluoride (VDF). It delves into the monomer's reactivity with various comonomers, details established experimental protocols, and explores the applications of the resulting copolymers, with a particular focus on their emerging roles in drug development and biomedical applications.
Introduction to 1,1-Difluoroethene (VDF)
1,1-Difluoroethene is a fluorinated alkene of significant industrial and academic interest. Its polymer, polyvinylidene fluoride (PVDF), is a semi-crystalline fluoropolymer renowned for its excellent thermal stability, chemical resistance, and unique piezoelectric and pyroelectric properties.[1][2] However, to modulate its properties for specific applications, VDF is frequently copolymerized with a variety of other monomers.[3][4] This process can reduce crystallinity, enhance flexibility, and introduce specific functionalities, making VDF-based copolymers highly versatile materials.[5] The choice of comonomer and the polymerization technique are critical factors that dictate the final properties and potential applications of the copolymer.
Copolymerization Reactivity of VDF
The tendency of VDF to copolymerize with other monomers can be quantified by its reactivity ratios (r₁ for VDF and r₂ for the comonomer). These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer versus the comonomer.
-
r₁ > 1 : The growing VDF-terminated chain prefers to add another VDF monomer.
-
r₁ < 1 : The growing VDF-terminated chain prefers to add the comonomer.
-
r₁ ≈ 0 : The growing VDF-terminated chain exclusively adds the comonomer.
-
r₁ * r₂ ≈ 1 : Ideal copolymerization, with random monomer incorporation.
-
r₁ * r₂ ≈ 0 : Tendency towards alternating copolymerization.
The following tables summarize the reactivity ratios of VDF with several common comonomers, along with the resulting copolymer properties under various conditions.
Data Presentation: Reactivity and Copolymer Properties
Table 1: Reactivity Ratios of VDF with Various Comonomers
| Comonomer (M₂) | r₁ (VDF) | r₂ (M₂) | Polymerization Conditions | Reference(s) |
| Hexafluoropropylene (HFP) | 5.13 | ≈ 0 | Supercritical CO₂ | [6][7][8] |
| Perfluoromethyl vinyl ether (PMVE) | 1.06 | 0.11 | Emulsion Polymerization | [9] |
| Chlorotrifluoroethylene (CTFE) | 0.1 (approx.) | 0.15 (approx.) | Not specified | [5] |
| Trifluoroethylene (TrFE) | - | - | Suspension Polymerization | [10] |
| Tert-butyl 2-trifluoromethyl acrylate (MAF-TBE) | 0.0399 | 0.0356 | Solution Polymerization, 57 °C | [11] |
| 4,5,5-Trifluoro-4-ene pentyl acetate (FAc) | 0.17 ± 0.10 | 3.26 ± 1.49 | Bulk Polymerization, 120 °C | [12] |
| 2,3,3,3-Tetrafluoroprop-1-ene (1234yf) | 0.384 ± 0.013 | 2.147 ± 0.129 | Organometallic-mediated Radical Copolymerization, 60 °C |
Table 2: Properties of VDF-HFP Copolymers Synthesized in Supercritical CO₂
| HFP in Copolymer (mol %) | Weight-Average Molecular Weight ( kg/mol ) | Polydispersity Index (PDI) | Yield (wt %) | Reference(s) |
| 1.46 - 25.62 | 35 - 188 | 1.4 - 3.1 | 25 - 54 | [6][7][8] |
Table 3: Properties of VDF-PMVE Copolymers from Emulsion Polymerization
| VDF in Feed (mol %) | Molar Mass ( g/mol ) | Polydispersity Index (PDI) | Yield (%) | Reference(s) |
| 60 - 90 | Up to 103,000 | > 2 | Up to 74 |
Experimental Protocols
The commercial production of VDF copolymers is dominated by emulsion and suspension polymerization techniques, primarily because water acts as an efficient heat sink for the highly exothermic polymerization of VDF.[3]
Emulsion Polymerization of VDF
Emulsion polymerization is a radical polymerization that takes place in an emulsion, with the monomer emulsified in a continuous phase, typically water. This method is advantageous for producing high molecular weight polymers at a fast polymerization rate.
Workflow for VDF Emulsion Polymerization
Caption: General workflow for the emulsion polymerization of VDF copolymers.
Detailed Protocol for Emulsion Polymerization of VDF with PMVE
-
Reactor Preparation: A 50 mL stainless steel autoclave equipped with a mechanical stirrer, thermometer, pressure sensor, and nitrogen inlet is used.
-
Charging Reagents: The reactor is charged with deionized water (25 mL), potassium persulfate (KPS) as the initiator, and optionally a surfactant.
-
Deoxygenation: The reaction medium is deoxygenated by bubbling nitrogen through it for 30 minutes.
-
Monomer Introduction: Gaseous VDF and PMVE are fed into the sealed reactor until the desired pressure (e.g., 30 bar) is reached. The VDF molar percentage in the feed can range from 60% to 90%.
-
Polymerization: The reactor is heated to the setpoint temperature (e.g., 80°C) to initiate polymerization. The pressure is maintained by continuously feeding VDF.
-
Product Recovery: After the desired reaction time, the reactor is cooled, and the resulting polymer latex is collected. The copolymer is then isolated by coagulation, followed by washing and drying.
Suspension Polymerization of VDF
In suspension polymerization, the monomer is dispersed as droplets in a continuous phase (usually water) and polymerized, with each droplet behaving as a small bulk reactor. This method produces polymer particles in the form of beads or pearls.
Workflow for VDF Suspension Polymerization
Caption: General workflow for the suspension polymerization of VDF copolymers.
Detailed Protocol for Suspension Polymerization of VDF
-
Reactor Preparation: A 2-liter stainless steel autoclave is used.
-
Charging Reagents: The autoclave is charged with deionized water (1024g), a suspending agent like methyl cellulose (0.2g), VDF monomer (400g), an oil-soluble initiator such as di-isopropyl peroxydicarbonate (IPP) (0.6g), and a chain-transfer agent like ethyl acetate (1.8g).
-
Polymerization: The reaction is carried out at a relatively low temperature, for instance, 26°C, for a duration of about 19 hours.
-
Product Recovery: After the polymerization is complete, the resulting polymer paste is subjected to thermal treatment (e.g., 95°C for 30 minutes), followed by dewatering, washing, and drying (e.g., at 80°C for 20 hours) to obtain the final VDF polymer powder.
Radical Copolymerization Mechanism
The copolymerization of VDF proceeds via a free-radical mechanism, which involves three main stages: initiation, propagation, and termination.
Caption: Key steps in the free-radical copolymerization of VDF and a comonomer (M).
-
Initiation: A radical initiator (e.g., a peroxide) decomposes to form primary radicals (R•). These radicals then react with a monomer (VDF or the comonomer M) to start a polymer chain.
-
Propagation: The newly formed radical chain end adds successive monomer units. There are four possible propagation reactions in a binary copolymerization, with their respective rate constants (k₁₁, k₁₂, k₂₁, k₂₂), which determine the copolymer composition.
-
Termination: The growth of polymer chains is stopped by either combination (two growing chains coupling together) or disproportionation (hydrogen transfer between two growing chains).
Applications in Drug Development and Biomedicine
The unique properties of VDF copolymers, such as their excellent chemical resistance, stability in physiological media, and tunable characteristics, make them highly attractive for biomedical applications.[1]
-
Drug-Eluting Medical Devices: Copolymers like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) are used as coatings for drug-eluting stents.[6] These coatings are designed to release anti-restenotic drugs at a controlled rate to prevent the re-blocking of arteries.[6] The copolymer acts as a biocompatible matrix that encapsulates the drug and governs its release profile.[6]
-
Stimulus-Responsive Drug Delivery: The piezoelectric nature of PVDF and its copolymers can be harnessed for stimulus-responsive drug delivery systems.[1][3] For instance, PVDF fibers coated with a conductive polymer like polypyrrole can be electrically stimulated to trigger the release of incorporated growth factors, offering a sophisticated method for controlled and on-demand therapy.[7]
-
Biomaterials and Tissue Engineering: The high biocompatibility and physiological stability of VDF-based materials are crucial for their use in implantable devices and tissue engineering scaffolds.[1][3] Their flexibility and durability make them suitable for applications where mechanical resilience is required.
-
Medical Device Coatings: PVDF is used for durable and inert coatings on reusable medical devices and instruments that must withstand harsh sterilization procedures.[2] Its chemical resistance protects the underlying material and ensures the longevity of the device.[2]
Conclusion
The copolymerization of 1,1-difluoroethene is a powerful strategy to create a diverse range of fluoropolymers with tailored properties. By carefully selecting comonomers and polymerization techniques, researchers can fine-tune characteristics such as crystallinity, flexibility, and functionality. The resulting copolymers, particularly PVDF-HFP, are not only established materials in various industrial sectors but are also demonstrating significant potential in advanced biomedical applications, including controlled drug delivery and medical device technology. As research continues, the versatility of VDF copolymers is poised to drive further innovation in the fields of materials science and drug development.
References
- 1. Piezoelectric PVDF and its copolymers in biomedicine: innovations and applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. precisioncoating.com [precisioncoating.com]
- 3. Piezoelectric PVDF and its copolymers in biomedicine: innovations and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] From vinylidene fluoride (VDF) to the applications of VDF-containing polymers and copolymers: recent developments and future trends. | Semantic Scholar [semanticscholar.org]
- 5. US8795704B2 - Medical devices having fluorine-containing polymer coatings with improved adhesion - Google Patents [patents.google.com]
- 6. Frontiers | Electrically Stimulated Tunable Drug Delivery From Polypyrrole-Coated Polyvinylidene Fluoride [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Characterization and Application of PVDF and Its Copolymer Films Prepared by Spin-Coating and Langmuir-Blodgett Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Diblock copolymer nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: A Technical Guide to 1,1-Difluoroethene Calculations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of quantum chemical calculations performed on 1,1-Difluoroethene (CH₂CF₂). It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development, offering detailed methodologies, compiled data, and visual workflows to facilitate a deeper understanding and replication of these computational studies.
Molecular Geometry Optimization
The first step in computational analysis is to determine the equilibrium geometry of the 1,1-Difluoroethene molecule. This is achieved through geometry optimization calculations using various ab initio and density functional theory (DFT) methods. The optimized structural parameters, including bond lengths and bond angles, are crucial for subsequent calculations of vibrational frequencies and electronic properties.
Below is a summary of optimized geometrical parameters for 1,1-Difluoroethene obtained using different levels of theory with the aug-cc-pVDZ basis set.
| Parameter | C=C (Å) | C-H (Å) | C-F (Å) | ∠HCH (°) | ∠FCF (°) | ∠CCH (°) | ∠CCF (°) | Method |
| Experimental | 1.315 | 1.078 | 1.323 | 121.8 | 109.1 | - | - | |
| MP2 | 1.339 | 1.089 | 1.332 | 120.1 | 109.8 | 119.9 | 125.1 | [1] |
| CCSD | 1.333 | 1.088 | 1.333 | 120.3 | 109.4 | 119.8 | 125.3 | |
| CCSD(T) | 1.330 | 1.087 | 1.326 | 120.5 | 109.7 | 119.7 | 125.1 | |
| CAS(2,2)PT2 | 1.334 | 1.088 | 1.330 | 120.4 | 109.5 | 119.8 | 125.2 | [2] |
Vibrational Frequencies
Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) spectrum of the molecule and to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). Anharmonic corrections are often applied to the calculated harmonic frequencies to provide a more accurate comparison with experimental data.
The following table presents a selection of calculated and experimental fundamental vibrational frequencies for 1,1-Difluoroethene.
| Mode | Symmetry | Description | Calculated (MP2/cc-pVTZ, Anharmonic) (cm⁻¹) | Experimental (Gas Phase) (cm⁻¹) |
| ν₁ | A₁ | CH₂ symmetric stretch | 3045.9 | 3070 |
| ν₂ | A₁ | C=C stretch | 1735.1 | 1728 |
| ν₃ | A₁ | CH₂ scissors | 1378.3 | 1360 |
| ν₄ | A₁ | CF₂ symmetric stretch | 926.1 | 926 |
| ν₅ | A₁ | CF₂ scissors | 545.2 | 551 |
| ν₆ | B₁ | CH₂ rock | 802.3 | 802 |
| ν₇ | B₁ | CF₂ rock | 617.4 | 617 |
| ν₈ | B₂ | CH₂ antisymmetric stretch | 3127.8 | 3128 |
| ν₉ | B₂ | CF₂ antisymmetric stretch | 1327.6 | 1328 |
| ν₁₀ | B₂ | CH₂ wag | 954.0 | 954 |
| ν₁₁ | A₂ | CH₂ twist | 1087.5 | 1088 |
| ν₁₂ | A₂ | CF₂ twist | 437.1 | 437 |
Electronic Properties
The electronic properties of 1,1-Difluoroethene, such as the dipole moment, HOMO-LUMO gap, and ionization potential, provide insights into its reactivity, stability, and spectroscopic characteristics. These properties are calculated from the optimized ground-state wavefunction.
| Property | Value | Method/Basis Set | Reference |
| Dipole Moment | 1.37 D | Experimental | [3] |
| 1.41 D | MP2/aug-cc-pVDZ | ||
| HOMO Energy | -10.7 eV | B3LYP/6-311++G(d,p) | |
| LUMO Energy | 1.5 eV | B3LYP/6-311++G(d,p) | |
| HOMO-LUMO Gap | 12.2 eV | B3LYP/6-311++G(d,p) | |
| Ionization Potential | 10.3 eV | Experimental | |
| 10.4 eV | CCSD(T)/cc-pVTZ |
Experimental and Computational Protocols
Geometry Optimization and Vibrational Frequency Calculation
A typical computational protocol for obtaining the optimized geometry and vibrational frequencies of 1,1-Difluoroethene involves the following steps:
-
Molecule Building : The initial 3D structure of 1,1-Difluoroethene is built using a molecular editor such as Avogadro or GaussView.
-
Input File Preparation : An input file is prepared for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS). This file specifies the initial coordinates, the desired level of theory (e.g., B3LYP, MP2), the basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ), the type of calculation (geometry optimization followed by frequency analysis), the molecular charge (0), and the spin multiplicity (1).
-
Execution : The calculation is run on a high-performance computing cluster.
-
Analysis of Results : The output file is analyzed to confirm that the geometry optimization has converged successfully and that there are no imaginary frequencies, indicating a true energy minimum. The optimized coordinates, energies, and vibrational frequencies are extracted.
Example Gaussian 09 Input for Geometry Optimization and Frequency Calculation:
Electronic Property Calculation
Calculations of electronic properties are typically performed as a separate step on the previously optimized geometry.
-
Input File Preparation : A new input file is created using the optimized coordinates. The keywords in the input file are modified to request the calculation of specific properties like molecular orbitals (for HOMO-LUMO analysis) and population analysis (for dipole moment).
-
Execution and Analysis : The calculation is run, and the output file is analyzed to extract the desired electronic properties.
Visualizations
Molecular Structure
Caption: Ball-and-stick model of the 1,1-Difluoroethene molecule.
Quantum Chemical Calculation Workflow
Caption: A typical workflow for quantum chemical calculations.
References
Methodological & Application
Application Notes and Protocols for the Polymer Synthesis of 1,1-Difluoroethene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1-difluoroethene, also known as vinylidene fluoride (VDF), as a monomer in polymer synthesis. The focus is on the production of poly(vinylidene fluoride) (PVDF) and its copolymers, with detailed protocols for various polymerization techniques and their applications, particularly in the realm of drug development.
Introduction to 1,1-Difluoroethene Polymerization
1,1-Difluoroethene is a fluorinated alkene that serves as a critical monomer for the synthesis of high-performance fluoropolymers.[1] The resulting polymer, polyvinylidene fluoride (PVDF), is a semi-crystalline thermoplastic renowned for its excellent chemical resistance, high thermal stability, and unique piezoelectric properties.[2] These characteristics make PVDF and its copolymers valuable materials in a wide range of applications, from industrial coatings and membranes to advanced biomedical devices and drug delivery systems.[3][4]
The polymerization of VDF can be achieved through several methods, primarily free-radical polymerization conducted via suspension or emulsion techniques.[5][6] More advanced methods like controlled radical polymerization can also be employed to achieve polymers with well-defined molecular weights and low polydispersity.[7] The choice of polymerization method significantly influences the final properties of the polymer.[5]
Polymerization Methods and Protocols
This section details the experimental protocols for the most common methods of VDF polymerization.
Suspension Polymerization
Suspension polymerization is a heterogeneous polymerization process where VDF monomer droplets are dispersed in an aqueous medium with the aid of a suspending agent. An oil-soluble initiator triggers the polymerization within these droplets, leading to the formation of solid PVDF beads.[5][6]
Experimental Protocol: Suspension Polymerization of 1,1-Difluoroethene
Materials:
-
1,1-Difluoroethene (VDF) monomer
-
Deionized water
-
Suspending agent (e.g., methylcellulose, polyvinyl alcohol)[8][9]
-
Initiator (e.g., di-isopropyl peroxydicarbonate - IPP)[9]
-
Chain transfer agent (e.g., ethyl acetate)[9]
-
Sorbitan fatty acid ester (e.g., Span 85)[9]
Equipment:
-
High-pressure stainless steel autoclave with a stirrer[5]
-
Vacuum pump
-
Nitrogen source
-
Heating and cooling system for the autoclave
-
Filtration and drying equipment
Procedure:
-
Reactor Preparation: Thoroughly clean and dry a 2-liter autoclave. Purge the reactor with nitrogen to remove oxygen.[5]
-
Charging the Reactor:
-
Add 1024 g of deionized water to the autoclave.[9]
-
Add 0.4 g of methylcellulose and 0.2 g of sorbitan trioleate (Span 85) as suspending agents.[9]
-
Introduce 400 g of liquid 1,1-difluoroethene monomer into the reactor.[9]
-
Add 0.6 g of di-isopropyl peroxydicarbonate (IPP) as the initiator.[9]
-
Add 1.8 g of ethyl acetate as a chain transfer agent.[9]
-
-
Polymerization:
-
Work-up:
-
After the reaction, cool the autoclave and vent any unreacted monomer.
-
The resulting polymer slurry is then subjected to thermal treatment at 95 °C for 30 minutes.[9]
-
The PVDF polymer is collected by filtration, washed with deionized water, and dried in an oven at 80 °C for 20 hours to obtain a fine powder.[9]
-
Emulsion Polymerization
Emulsion polymerization is another heterogeneous technique where VDF is polymerized in an aqueous phase containing a surfactant and a water-soluble initiator. This method typically produces smaller polymer particles, forming a stable latex.[5][6]
Experimental Protocol: Emulsion Polymerization of 1,1-Difluoroethene
Materials:
-
1,1-Difluoroethene (VDF) monomer
-
Deionized water
-
Emulsifier/Surfactant (e.g., anionic surfactant)[10]
-
Initiator (e.g., potassium persulfate)[10]
-
Buffer
-
Chain transfer agent
Equipment:
-
High-pressure stainless steel autoclave with a stirrer[5]
-
Vacuum pump
-
Nitrogen source
-
Heating and cooling system for the autoclave
Procedure:
-
Reactor Preparation: A 130 L stainless steel autoclave is typically used for larger-scale reactions. The reactor is checked for leaks, vacuumed, and purged with nitrogen.[5]
-
Charging the Reactor: Add deionized water, emulsifier, buffer, and the VDF monomer to the autoclave.[5]
-
Polymerization:
-
Work-up: After the polymerization, the resulting PVDF emulsion is physically processed to isolate the polymer, and any unreacted monomer is recovered.[5]
Properties of PVDF Homopolymers and Copolymers
The properties of PVDF can be tailored by copolymerizing VDF with other fluorinated monomers, such as hexafluoropropylene (HFP) and trifluoroethylene (TrFE).[11] Copolymerization generally reduces the crystallinity and melting point, while increasing flexibility.[11][12]
| Property | Homopolymer PVDF | PVDF-HFP Copolymer | P(VDF-TrFE) Copolymer |
| Monomer Composition | Vinylidene fluoride (VDF) only | VDF and Hexafluoropropylene (HFP) | VDF and Trifluoroethylene (TrFE) |
| Crystallinity | High (45-55%)[11] | Reduced (30-40%)[11] | Variable, can be high |
| Melting Point (Tm) | ~170 °C[3] | Lower than homopolymer | Variable with VDF/TrFE ratio |
| Tensile Strength | 35–50 MPa[11] | 20–35 MPa[11] | Intermediate |
| Young's Modulus | 1.5–2.2 GPa[11] | 0.8–1.5 GPa[11] | Intermediate |
| Flexibility | More rigid | Increased flexibility | Good flexibility |
| Piezoelectric Response | Strong (in β-phase)[13] | Reduced | Excellent |
Applications in Drug Development
The biocompatibility and chemical inertness of PVDF make it an attractive material for various biomedical applications, including drug delivery.[2][4]
PVDF Membranes for Controlled Drug Release
PVDF membranes can be fabricated to act as reservoirs for the sustained release of therapeutic agents. Their porous structure can be controlled to tune the drug release profile.
Application Note: Multidrug Delivery for Cancer Therapy
PVDF membranes loaded with a combination of anticancer drugs such as cisplatin, 5-fluorouracil, and doxorubicin have shown promise in treating multidrug-resistant breast cancer.[14] These membranes provide sustained drug release for over 72 hours and have demonstrated a significant reduction in the IC50 concentration compared to the free drugs.[14] The antiangiogenic properties of these drug-eluting membranes can also help in controlling metastasis.[14]
PVDF Nanoparticles for Targeted Drug Delivery
PVDF can be formulated into nanoparticles for the targeted delivery of drugs. These nanoparticles can encapsulate therapeutic agents and release them at a specific site in the body.
Protocol: Preparation of Drug-Loaded PVDF Nanoparticles
This protocol is adapted from methods for preparing polymeric nanoparticles and can be applied to PVDF.
Materials:
-
PVDF polymer
-
Solvent for PVDF (e.g., N,N-dimethylformamide - DMF)[15]
-
Non-solvent (e.g., water, ethanol)
-
Drug to be encapsulated
-
Surfactant (optional)
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Ultrasonicator
-
Centrifuge
Procedure:
-
Preparation of PVDF Solution: Dissolve a specific amount of PVDF (e.g., 5 wt%) in DMF.[15] The drug to be encapsulated can be co-dissolved in this solution.
-
Nanoprecipitation:
-
Place a volume of the non-solvent (e.g., water) in a beaker and stir vigorously.
-
Using a syringe pump, add the PVDF/drug solution dropwise to the non-solvent.
-
The rapid solvent exchange will cause the PVDF to precipitate, forming nanoparticles that encapsulate the drug.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles with deionized water to remove residual solvent and unencapsulated drug.
-
Repeat the washing step several times.
-
-
Drying: The purified nanoparticles can be freeze-dried to obtain a powder.
PVDF in Transdermal Patches
PVDF can be used as a component in the fabrication of transdermal patches, acting as a backing membrane or part of the drug-containing matrix.[16]
Protocol: Fabrication of a PVDF-Based Transdermal Patch
This is a general procedure for solvent casting of a transdermal patch.
Materials:
-
PVDF polymer
-
Other polymers (e.g., polyvinyl alcohol for backing membrane)[17]
-
Drug
-
Solvent (e.g., DMF/acetone mixture)
-
Plasticizer (e.g., glycerin)[17]
-
Permeation enhancer
Procedure:
-
Backing Membrane Preparation: Prepare a backing membrane, for instance, by casting a 4% w/v aqueous solution of polyvinyl alcohol and drying it.[17]
-
Drug Matrix Preparation:
-
Dissolve PVDF and any other matrix polymers in a suitable solvent system.
-
Dissolve the drug in this polymer solution.
-
Add the plasticizer and permeation enhancer and mix until uniform.[17]
-
-
Casting: Pour the uniform solution onto the prepared backing membrane in a petri dish.[17]
-
Drying: Allow the solvent to evaporate slowly at room temperature for 24 hours. An inverted funnel can be placed over the petri dish to control the evaporation rate.[17]
-
Cutting and Storage: Cut the dried film into patches of the desired size and store them in a desiccator.
Visualizations
Workflow for PVDF Synthesis and Characterization
Caption: General workflow for the synthesis, characterization, and application development of PVDF.
Piezoelectric Effect of PVDF in Tissue Engineering
References
- 1. ampchem.com [ampchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Polyvinylidene fluoride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 6. PVDF-聚偏二氟乙烯 [sunkaier.cn]
- 7. boronmolecular.com [boronmolecular.com]
- 8. US3780007A - Polymerization of vinylidene fluoride in aqueous suspension - Google Patents [patents.google.com]
- 9. CN102718915A - Method for making 1,1-difluoroethylene polymer - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pengrowthplastics.com [pengrowthplastics.com]
- 12. nevicolor.it [nevicolor.it]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Polyvinylidene fluoride-Hyaluronic acid wound dressing comprised of ionic liquids for controlled drug delivery and dual therapeutic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijfmr.com [ijfmr.com]
Methoxymethane as a Solvent for Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxymethane, also known as dimethyl ether (DME), is a colorless, non-toxic, and highly volatile liquefied gas with a faint ethereal odor.[1] Traditionally used as an aerosol propellant, refrigerant, and a precursor for chemical synthesis, its potential as a green and effective solvent for organic reactions is an area of growing interest.[2][3] Its low boiling point (-24.8 °C) facilitates easy removal from reaction mixtures, and its resistance to autoxidation enhances laboratory safety compared to other common ethers like diethyl ether and tetrahydrofuran (THF).[4]
These application notes provide a comprehensive overview of the properties of methoxymethane as a solvent, a detailed protocol for a specific organic reaction, and a discussion of its potential applications and limitations in organic synthesis.
Physicochemical Properties of Methoxymethane
The unique physical and chemical properties of methoxymethane make it a subject of interest as an unconventional solvent in organic chemistry. A summary of its key properties is presented below, with a comparison to other common ethereal solvents.
Table 1: Physical Properties of Methoxymethane and Common Ethereal Solvents
| Property | Methoxymethane (DME) | Diethyl Ether | Tetrahydrofuran (THF) |
| Formula | CH₃OCH₃ | (C₂H₅)₂O | C₄H₈O |
| Molar Mass ( g/mol ) | 46.07 | 74.12 | 72.11 |
| Boiling Point (°C) | -24.8 | 34.6 | 66 |
| Melting Point (°C) | -141.5 | -116.3 | -108.4 |
| Density (g/mL) | 0.735 (at -25 °C) | 0.713 (at 20 °C) | 0.889 (at 20 °C) |
| Solubility in Water | 71 g/L (at 20 °C) | 69 g/L (at 20 °C) | Miscible |
| Dielectric Constant | 5.02 (at -40 °C) | 4.34 (at 20 °C) | 7.58 (at 25 °C) |
| Flash Point (°C) | -41 | -45 | -14 |
Data compiled from multiple sources.
Applications in Organic Synthesis
While the use of methoxymethane as a general solvent for a wide range of organic reactions is not yet extensively documented, its utility has been demonstrated in specific applications, particularly those that leverage its low boiling point and green characteristics.
Synthesis of O-Alkyl Trichloroacetimidates
Liquefied dimethyl ether has been successfully employed as a green solvent for the synthesis of O-alkyl trichloroacetimidates, which are versatile intermediates in organic synthesis. This method avoids the use of more toxic chlorinated solvents like dichloromethane and chloroform.[1]
Reaction Scheme:
Experimental Protocol: Synthesis of O-Benzyl Trichloroacetimidate
Materials:
-
Benzyl alcohol
-
Trichloroacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Liquefied methoxymethane (DME)
-
Anhydrous hexane
-
Anhydrous sodium sulfate
-
Pressurized reaction vessel (e.g., a thick-walled glass tube with a resealable cap or a stainless-steel autoclave) equipped with a magnetic stir bar.
Procedure:
-
Preparation of the Reaction Vessel: A dry, pressurized reaction vessel is charged with sodium hydride (1.2 equivalents). The sodium hydride is washed with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and the hexane is carefully decanted.
-
Addition of Reactants: Benzyl alcohol (1.0 equivalent) is added to the reaction vessel. The vessel is then cooled to -78 °C using a dry ice/acetone bath.
-
Introduction of Solvent: Liquefied methoxymethane (approximately 10 mL per gram of benzyl alcohol) is condensed into the reaction vessel.
-
Addition of Trichloroacetonitrile: Trichloroacetonitrile (1.5 equivalents) is added dropwise to the stirred reaction mixture at -78 °C.
-
Reaction: The reaction vessel is sealed and allowed to warm to room temperature. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the vessel is cooled to -78 °C and carefully opened to release any excess pressure. The solvent is allowed to evaporate in a well-ventilated fume hood.
-
Purification: The residue is partitioned between water and diethyl ether. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure O-benzyl trichloroacetimidate.
Expected Yield: Moderate to excellent yields have been reported for this reaction.[1]
Visualizations
Experimental Workflow for Trichloroacetimidate Synthesis
Caption: Workflow for the synthesis of O-alkyl trichloroacetimidates using liquefied methoxymethane.
Logical Relationships: Pros and Cons of Methoxymethane as a Solvent
Caption: Advantages and disadvantages of using methoxymethane as a solvent in organic synthesis.
Potential Applications and Limitations
Potential Applications:
-
Low-Temperature Chemistry: Due to its very low boiling point, liquefied methoxymethane is an excellent solvent for reactions that require sub-zero temperatures to control reactivity or selectivity.
-
Green Chemistry: As a non-toxic and environmentally benign solvent, DME is a promising alternative to halogenated and other hazardous solvents.[1][2][3] Its ease of removal and potential for recycling further enhance its green credentials.
-
Reactions with Gaseous Reagents: Its ability to be handled as a gas or a liquid could be advantageous in reactions involving other gaseous reagents, potentially improving mass transfer.
Limitations:
-
Handling and Equipment: The primary limitation of methoxymethane is that it is a gas at standard temperature and pressure.[1] Its use as a liquid solvent requires either low temperatures (below -24.8 °C) or pressurized equipment, which may not be readily available in all laboratory settings.
-
Lack of Precedent: There is a significant lack of documented examples and established protocols for the use of methoxymethane as a solvent in many common classes of organic reactions, such as Grignard reactions, lithiations, and transition-metal-catalyzed cross-couplings. This is likely due to the practical challenges of its handling.
Conclusion
Methoxymethane presents a unique set of properties that make it an attractive, albeit unconventional, solvent for specific applications in organic synthesis. Its green characteristics and suitability for low-temperature reactions are particularly noteworthy. However, the practical challenges associated with handling a liquefied gas have limited its widespread adoption and the development of a broad range of standardized protocols. The successful synthesis of O-alkyl trichloroacetimidates in liquefied DME demonstrates its potential, and further research into its use as a reaction medium for other transformations is warranted, especially as the demand for greener and safer chemical processes continues to grow. Researchers and drug development professionals should consider methoxymethane as a specialized solvent for low-temperature applications where its unique properties can be leveraged to advantage, provided the necessary equipment and safety precautions are in place.
References
Application Notes and Protocols for the Polymerization of 1,1-Difluoroethene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the polymerization of 1,1-Difluoroethene, also known as vinylidene fluoride (VDF), to synthesize polyvinylidene fluoride (PVDF). The protocols cover three common polymerization techniques: emulsion, suspension, and solution polymerization. The information is intended for use by researchers and professionals in chemistry, materials science, and drug development.
Introduction
Polyvinylidene fluoride (PVDF) is a highly non-reactive thermoplastic fluoropolymer with a unique combination of desirable properties, including high thermal stability, excellent chemical resistance, and piezoelectric properties.[1] These characteristics make PVDF a valuable material in a wide range of applications, from high-performance coatings and membranes for separation processes to binders in lithium-ion batteries and components in medical devices. The properties of the final PVDF polymer are significantly influenced by the chosen polymerization method and the specific experimental conditions.[2] This document outlines detailed protocols for the synthesis of PVDF via emulsion, suspension, and solution polymerization, providing a basis for the controlled synthesis of this versatile fluoropolymer.
Data Presentation: Comparative Analysis of Polymerization Methods
The choice of polymerization method has a profound impact on the final properties of the PVDF polymer. The following table summarizes key quantitative data associated with each of the described protocols, allowing for a direct comparison of the different techniques.
| Parameter | Emulsion Polymerization | Suspension Polymerization | Solution Polymerization |
| Initiator | Potassium persulfate (KPS) | Di-isopropyl peroxydicarbonate (IPP) | Azobisisobutyronitrile (AIBN) |
| Surfactant/Dispersant | Fluorinated Surfactant | Methyl Hydroxypropyl Cellulose | None |
| Solvent | Deionized Water | Deionized Water | N,N-Dimethylformamide (DMF) |
| Temperature | 75–90 °C[3] | 30–60 °C[3] | 60-80 °C |
| Pressure | 2.0–3.8 MPa[3] | 2.1–7.0 MPa[3] | N/A (sealed vessel) |
| Typical Reaction Time | 14 h[3] | 15–22 h[3] | 24 h |
| Polymer Particle Size | 0.2–0.5 µm[2] | > 50 µm[2] | N/A (polymer in solution) |
| Molecular Weight | Higher molecular weight achievable[2] | Lower molecular weight, broader distribution[2] | Variable |
| Crystallinity | Lower[2] | Higher[2] | Dependent on precipitation method |
| Melt Rheology | Low Newtonian fluid, higher viscoelasticity[2] | High Newtonian fluid | N/A |
| Typical Applications | High-purity films, coatings, membranes[2] | Pellets for extrusion, injection molding, piping[2] | Membranes, coatings |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the emulsion, suspension, and solution polymerization of 1,1-Difluoroethene.
Emulsion Polymerization Protocol
Emulsion polymerization is a widely used industrial method for producing PVDF, typically yielding high molecular weight polymers and stable aqueous dispersions.[4]
Materials:
-
1,1-Difluoroethene (VDF) monomer
-
Deionized water
-
Potassium persulfate (KPS) (Initiator)
-
Fluorinated surfactant (e.g., Ammonium perfluorooctanoate)
-
Buffer (e.g., sodium bicarbonate)
-
Chain transfer agent (optional, e.g., ethyl acetate)[5]
Equipment:
-
High-pressure stainless steel autoclave reactor (e.g., 130 L) equipped with a mechanical stirrer, temperature and pressure sensors, and monomer/reagent inlets.[3]
-
Vacuum pump
-
Nitrogen source
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave reactor.
-
Check the sealing of the reactor to ensure it can withstand the reaction pressure.
-
Purge the reactor by evacuating it with a vacuum pump and then filling it with high-purity nitrogen. Repeat this cycle multiple times to remove all oxygen.[3]
-
-
Charging of Reagents:
-
Initiation and Polymerization:
-
Introduce the VDF monomer into the reactor until the desired pressure (e.g., 2.0–3.8 MPa) is reached.[3]
-
Inject an aqueous solution of the initiator, potassium persulfate, into the reactor to start the polymerization.
-
Continuously feed VDF monomer into the reactor to maintain a constant pressure as the monomer is consumed during the polymerization.[3]
-
If a chain transfer agent is used to control molecular weight, it can be added at the beginning or during the reaction.[3]
-
-
Reaction Termination and Work-up:
-
After the desired reaction time (e.g., 14 hours) or monomer consumption, stop the VDF feed.[3]
-
Cool the reactor to room temperature.
-
Vent the unreacted VDF monomer, which can be recovered and recycled.[3]
-
The resulting PVDF latex (an aqueous dispersion of polymer particles) is then discharged from the reactor.
-
The polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by washing with deionized water and drying in an oven.
-
Suspension Polymerization Protocol
Suspension polymerization produces larger, bead-like polymer particles that are easily isolated. This method typically results in PVDF with higher crystallinity compared to emulsion polymerization.[2]
Materials:
-
1,1-Difluoroethene (VDF) monomer
-
Deionized water
-
Di-isopropyl peroxydicarbonate (IPP) (Oil-soluble initiator)
-
Methyl hydroxypropyl cellulose (Dispersant)
-
Chain transfer agent (optional, e.g., ethyl acetate)
Equipment:
-
High-pressure stainless steel autoclave reactor with a mechanical stirrer, temperature and pressure sensors, and monomer/reagent inlets.
-
Vacuum pump
-
Nitrogen source
Procedure:
-
Reactor Preparation:
-
Prepare the reactor as described in the emulsion polymerization protocol (Section 1, step 1).
-
-
Charging of Reagents:
-
Add deionized water and the dispersant (methyl hydroxypropyl cellulose) to the reactor.
-
Seal the reactor and begin agitation.
-
Heat the reactor to the desired temperature (e.g., 30–60 °C).[3]
-
-
Initiation and Polymerization:
-
Charge the reactor with VDF monomer to the desired pressure (e.g., 2.1–7.0 MPa).[3]
-
Inject the oil-soluble initiator (di-isopropyl peroxydicarbonate), dissolved in a small amount of a suitable solvent or the monomer itself, into the reactor.
-
Maintain the reaction temperature and pressure. VDF monomer can be continuously added to maintain the pressure.
-
A chain transfer agent can be used to control the molecular weight of the polymer.[3]
-
-
Reaction Termination and Work-up:
-
After the desired reaction time (e.g., 15–22 hours), stop the monomer feed and cool the reactor.[3]
-
Vent and recover the unreacted monomer.
-
The resulting polymer slurry, consisting of suspended PVDF beads, is discharged.
-
The polymer beads are separated from the water by filtration or centrifugation, washed thoroughly with deionized water, and dried.
-
Solution Polymerization Protocol
Solution polymerization offers a method to produce a homogeneous polymer solution that can be directly used for casting films or membranes.
Materials:
-
1,1-Difluoroethene (VDF) monomer
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
Equipment:
-
High-pressure reaction vessel capable of being sealed.
-
Magnetic stirrer and heating mantle.
-
Vacuum line.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reaction vessel.
-
Place a magnetic stir bar in the vessel.
-
-
Charging of Reagents:
-
Add the solvent (DMF) and the initiator (AIBN) to the reaction vessel.
-
Seal the vessel and cool it in a dry ice/acetone bath.
-
Evacuate the vessel using a vacuum line.
-
Introduce a known amount of VDF monomer into the cooled vessel via condensation.
-
-
Polymerization:
-
Allow the reaction vessel to warm to room temperature and then place it in a heating mantle.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with continuous stirring.
-
The polymerization proceeds in the homogeneous solution.
-
-
Reaction Termination and Work-up:
-
After the desired reaction time (e.g., 24 hours), cool the reaction vessel to room temperature.
-
The resulting polymer solution can be used directly for film casting.
-
To isolate the polymer, the solution is poured into a non-solvent (e.g., methanol or water) to precipitate the PVDF.
-
The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for each polymerization method.
Caption: Workflow for the Emulsion Polymerization of 1,1-Difluoroethene.
Caption: Workflow for the Suspension Polymerization of 1,1-Difluoroethene.
Caption: Workflow for the Solution Polymerization of 1,1-Difluoroethene.
References
- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 4. US5283302A - Vinylidene fluoride polymer and method of making same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of 1,1-Difluoroethene
Introduction
1,1-Difluoroethene (VDF), also known as vinylidene fluoride, is a colorless, flammable gas used in the production of fluoropolymers like polyvinylidene fluoride (PVDF).[1][2][3] Accurate quantification of VDF is crucial in various fields, including environmental monitoring, occupational safety, and quality control in polymer manufacturing. This document provides detailed analytical techniques, focusing on Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID), which are standard methods for volatile organic compounds (VOCs).
Principle Analytical Technique: Headspace Gas Chromatography (HS-GC)
Headspace Gas Chromatography is the premier technique for analyzing volatile compounds like 1,1-Difluoroethene in liquid or solid samples.[4][5] The principle involves heating a sealed vial containing the sample to allow volatile analytes to partition from the sample matrix into the gas phase (headspace). An aliquot of this headspace gas is then automatically injected into the GC system for separation and detection. This technique minimizes matrix effects, avoids contamination of the GC inlet, and enhances sensitivity for volatile components.[5][6]
Detection Methods
-
Mass Spectrometry (MS): GC-MS offers high selectivity and sensitivity, providing definitive identification based on the analyte's mass spectrum.[4] The fragmentation pattern of 1,1-difluoroethene serves as a unique fingerprint. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity by focusing on specific mass fragments.[6][7]
-
Flame Ionization Detection (FID): GC-FID is a robust and widely used technique for quantifying organic compounds.[8][9] While less selective than MS, it provides excellent linearity and sensitivity for hydrocarbons and their derivatives. It is a cost-effective method suitable for routine analysis where the analyte is well-separated from other matrix components.
Experimental Protocols
Protocol 1: Quantification of 1,1-Difluoroethene in Biological Matrices by HS-GC-FID
This protocol is adapted from a validated method for the related compound 1,1-difluoroethane and is applicable for quantifying VDF in matrices such as blood, urine, or tissue homogenates.[8][10]
1. Sample Preparation and Headspace Analysis
- Pipette 0.5 mL to 1.0 mL of the biological sample (e.g., whole blood, urine) into a 20 mL headspace vial.[10]
- Immediately seal the vial with a PTFE/silicone septum and an aluminum crimp cap.[6]
- For calibration standards, use a certified gas standard of 1,1-Difluoroethene to spike blank matrix samples at various concentrations.
- Place the vials in the headspace autosampler.
2. Headspace Autosampler Parameters
- Oven Temperature: 40°C
- Sample Loop Temperature: 60°C
- Transfer Line Temperature: 80°C
- Equilibration Time: 15 minutes
- Injection Time: 0.25 minutes
- Sample Loop Volume: 1.0 mL[10]
3. GC-FID Instrumentation and Conditions
- Gas Chromatograph: Agilent 6850 GC or equivalent.[10]
- Detector: Flame Ionization Detector (FID)
- Column: Restek RTX-BAC-1 (30 m, 0.53 mm i.d.) or similar phase.[10]
- Injector Temperature: 200°C
- Detector Temperature: 225°C
- Oven Program: Isothermal at 40°C
- Carrier Gas: Helium or Hydrogen, with a linear velocity of approximately 40 cm/s.[10]
4. Data Analysis
- Quantification is performed using an external or internal standard calibration curve.
- Construct a calibration curve by plotting the peak area of 1,1-Difluoroethene against its concentration.
- Determine the concentration in unknown samples by interpolating their peak areas from the calibration curve.
Protocol 2: General Method for VDF in Water by HS-GC-MS
This protocol is a general-purpose method for detecting and quantifying VDF in aqueous samples, suitable for environmental analysis.[6][11]
1. Sample Preparation and Headspace Analysis
- Add 10 mL of the water sample to a 20 mL headspace vial.
- If using an internal standard, spike the sample with a known concentration (e.g., deuterated VOCs).[6]
- Seal the vial and place it in the headspace autosampler.
2. Headspace Autosampler Parameters
- Oven Temperature: 90°C
- Incubation Time: 10 minutes
- Syringe Temperature: 95°C
- Injection Volume: 500 µL[5]
3. GC-MS Instrumentation and Conditions
- Gas Chromatograph: Agilent 7890 or equivalent.
- Mass Spectrometer: Agilent 5977 or equivalent.
- Column: Rxi-5-MS (30 m x 0.25 mm, 0.25 µm film) or similar 5% diphenyl / 95% dimethyl polysiloxane column.[5]
- Injector Temperature: 250°C
- Carrier Gas: Helium, constant flow of 1.0 mL/min.
- Oven Program:
- Initial Temperature: 35°C, hold for 4 minutes.
- Ramp: 10°C/min to 150°C.
- Hold for 2 minutes.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Acquisition Mode: Scan (e.g., m/z 35-250) for identification and SIM for quantification. Target ions for VDF (C₂H₂F₂) include m/z 64 (molecular ion) and 45.
4. Data Analysis
- Identify 1,1-Difluoroethene by its retention time and mass spectrum.
- Generate a calibration curve using standards of known concentrations.
- Ensure the correlation coefficient (R²) is >0.995 for accurate quantification.[5]
Quantitative Data Summary
The following table summarizes performance data from a validated HS-GC-FID method for a related difluoro-alkane, which provides a strong reference for the expected performance for 1,1-Difluoroethene analysis in biological matrices.[8][10]
| Parameter | Value | Matrix | Method | Source |
| Limit of Detection (LOD) | 0.018 mg/L | Whole Blood | HS-GC-FID | [8][10] |
| Limit of Quantification (LOQ) | 0.099 mg/L | Whole Blood | HS-GC-FID | [8][10] |
| Linearity (Calibration Range A) | 0.225–1.350 mg/L (R² = 0.9992) | Whole Blood | HS-GC-FID | [8][10] |
| Linearity (Calibration Range B) | 9.0–180.0 mg/L (R² = 0.9995) | Whole Blood | HS-GC-FID | [8][10] |
| Upper Limit of Linearity | 27,000.0 mg/L | Whole Blood | HS-GC-FID | [8][10] |
| Recovery (at LOQ) | 111.9% | Whole Blood | HS-GC-FID | [8][10] |
| Precision (CV% at LOQ) | 9.92% | Whole Blood | HS-GC-FID | [8][10] |
Visualized Workflow and Logic
The following diagrams illustrate the general workflow for the quantitative analysis of 1,1-Difluoroethene.
Caption: General workflow for quantifying 1,1-Difluoroethene.
Caption: Headspace equilibrium principle for volatile analysis.
References
- 1. restoredcdc.org [restoredcdc.org]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Vinylidene fluoride [cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 5. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A validated method for the quantitation of 1,1-difluoroethane using a gas in equilibrium method of calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods Evaluation and Validation for Vinylidene Fluoride, Vinyl Bromide, Vinyl Fluoride, Benzenethiol, and n-Octanethiol. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Analysis of volatile organic compounds (VOCs) in water by HS-GC-MS Method | Applications Notes | JEOL Ltd. [jeol.com]
Application Notes and Protocols for the Use of 1,1-Difluoroethene in Fluoropolymer Production
Introduction
1,1-Difluoroethene, commonly known as vinylidene fluoride (VDF), is a fluorinated alkene that serves as a critical monomer for the synthesis of the high-performance fluoropolymer, polyvinylidene fluoride (PVDF).[1] PVDF is a semi-crystalline thermoplastic renowned for its exceptional chemical resistance, thermal stability, mechanical strength, and unique piezoelectric and ferroelectric properties.[2][3][4] These attributes make it an indispensable material across a wide range of industries, including chemical processing, electronics, biomedical devices, and energy storage.[5][6][7] This document provides detailed application notes and experimental protocols for the production of PVDF and its copolymers from 1,1-difluoroethene, tailored for researchers, scientists, and professionals in drug development.
Properties of 1,1-Difluoroethene and Polyvinylidene Fluoride
A summary of the key physical and chemical properties of the monomer and the resulting homopolymer is presented below.
| Property | 1,1-Difluoroethene (VDF) | Polyvinylidene Fluoride (PVDF) |
| Chemical Formula | C₂H₂F₂ | -(C₂H₂F₂)n- |
| Molecular Weight | 64.03 g/mol | > 100,000 g/mol [3] |
| Appearance | Colorless gas | Whitish or translucent solid[5] |
| Boiling Point | -83 °C | - |
| Melting Point | -144 °C | 171-180 °C[3] |
| Density | - | 1.78 g/cm³[3][5] |
| Solubility in Water | Slightly soluble | Insoluble[5] |
Applications of Polyvinylidene Fluoride
PVDF's versatility has led to its use in numerous applications:
-
Chemical Industry: Due to its excellent chemical resistance, PVDF is used for pipes, valves, and linings that handle corrosive substances.[6][7]
-
Electronics and Electrical: It serves as a durable insulator for wires and cables, and its piezoelectric properties are utilized in sensors and actuators.[5][6][7]
-
Biomedical and Pharmaceutical: PVDF membranes are widely used for filtration and in diagnostic assays like Western blotting due to their biocompatibility and protein-binding capabilities.[2] They are also used in medical device components.[6][7]
-
Energy Sector: PVDF is a standard binder material in the fabrication of electrodes for lithium-ion batteries.[5]
-
Coatings and Films: PVDF-based coatings provide long-lasting protection against weathering and UV radiation for architectural applications.[6][7]
Experimental Protocols for PVDF Synthesis
The polymerization of 1,1-difluoroethene is typically achieved through free-radical polymerization, with suspension and emulsion techniques being the most common commercial methods.[8]
Protocol 1: Suspension Polymerization of 1,1-Difluoroethene
Suspension polymerization yields larger polymer particles and is a widely used industrial method. The following is a representative protocol.
Materials:
-
Deionized water
-
Methyl cellulose (suspending agent)
-
Sorbitan trioleate (surfactant)
-
1,1-Difluoroethene (VDF) monomer
-
Di(isopropyl) peroxydicarbonate (initiator)
-
Ethyl acetate (chain transfer agent)
Equipment:
-
High-pressure polymerization reactor (autoclave) equipped with stirring and temperature control
-
Vacuum oven
Procedure:
-
Charge a 2-liter autoclave with 1024 g of deionized water, 0.4 g of methyl cellulose, and 0.2 g of sorbitan trioleate.[9]
-
Purge the reactor with nitrogen to remove oxygen.
-
Introduce 400 g of liquid 1,1-difluoroethene into the reactor.[9]
-
Add 0.6 g of di(isopropyl) peroxydicarbonate as the initiator and 1.8 g of ethyl acetate as a chain transfer agent.[9]
-
Raise the temperature to 26 °C and maintain constant stirring to ensure proper dispersion of the monomer droplets.[9]
-
Allow the polymerization to proceed for approximately 13.5 hours.[9] The pressure in the reactor will decrease as the gaseous monomer is converted to the solid polymer.
-
Terminate the reaction by venting any unreacted monomer.
-
Heat the resulting polymer slurry to 95 °C for 30 minutes to ensure the decomposition of any residual initiator.[9]
-
Filter, wash with deionized water, and dry the PVDF powder in a vacuum oven at 80 °C for 20 hours.[9]
Expected Outcome: This process is expected to yield approximately 89% of polyvinylidene fluoride powder.[9]
Suspension Polymerization Workflow
Caption: Workflow for the suspension polymerization of VDF.
Protocol 2: Copolymerization of 1,1-Difluoroethene (VDF) and Trifluoroethylene (TrFE)
Copolymerization of VDF with other fluorinated monomers, such as trifluoroethylene (TrFE), is a key strategy to enhance the ferroelectric and piezoelectric properties of the resulting polymer.[1] These copolymers, P(VDF-TrFE), can crystallize directly into the ferroelectric β-phase.[1]
Materials:
-
1,1-Difluoroethene (VDF)
-
Trifluoroethylene (TrFE)
-
Solvent (e.g., N,N-dimethylformamide)
-
Initiator (e.g., dibenzoyl peroxide)
Equipment:
-
High-pressure polymerization reactor
-
Precipitation vessel
-
Vacuum oven
Procedure:
-
Introduce the desired molar ratio of VDF and TrFE monomers into a high-pressure reactor containing a suitable solvent. The monomer ratio is critical for the final properties, with VDF content typically ranging from 65-82% for significant electromechanical coupling.[1]
-
Add a free-radical initiator, such as dibenzoyl peroxide.
-
Heat the reactor to the appropriate temperature to initiate polymerization (typically 60-80 °C, depending on the initiator).
-
Maintain the reaction for a specified period (e.g., 8-24 hours) to achieve the desired molecular weight and conversion.
-
Terminate the reaction and precipitate the P(VDF-TrFE) copolymer by adding the reaction mixture to a non-solvent (e.g., methanol or water).
-
Filter the precipitate, wash thoroughly, and dry under vacuum.
-
For enhanced piezoelectric properties, the resulting polymer may be annealed at a temperature between its glass transition and melting point.[1]
P(VDF-TrFE) Synthesis Logic
Caption: Logical flow for the synthesis of P(VDF-TrFE) copolymer.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the polymerization of 1,1-difluoroethene.
Table 1: Suspension Polymerization Parameters
| Parameter | Value | Reference |
| Reactor Volume | 2 L | [9] |
| Deionized Water | 1024 g | [9] |
| Methyl Cellulose | 0.4 g | [9] |
| Sorbitan Trioleate | 0.2 g | [9] |
| 1,1-Difluoroethene | 400 g | [9] |
| Di(isopropyl) peroxydicarbonate | 0.6 g | [9] |
| Ethyl Acetate | 1.8 g | [9] |
| Polymerization Temperature | 26 °C | [9] |
| Polymerization Time | 13.5 hours | [9] |
| Polymerization Yield | 89% | [9] |
| Post-Polymerization Heat Treatment | 95 °C for 30 min | [9] |
| Drying Temperature | 80 °C | [9] |
| Drying Time | 20 hours | [9] |
1,1-Difluoroethene is a cornerstone monomer in the fluoropolymer industry, leading to the production of the highly versatile PVDF. The protocols outlined in this document provide a foundation for the synthesis of PVDF homopolymers and copolymers. By carefully controlling reaction parameters, researchers can tailor the properties of the resulting fluoropolymers to meet the demands of various advanced applications, from harsh chemical environments to sensitive biomedical and electronic devices.
References
- 1. 1,1-Difluoroethene;1,1,2-trifluoroethene | 28960-88-5 | Benchchem [benchchem.com]
- 2. ud-machine.com [ud-machine.com]
- 3. Brief Review of PVDF Properties and Applications Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. petronthermoplast.com [petronthermoplast.com]
- 5. Polyvinylidene fluoride - Wikipedia [en.wikipedia.org]
- 6. advanced-emc.com [advanced-emc.com]
- 7. Applications of PVDF material - Knowledge [chinafluoropolymer.com]
- 8. books.rsc.org [books.rsc.org]
- 9. CN102718915A - Method for making 1,1-difluoroethylene polymer - Google Patents [patents.google.com]
Application Notes and Protocols for Methoxymethane (Dimethyl Ether) as a Refrigerant and Aerosol Propellant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxymethane, also known as dimethyl ether (DME), is a versatile organic compound with the formula CH₃OCH₃. It is the simplest ether and exists as a colorless, volatile, and highly flammable gas under ambient conditions.[1][2] Historically synthesized in 1835, DME has gained significant attention as an environmentally friendlier alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in various applications, notably as a refrigerant and an aerosol propellant.[1] Its favorable thermodynamic properties, low global warming potential (GWP), and zero ozone depletion potential (ODP) make it a subject of ongoing research and development.[3][4][5]
These application notes and protocols provide a comprehensive overview of the use of methoxymethane in refrigeration and aerosol formulations, summarizing its key properties, outlining experimental procedures, and detailing safety considerations.
Application Notes
Methoxymethane as a Refrigerant (R-E170)
Methoxymethane is designated as R-E170 in the ASHRAE standard for refrigerants.[1][4] It was, in fact, one of the earliest refrigerants used, with its first application dating back to 1876.[1]
Advantages:
-
Environmental Profile: DME has a zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP) of less than 5, making it an environmentally benign option compared to many traditional refrigerants.[3]
-
Energy Efficiency: Studies have shown that refrigeration systems using DME can exhibit a higher coefficient of performance (COP) compared to systems using some high-pressure refrigerants like R410A, R410B, and R32.[6] Theoretical studies also suggest that DME can have a higher COP than R134a under certain conditions.[7][8]
-
Good Thermodynamic Properties: DME possesses favorable thermodynamic properties for a range of cooling applications.[4]
-
Miscibility: It is used in refrigerant blends, for example with ammonia (R723), where it improves oil miscibility.[1][9]
Disadvantages:
-
Flammability: DME is a highly flammable gas, which necessitates stringent safety precautions in the design, installation, and maintenance of refrigeration systems.[2]
-
Lower Cooling Capacity: Compared to some high-pressure refrigerants, DME has a lower cooling capacity, which may require system design modifications to achieve the same cooling effect.[6]
Methoxymethane as an Aerosol Propellant
DME is widely used as a propellant in a variety of aerosol products, including hairsprays, deodorants, paints, and insecticides.[1][10][11]
Advantages:
-
Excellent Solvency: DME is an excellent solvent, which is advantageous for formulating a wide range of products.[11][12] It is miscible with many organic solvents and also has a significant degree of water solubility.[11][13]
-
Water Miscibility: Its partial solubility in water allows for the formulation of water-based aerosols, which can reduce the flammability of the final product and lower the content of volatile organic compounds (VOCs).[11][14]
-
Compatibility: DME is compatible with other common propellants like hydrocarbons (propane, butane) and can be used in blends to achieve desired spray characteristics and pressures.[11][12]
-
Environmental Safety: As a propellant, DME is considered environmentally friendly due to its zero ODP and low GWP.[12]
Disadvantages:
-
Flammability: Similar to its use as a refrigerant, the high flammability of DME is a primary safety concern in the manufacturing, storage, and use of aerosol products.[7]
-
Cost: While offering performance benefits, the cost of DME may be higher compared to hydrocarbon propellants like butane and propane.[13]
Quantitative Data
The following tables summarize the key physical, chemical, and environmental properties of methoxymethane.
Table 1: Physical and Chemical Properties of Methoxymethane
| Property | Value |
| Molecular Formula | CH₃OCH₃ |
| Molecular Weight | 46.07 g/mol |
| Boiling Point | -24.8 °C |
| Melting Point | -141 °C |
| Flash Point | -41 °C |
| Autoignition Temperature | 350 °C |
| Vapor Pressure @ 20°C | 5.1 atm |
| Liquid Density @ 20°C | 0.668 g/mL |
| Solubility in Water | Soluble |
| Explosion Limits in Air | 3.4 - 27.0 % by volume |
Sources:
Table 2: Environmental and Safety Data for Methoxymethane
| Property | Value |
| ASHRAE Designation | R-E170 |
| Ozone Depletion Potential (ODP) | 0 |
| Global Warming Potential (GWP, 100-year) | <5 |
| ASHRAE Safety Group | A3 (Highly Flammable) |
Experimental Protocols
Protocol 1: Performance Evaluation of Methoxymethane as a Refrigerant
Objective: To evaluate the coefficient of performance (COP) and cooling capacity of a vapor-compression refrigeration system using methoxymethane (R-E170) as the refrigerant.
Materials:
-
Vapor-compression refrigeration test rig equipped with:
-
Compressor compatible with R-E170
-
Condenser
-
Evaporator
-
Thermostatic expansion valve
-
Sight glass
-
Filter-drier
-
-
Methoxymethane (R-E170) refrigerant, 99.9%+ purity
-
Pressure gauges (high and low pressure)
-
Thermocouples or RTDs for temperature measurement at key points (compressor inlet/outlet, condenser inlet/outlet, evaporator inlet/outlet)
-
Flow meter
-
Power meter for compressor energy consumption
-
Data acquisition system
-
Appropriate personal protective equipment (PPE): safety glasses, flame-retardant lab coat, cryogenic gloves.
Methodology:
-
System Preparation:
-
Ensure the refrigeration system is clean, dry, and leak-free.
-
Evacuate the system to a deep vacuum (below 500 microns) to remove air and moisture.
-
Charge the system with the manufacturer's recommended amount of R-E170. Handle DME in a well-ventilated area, away from ignition sources.
-
-
Experimental Procedure:
-
Set the desired evaporator and condenser temperatures. A theoretical study compared DME and R134a at an evaporating temperature of +2.5°C and a condensing temperature of 40°C.[8]
-
Start the compressor and allow the system to reach a steady state. This is typically achieved when temperature and pressure readings remain stable for at least 15-20 minutes.
-
Record the following data at steady state:
-
Compressor suction and discharge pressures.
-
Temperatures at the inlet and outlet of the compressor, condenser, and evaporator.
-
Refrigerant mass flow rate.
-
Compressor power consumption.
-
-
Vary the operating conditions (e.g., evaporator and condenser temperatures) to evaluate performance over a range of conditions.
-
-
Data Analysis:
-
Calculate the refrigerating effect (Qe) using the enthalpy difference across the evaporator and the mass flow rate.
-
Calculate the work of compression (Wc) from the power meter reading.
-
Calculate the Coefficient of Performance (COP) as the ratio of the refrigerating effect to the work of compression (COP = Qe / Wc).
-
Compare the experimental results with theoretical performance data for R-E170 and other refrigerants. A study reported that DME has a COP 4.8% higher than R134a at 0°C subcool, although the cooling capacity was 4.5% lower.[8]
-
Protocol 2: Formulation and Evaluation of a Methoxymethane-Based Aerosol
Objective: To formulate a simple water-based air freshener aerosol using methoxymethane as the propellant and to evaluate its spray characteristics.
Materials:
-
Deionized water
-
Fragrance oil
-
Surfactant (e.g., a block co-polymer of ethylene oxide and propylene oxide)[14]
-
Corrosion inhibitor
-
Methoxymethane (aerosol grade)
-
Aerosol cans and valves
-
Crimper for aerosol valves
-
Pressure burette or gasser-shaker for propellant filling
-
Spray pattern analyzer or a visual assessment setup
-
Appropriate PPE: safety glasses, gloves, lab coat.
Methodology:
-
Formulation Preparation:
-
Prepare the aqueous concentrate by mixing deionized water, fragrance oil, surfactant, and corrosion inhibitor in a beaker. A general composition could be 0.3-5% active ingredients (fragrance), 1-6% surfactant, with the remainder being water.[14] Stir until a homogeneous solution is obtained.
-
-
Aerosol Filling:
-
Dispense a precise amount of the aqueous concentrate into each aerosol can.
-
Place a valve onto the can and crimp it securely.
-
Using a pressure burette or a gasser-shaker, charge the can with the desired amount of methoxymethane. The DME content can range from 15% to 35% by weight.[14] Handle DME in a well-ventilated area, away from any potential ignition sources.
-
-
Evaluation:
-
Spray Pattern: Actuate the aerosol and spray onto a dark-colored board from a fixed distance. Visually assess the spray pattern for its shape, uniformity, and particle size distribution.
-
Flame Extension Test: In a controlled and safe environment (fume hood), conduct a flame extension test to assess the flammability of the aerosol spray.
-
Stability: Store the filled aerosol cans at different temperatures (e.g., room temperature and 40°C) and observe for any signs of phase separation, corrosion, or pressure loss over time.
-
Safety and Handling
Methoxymethane is a highly flammable gas and requires strict safety protocols.
-
Ventilation: Always handle DME in a well-ventilated area or under a fume hood.[10]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces, from the handling area.[4]
-
Grounding: Ground all equipment to prevent the buildup of static electricity.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant clothing, and gloves.[3][10] For situations with potential for high concentrations, respiratory protection may be necessary.[10]
-
Storage: Store DME cylinders in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents.[4][10]
-
Leak Detection: Use appropriate gas detection systems to monitor for leaks.[10]
-
Emergency Procedures: Be familiar with emergency procedures in case of a leak or fire.[10]
Visualizations
Caption: Workflow for Refrigerant Performance Evaluation.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. Aerosol generation by metered-dose inhalers containing dimethyl ether/propane inverse microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mesagas.com [mesagas.com]
- 4. nj.gov [nj.gov]
- 5. How Dimethyl Ether Enhances Regenerative Cooling Systems? [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. nouryon.com [nouryon.com]
- 10. Dimethyl Ether (DME) — Synergy Recycling [synergy-recycling.co.uk]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. Lab Safety Guideline: Diethyl Ether | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. packinghive.com [packinghive.com]
- 14. US4382078A - Novel water-based, dimethyl ether-propelled aerosol composition - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 1,1-Difluoroethene-Based Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of 1,1-difluoroethene (vinylidene fluoride, VDF)-based copolymers. The methodologies cover common polymerization techniques and highlight applications in drug delivery, focusing on stimuli-responsive systems.
Synthesis of 1,1-Difluoroethene-Based Copolymers
1,1-Difluoroethene is a versatile monomer that can be copolymerized with a variety of comonomers to tailor the properties of the resulting fluoropolymers. Common synthesis methods include emulsion and suspension polymerization, which are suitable for large-scale production, and controlled radical polymerization techniques like RAFT for creating well-defined polymer architectures.
Emulsion Polymerization of P(VDF-co-acrylic acid)
Emulsion polymerization is a widely used industrial process for producing VDF-based copolymers. This protocol describes the synthesis of a core-shell particle with a poly(methyl methacrylate) (PMMA) core and a poly(vinylidene fluoride) (PVDF) shell.[1]
Experimental Protocol:
-
Core Synthesis (PMMA):
-
A stainless steel autoclave reactor is charged with deionized water, an emulsifier (e.g., a fluorinated surfactant like ADONA), and a buffer.[1][2]
-
The reactor is purged with nitrogen to remove oxygen.[2]
-
The acrylic monomer (methyl methacrylate) is added to the reactor.
-
The temperature is raised to 75-90°C, and an initiator (e.g., a persulfate) is introduced to start the polymerization.[2]
-
The reaction is allowed to proceed for a set time (e.g., 3 hours) to achieve high monomer conversion (≥95%).[1]
-
-
Shell Synthesis (PVDF):
-
After the core synthesis, VDF monomer is continuously fed into the reactor to maintain a constant pressure (e.g., 2.0-3.8 MPa).[1][2]
-
The polymerization is re-initiated, if necessary, by adding more initiator.[1]
-
The VDF polymerization is continued for 3-4 hours to form the PVDF shell around the PMMA core.[1]
-
The resulting core-shell polymer emulsion is then cooled, and the unreacted VDF monomer is recovered.[2]
-
Quantitative Data for Emulsion Polymerization:
| Parameter | Value | Reference |
| Polymerization Temperature | 75-90°C | [2] |
| Polymerization Pressure | 2.0-3.8 MPa | [2] |
| Polymerization Time | ~14 hours | [2] |
| Stirring Speed | 88 rpm | [2] |
Suspension Polymerization of P(VDF-co-HFP)
Suspension polymerization is another common method for synthesizing VDF copolymers, yielding polymer particles in the form of a slurry.[3] This protocol outlines the synthesis of a copolymer of VDF and hexafluoropropylene (HFP).
Experimental Protocol:
-
A stainless steel autoclave equipped with a stirrer is charged with deionized water and a dispersant (e.g., methylcellulose).[2]
-
The reactor is deaerated by vacuum and purged with nitrogen.[2]
-
The reactor is heated to the desired temperature (e.g., 30-60°C).[2]
-
VDF and HFP monomers are charged into the reactor to reach the desired pressure (e.g., 2.1-7.0 MPa).[2]
-
An oil-soluble initiator (e.g., diisopropyl peroxidicarbonate) is added to start the polymerization.[4]
-
The polymerization is carried out for 15-22 hours, with continuous or intermittent addition of monomers to maintain the pressure.[2]
-
After the reaction, the reactor is cooled, and the polymer slurry is collected and processed to obtain the dry copolymer powder.
Quantitative Data for P(VDF-co-HFP) Synthesis:
| HFP in Copolymer (mol%) | Mw ( kg/mol ) | PDI | Reference |
| 1.46 - 25.62 | 35 - 188 | 1.4 - 3.1 | [4] |
| Not Specified | ~455,000 | Not Specified | |
| Not Specified | ~110,000 (Mn) | Not Specified | |
| 12 (mole ratio with VDF) | ~400,000 | 3.3 | [5] |
RAFT Polymerization of VDF-based Copolymers
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of well-defined block copolymers. This method is particularly useful for creating amphiphilic block copolymers for drug delivery applications.
Experimental Protocol (for PVDF-b-PVAc):
-
A solution of a suitable RAFT agent (e.g., a xanthate) and an initiator (e.g., a peroxide) in a solvent is prepared.
-
The first monomer (e.g., vinyl acetate, VAc) is added, and the polymerization is carried out under controlled temperature to form the first block (PVAc macro-RAFT agent).
-
The resulting polymer is purified and then used as a macro-RAFT agent for the polymerization of the second monomer (VDF).
-
VDF is introduced into the reaction mixture, and the polymerization is continued to form the PVDF block.
-
The final block copolymer is isolated and characterized.
Application in Drug Delivery: Stimuli-Responsive Nanoparticles
VDF-based copolymers can be formulated into nanoparticles for the controlled delivery of therapeutic agents. Their properties can be tuned to respond to specific stimuli, such as pH and temperature, allowing for targeted drug release.
Preparation of Drug-Loaded Nanoparticles
A common method for preparing drug-loaded PVDF-based nanoparticles is through an emulsification/reprecipitation process.[6]
Experimental Protocol (for Doxorubicin-loaded nanoparticles):
-
Dissolve the P(VDF) copolymer in a suitable organic solvent (e.g., N,N-dimethylformamide, DMF).[6]
-
Add the drug (e.g., doxorubicin) to the polymer solution.
-
Prepare a non-solvent phase, which can be water or a mixture of water and another solvent like ethanol.[6]
-
Under vigorous stirring, inject the polymer-drug solution dropwise into the non-solvent phase.[6]
-
The rapid solvent exchange causes the polymer to precipitate, forming drug-encapsulated nanoparticles.[6]
-
The nanoparticle suspension is then purified (e.g., by dialysis or centrifugation) to remove the organic solvent and unloaded drug.
Quantitative Data for Drug Encapsulation:
| Copolymer System | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Diblock prodrug copolymer | Doxorubicin | 88.6 | 8.14 | [7] |
| Carboxymethyl-β-cyclodextrin/chitosan | Doxorubicin | 75.75 | 31.25 | [8] |
| PLA–PEG–FA with SPIONs | Doxorubicin | Not specified | 5.14 | [9] |
| Core-shell PLGA | Doxorubicin | >80 | Not specified | [10] |
Stimuli-Responsive Drug Release
Copolymers containing acidic or basic functional groups can exhibit pH-responsive behavior. For example, copolymers with acrylic acid units will swell in basic environments, leading to enhanced drug release.
The release of doxorubicin from pH-responsive nanoparticles has been shown to be significantly higher at a lower pH (e.g., 5.5) compared to physiological pH (7.4), which is advantageous for targeting the acidic tumor microenvironment.[11] For some systems, over 90% of the drug was released at pH 5.5 within 36 hours, while only 10% was released at pH 7.4.[11]
Copolymers incorporating temperature-responsive monomers, such as N-isopropylacrylamide (NIPAAm), can be designed to release drugs in response to changes in temperature. These polymers typically have a lower critical solution temperature (LCST) around physiological temperature. Below the LCST, the polymer is swollen and can retain the drug. Above the LCST, the polymer collapses, releasing the encapsulated drug.[12][13]
Visualizations
Caption: Experimental workflow for the preparation of drug-loaded 1,1-difluoroethene-based copolymer nanoparticles.
Caption: Mechanism of stimuli-responsive drug release from 1,1-difluoroethene-based copolymer nanoparticles.
References
- 1. Poly(meth)acrylate-PVDF core–shell particles from emulsion polymerization: preferential formation of the PVDF β crystal phase - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01236A [pubs.rsc.org]
- 2. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 4. researchgate.net [researchgate.net]
- 5. Phase behavior of binary and ternary fluoropolymer (PVDF-HFP) solutions for single-ion conductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorium.uminho.pt [repositorium.uminho.pt]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Doxorubicin-Loaded Carboxymethyl-β-Cyclodextrin/Chitosan Nanoparticles with Antioxidant, Antitumor Activities and pH-Sensitive Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled release of doxorubicin from Poly-(D,L-lactide-co-glycolide) (PLGA) nanoparticles prepared by coaxial electrospraying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
- 12. Drug release from thin films encapsulated by a temperature-responsive hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Systems in 1,1-Difluoroethene (PVDF) Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various catalytic systems for the polymerization of 1,1-difluoroethene (vinylidene fluoride, VDF), a crucial fluoropolymer in various high-performance applications, including in the pharmaceutical and medical device industries. This document outlines key catalytic methods, presents comparative data, and offers detailed experimental protocols.
Introduction to 1,1-Difluoroethene Polymerization
Poly(1,1-difluoroethene), or PVDF, is a semi-crystalline thermoplastic known for its excellent chemical resistance, thermal stability, and unique piezoelectric properties. The synthesis of PVDF with controlled molecular weight, narrow molecular weight distribution (polydispersity), and specific microstructure is essential for tailoring its properties for advanced applications. The primary methods for VDF polymerization are radical in nature, including conventional free-radical polymerization and controlled radical polymerization techniques. Coordination polymerization, such as that using Ziegler-Natta catalysts, is less common for fluorinated olefins like VDF.
Data Presentation: Comparative Analysis of Catalytic Systems
The following tables summarize quantitative data from various catalytic systems for VDF polymerization, allowing for a direct comparison of their performance.
Table 1: Organometallic-Mediated Radical Polymerization (OMRP) of VDF and its Copolymers
| Catalyst System | Monomer(s) (Molar Ratio) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Co(acac)₂ / P16 | VDF/1234yf (80/20) | 1 | 6 | 3,100 | 1.33 | [1] |
| Co(acac)₂ / P16 | VDF/1234yf (80/20) | 2 | 11 | 4,800 | 1.35 | [1] |
| Co(acac)₂ / P16 | VDF/1234yf (80/20) | 4 | 20 | 7,100 | 1.39 | [1] |
| Co(acac)₂ / P16 | VDF/1234yf (80/20) | 8 | 35 | 10,200 | 1.45 | [1] |
| Co(acac)₂ / P16 | VDF/1234yf (80/20) | 16 | 58 | 12,200 | 1.47 | [1] |
| Organocobalt Initiator | VDF | - | - | up to 14,500 | ≤1.32 | [2] |
P16: bis(tert-butylcyclohexyl) peroxydicarbonate; 1234yf: 2,3,3,3-tetrafluoroprop-1-ene
Table 2: Suspension Polymerization of VDF
| Initiator | Dispersant | Temperature (°C) | Pressure (MPa) | Time (h) | Polymer Form | Reference |
| Oil-soluble | Cellulose derivative | 30 - 60 | 2.1 - 7.0 | 15 - 22 | Solid particles | [1] |
| Di-isopropyl peroxydicarbonate | Methyl cellulose, Sorbitan trioleate | 26 | - | 13.75 | Powder |
Table 3: Emulsion Polymerization of VDF
| Initiator | Emulsifier | Temperature (°C) | Pressure (MPa) | Time (h) | Polymer Form | Reference |
| Potassium Persulfate (KPS) | Anionic fluorinated surfactant | 75 - 90 | 2.0 - 3.8 | 14 | Emulsion | [1] |
| Peroxy compounds | Perfluoroalkylcarboxylate salts | 10 - 130 | 1 - 20 | - | Latex | [3] |
Experimental Protocols
This section provides detailed methodologies for key VDF polymerization experiments.
Protocol for Organometallic-Mediated Radical Polymerization (OMRP) of VDF
This protocol is based on the redox-initiated OMRP of VDF using a cobalt catalyst.
Materials:
-
1,1-Difluoroethene (VDF)
-
2,3,3,3-tetrafluoroprop-1-ene (1234yf) (if copolymerizing)
-
Bis(tert-butylcyclohexyl) peroxydicarbonate (P16) initiator
-
Bis(acetylacetonato)cobalt(II) (Co(acac)₂)
-
Dimethyl carbonate (DMC), anhydrous
-
High-pressure autoclave reactor (e.g., 50 mL Hastelloy Parr system) equipped with a manometer, mechanical stirrer, rupture disk, inlet/outlet valves, and a temperature controller.
-
Schlenk line and vacuum pump
-
Nitrogen gas, high purity
Procedure:
-
Reactor Preparation: The autoclave is thoroughly cleaned and dried. It is then sealed and subjected to three vacuum-nitrogen cycles to remove any oxygen. A final vacuum is applied for at least 30 minutes.
-
Reagent Preparation: A solution of the initiator (P16) and the catalyst (Co(acac)₂) in anhydrous DMC is prepared under an inert atmosphere.
-
Monomer Charging: The desired amount of liquid comonomer (e.g., 1234yf) is introduced into the reactor. The reactor is then cooled in a liquid nitrogen bath, and the gaseous VDF monomer is condensed into the reactor.
-
Reaction Initiation: The reactor is heated to the desired temperature (e.g., 60 °C) with stirring. The initiator/catalyst solution is then injected into the reactor to start the polymerization.
-
Polymerization: The reaction is allowed to proceed for the desired amount of time, with the pressure and temperature being monitored.
-
Termination and Product Isolation: After the desired time, the reactor is cooled, and any unreacted monomer is safely vented. The resulting polymer solution is then precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
-
Characterization: The polymer is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). ¹H and ¹⁹F NMR spectroscopy are used to determine the polymer microstructure and copolymer composition.
Protocol for Suspension Polymerization of VDF
This protocol describes a typical suspension polymerization of VDF.
Materials:
-
1,1-Difluoroethene (VDF)
-
Deionized water
-
Dispersant (e.g., methyl cellulose, polyvinyl alcohol)
-
Oil-soluble initiator (e.g., di-isopropyl peroxydicarbonate)
-
Chain transfer agent (optional, for molecular weight control)
-
Stainless steel autoclave with a stirrer
Procedure:
-
Reactor Setup: The autoclave is charged with deionized water and the dispersant. The reactor is then sealed and deoxygenated by several vacuum-nitrogen cycles.
-
Monomer and Initiator Addition: The reactor is heated to the desired temperature (e.g., 30-60 °C) with stirring. The VDF monomer is then charged into the reactor to reach the desired pressure (e.g., 2.1-7.0 MPa). The oil-soluble initiator, dissolved in a small amount of a suitable solvent or the monomer itself, is then injected.
-
Polymerization: The polymerization is carried out for a set period (e.g., 15-22 hours) while maintaining constant temperature and pressure through the continuous addition of VDF.
-
Work-up: After the reaction, the reactor is cooled and depressurized. The resulting polymer slurry, consisting of suspended solid PVDF particles, is discharged.
-
Purification: The polymer particles are filtered, washed thoroughly with deionized water to remove any residual dispersant and initiator, and then dried in an oven.
Protocol for Emulsion Polymerization of VDF
This protocol outlines a general procedure for the emulsion polymerization of VDF.
Materials:
-
1,1-Difluoroethene (VDF)
-
Deionized water
-
Emulsifier (e.g., perfluoroalkylcarboxylate salt)
-
Water-soluble initiator (e.g., potassium persulfate)
-
Buffer (to maintain pH)
-
Chain transfer agent (optional)
-
Stainless steel autoclave with a stirrer
Procedure:
-
Reactor Charging: The autoclave is charged with deionized water, emulsifier, and a buffer. The reactor is then sealed and purged with nitrogen to remove oxygen.
-
Reaction Initiation: The reactor is heated to the polymerization temperature (e.g., 75-90 °C) with stirring. The VDF monomer is introduced to achieve the desired operating pressure (e.g., 2.0-3.8 MPa). The initiator, dissolved in deionized water, is then pumped into the reactor to initiate polymerization.
-
Polymerization: The polymerization is continued, and the pressure is maintained by the continuous feeding of VDF monomer.
-
Latex Collection: Once the desired solid content is reached, the monomer feed is stopped, and the reactor is cooled and vented. The resulting PVDF latex is then discharged from the reactor.
-
Polymer Isolation (if required): The PVDF can be isolated from the latex by coagulation (e.g., by adding a salt solution), followed by washing and drying.
Visualizations: Diagrams of Polymerization Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows and mechanisms of the described polymerization techniques.
Caption: General mechanism of free-radical polymerization.
Caption: Workflow for suspension polymerization of VDF.
Caption: Simplified mechanism of Organometallic-Mediated Radical Polymerization (OMRP).
References
Application Notes and Protocols for the Purification of Methoxymethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of methoxymethane, also known as dimethyl ether (DME). The following sections outline methods for the removal of common impurities such as peroxides, water, and residual methanol.
Introduction
Methoxymethane is a versatile and widely used organic solvent and reagent. However, its purity is critical for many applications, particularly in research and pharmaceutical development, as impurities can lead to undesirable side reactions and affect experimental outcomes. Common impurities in technical-grade methoxymethane include peroxides, which can form upon exposure to air and light, water, and residual methanol from its synthesis. This document details established methods for the purification of methoxymethane to a high degree of purity.
Common Impurities in Methoxymethane
A thorough understanding of potential impurities is the first step in selecting an appropriate purification strategy. The primary contaminants in methoxymethane are:
-
Peroxides: These are hazardous impurities that can form when ethers are exposed to oxygen. They can be explosive, especially when concentrated during distillation.
-
Water: Moisture can act as a catalyst for unwanted side reactions and is detrimental to many sensitive chemical processes.
-
Methanol: As methoxymethane is often synthesized from methanol, it is a common impurity that can interfere with reactions where it can act as a nucleophile or a proton source.
-
Other Organic Compounds: Depending on the synthesis route, other organic impurities such as other ethers or hydrocarbons may be present.
Purification Methods
The purification of methoxymethane can be approached in a stepwise manner to address specific impurities. The typical workflow involves peroxide removal, followed by drying, and finally distillation to remove other volatile and non-volatile impurities.
Peroxide Removal
The presence of peroxides in ethers is a significant safety concern, and their removal is the first and most critical step in the purification process. Peroxide levels should be reduced to below 1 ppm before proceeding with any distillation.
Quantitative Comparison of Peroxide Removal Methods for Ethers
| Method | Reagent/Adsorbent | Typical Treatment Time | Final Peroxide Concentration | Yield | Notes |
| Chemical Reduction | Acidified Ferrous Sulfate Solution | 15-30 minutes | < 1 ppm | > 95% | Effective for high peroxide concentrations. Requires subsequent washing and drying steps. |
| Adsorption | Activated Alumina | 30-60 minutes (column percolation) | < 1 ppm | > 98% | Simple and efficient for removing low to moderate levels of peroxides. Also provides some drying. |
Experimental Protocols for Peroxide Removal
Protocol 1: Treatment with Acidified Ferrous Sulfate
This method is effective for reducing high concentrations of peroxides.
Materials:
-
Methoxymethane (to be purified)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Prepare the Ferrous Sulfate Solution: Prepare a fresh solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.
-
Extraction: In a separatory funnel, wash the methoxymethane with a portion of the acidified ferrous sulfate solution (approximately 10% of the ether volume).
-
Shake and Vent: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.
-
Phase Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Repeat: Repeat the washing step with fresh ferrous sulfate solution until the aqueous layer no longer shows a positive test for peroxides (e.g., using peroxide test strips).
-
Neutralization: Wash the methoxymethane with a 5% sodium bicarbonate solution to remove any residual acid.
-
Brine Wash: Wash the ether with a saturated sodium chloride solution to facilitate the removal of dissolved water.
-
Drying: Transfer the methoxymethane to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filtration: Filter the dried ether to remove the drying agent.
Protocol 2: Peroxide Removal using Activated Alumina
This method is suitable for removing low to moderate levels of peroxides and has the advantage of being a continuous process.
Materials:
-
Methoxymethane (to be purified)
-
Activated alumina (basic or neutral, 80-200 mesh)
-
Chromatography column
-
Glass wool
Procedure:
-
Prepare the Column: Place a small plug of glass wool at the bottom of a chromatography column.
-
Pack the Column: Fill the column with activated alumina (a column of 2.5 cm in diameter and 20 cm in length is sufficient for purifying approximately 500 mL of ether).
-
Percolation: Gently pour the methoxymethane through the column, collecting the purified ether in a clean, dry flask. The flow rate should be slow enough to allow for efficient adsorption of the peroxides.
-
Testing: Test the eluted ether for the presence of peroxides to ensure the effectiveness of the treatment.
Drying of Methoxymethane
After peroxide removal, the next step is to remove dissolved and suspended water.
Quantitative Comparison of Drying Agents for Ethers
| Drying Agent | Type | Capacity | Efficiency (Final Water Content) | Notes |
| Anhydrous Calcium Chloride (CaCl₂) | Chemical | Moderate | ~100-200 ppm | Inexpensive, but can form adducts with some oxygen-containing compounds. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Chemical | High | ~50-100 ppm | Fast and efficient. |
| Molecular Sieves (3Å or 4Å) | Adsorption | High | < 10 ppm | Very efficient for achieving very low water content. Requires activation before use. |
| Sodium Wire with Benzophenone Indicator | Chemical | High | < 10 ppm | Provides a visual indication of dryness (deep blue color). Requires careful handling of sodium metal. |
Experimental Protocols for Drying
Protocol 3: Drying with Molecular Sieves
This is a highly effective method for achieving anhydrous conditions.
Materials:
-
Peroxide-free methoxymethane
-
3Å or 4Å molecular sieves
-
Airtight storage bottle
Procedure:
-
Activate Molecular Sieves: Place the molecular sieves in a flask and heat to 200-300°C under vacuum for at least 3 hours. Allow to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Drying: Add the activated molecular sieves (approximately 5-10% w/v) to the peroxide-free methoxymethane in a dry, airtight storage bottle.
-
Equilibration: Allow the ether to stand over the molecular sieves for at least 24 hours to ensure complete drying. The dried ether can be stored over the sieves.
Purification by Distillation
Distillation is the final step to remove non-volatile impurities, the drying agent, and other volatile impurities like methanol. Due to the low boiling point of methoxymethane (-24 °C), this procedure must be carried out with appropriate cooling and safety precautions.
Experimental Protocol for Distillation
Materials:
-
Peroxide-free and dry methoxymethane
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Dry ice/acetone or a cryocooler for the condenser and receiving flask
Procedure:
-
Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is thoroughly dried.
-
Charge the Flask: Add the peroxide-free, dry methoxymethane and a few boiling chips to the round-bottom flask.
-
Cooling: Cool the condenser and the receiving flask using a dry ice/acetone bath or a cryocooler to effectively condense the low-boiling methoxymethane.
-
Distillation: Gently heat the distillation flask using a heating mantle. The methoxymethane will begin to boil and distill.
-
Collect the Product: Collect the fraction that distills at a constant temperature corresponding to the boiling point of methoxymethane (-24 °C).
-
Storage: Store the purified methoxymethane in a tightly sealed container, preferably under an inert atmosphere, and away from light and heat.
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the purification methods described.
Caption: General workflow for the purification of methoxymethane.
Troubleshooting & Optimization
Technical Support Center: Inhibiting Premature Polymerization of 1,1-Difluoroethene (Vinylidene Fluoride)
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling and storing 1,1-Difluoroethene (VDF). This resource provides essential information to prevent its premature polymerization, ensuring the integrity of your experiments and maintaining a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is premature polymerization of 1,1-Difluoroethene (VDF)?
A: Premature polymerization is the unintended and uncontrolled conversion of VDF monomers into oligomers or polymers during storage, transport, or handling, before its intended use in a controlled reaction. This can lead to a loss of material, compromised experiment quality, and potential safety hazards due to the exothermic nature of the polymerization.
Q2: What factors can trigger the premature polymerization of VDF?
A: Several factors can initiate the unwanted polymerization of VDF. These include:
-
Heat: Elevated temperatures can provide the activation energy for polymerization to begin.[1]
-
Light: UV radiation can generate free radicals, which act as initiators.
-
Contamination: Impurities, especially peroxides or other radical-generating species, can trigger polymerization.
-
Absence of Inhibitors: VDF is typically supplied with a stabilizer. The absence or depletion of this inhibitor will leave the monomer susceptible to polymerization.[1][2]
-
Oxygen: While oxygen can sometimes act as an inhibitor for certain monomers, it can also form peroxides with VDF, which are potent polymerization initiators.[1][3]
Q3: How is VDF typically stabilized for storage and transport?
A: VDF is stored under pressure as a liquefied gas and should only be stored if stabilized.[1][2] While specific proprietary inhibitors are used by manufacturers, common classes of inhibitors for vinyl monomers include phenolic compounds and terpenes. The presence of an effective inhibitor is crucial for safe storage.
Q4: What are the signs of premature polymerization in a VDF cylinder?
A: Detecting premature polymerization in a sealed gas cylinder can be challenging. However, some indirect signs might include:
-
A decrease in pressure that is not proportional to temperature changes.
-
The presence of solid material or an increase in viscosity if the VDF is in a liquid phase.
-
In severe cases, a rise in the temperature of the cylinder.
It is crucial to handle any cylinder suspected of undergoing polymerization with extreme caution and contact the supplier immediately.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the handling and use of 1,1-Difluoroethene.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Suspected Polymer Formation in Cylinder | - Depletion of inhibitor- Storage at elevated temperatures- Contamination | - Do not use the cylinder. - Quarantine the cylinder in a well-ventilated, cool area.- Do not attempt to vent or open the valve.- Contact the gas supplier and your institution's safety officer immediately for disposal procedures. |
| Inconsistent Experimental Results | - Partial polymerization of the monomer leading to lower purity.- Presence of oligomers affecting reaction kinetics. | - Verify the purity of the VDF monomer using Gas Chromatography (GC).- Test for the presence of oligomers using Gel Permeation Chromatography (GPC) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).- If polymerization is detected, obtain a new, certified cylinder of VDF. |
| Clogged Tubing or Regulators | - Formation of solid polymer particles. | - Safely depressurize and disassemble the affected components in a well-ventilated area.- Mechanically remove the polymer if possible.- If the blockage is severe, replace the affected parts.- Review handling procedures to prevent monomer from remaining in lines for extended periods. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Terpene-Based Inhibitors in VDF
This protocol is adapted from methods for determining hydrocarbon-based inhibitors in fluorinated monomers and is intended for quantifying terpene-based inhibitors like α-pinene or terpinolene.
Objective: To determine the concentration of a terpene-based polymerization inhibitor in a 1,1-Difluoroethene monomer sample.
Principle: Terpenes react with concentrated sulfuric acid to form colored carbocations, which can be quantified by UV-Vis spectrophotometry.
Materials:
-
UV-Vis Spectrophotometer
-
Gas-tight syringe
-
Cold bath (e.g., dry ice/acetone)
-
Concentrated sulfuric acid (98%)
-
Terpene standard (e.g., α-pinene, terpinolene)
-
Anhydrous solvent for standard preparation (e.g., hexane)
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of the terpene standard in the anhydrous solvent.
-
Create a series of dilutions to cover the expected concentration range of the inhibitor.
-
Carefully add a known volume of each standard to a known volume of chilled, concentrated sulfuric acid.
-
Allow the color to develop and measure the absorbance at the wavelength of maximum absorbance (e.g., around 320 nm for some terpenes).
-
Plot absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Chill the VDF sample in a cold bath to liquefy it.
-
Using a pre-chilled, gas-tight syringe, carefully draw a known volume of liquid VDF.
-
Slowly and carefully bubble the gaseous VDF (as it warms up) through a known volume of chilled, concentrated sulfuric acid.
-
Ensure all the VDF has reacted with the acid.
-
Allow the color to develop and measure the absorbance at the same wavelength used for the standards.
-
Use the calibration curve to determine the concentration of the inhibitor in the sulfuric acid.
-
Calculate the original concentration of the inhibitor in the VDF monomer based on the volume of VDF used.
-
Safety Precautions:
-
All work must be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
-
Handle concentrated sulfuric acid with extreme care.
-
1,1-Difluoroethene is a flammable gas; ensure there are no ignition sources.
Protocol 2: Detection of Oligomers in VDF by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To qualitatively detect the presence of low-molecular-weight polymers (oligomers) in a 1,1-Difluoroethene monomer sample.
Principle: Gas chromatography separates components of a mixture based on their volatility and interaction with a stationary phase. The mass spectrometer then identifies the separated components based on their mass-to-charge ratio.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable column (e.g., a non-polar or mid-polar column).
-
Gas sampling bulb or a gas-tight syringe.
-
Helium (carrier gas).
Procedure:
-
Instrument Setup:
-
Install an appropriate GC column.
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute both the volatile monomer and any less volatile oligomers.
-
Set the MS to scan a suitable mass range.
-
-
Sample Introduction:
-
Carefully introduce a known volume of gaseous VDF into the GC injection port using a gas-tight syringe or a gas sampling loop.
-
-
Data Analysis:
-
The VDF monomer will elute as a major, early peak.
-
The presence of oligomers will be indicated by a series of later-eluting peaks, often with a regular pattern of increasing retention time corresponding to increasing chain length (dimer, trimer, tetramer, etc.).
-
The mass spectra of these later peaks can be analyzed to confirm their identity as VDF oligomers by looking for characteristic fragmentation patterns.
-
Data Presentation
Table 1: Common Classes of Polymerization Inhibitors for Vinyl Monomers
| Inhibitor Class | Examples | Typical Concentration Range (ppm) | Mechanism of Action |
| Phenolic Compounds | Hydroquinone (HQ), Monomethyl ether of hydroquinone (MEHQ), Butylated hydroxytoluene (BHT) | 50 - 1000 | Hydrogen donation to propagating radicals, forming stable phenoxy radicals. |
| Terpenes | α-Pinene, Limonene, Terpinolene | 100 - 2000 | Act as radical scavengers. |
| Nitroxide Radicals | TEMPO, 4-hydroxy-TEMPO | 10 - 200 | Highly efficient radical scavengers that reversibly trap propagating radicals. |
Note: The optimal inhibitor and concentration depend on the specific storage conditions and desired shelf life.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the inhibition of premature polymerization.
Caption: Mechanism of radical polymerization and inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. US5652147A - Method of measuring concentration of polymerization inhibitor contained in fluorine-containing olefinic monomer and method of polymerizing fluorine-containing olefinic monomer comprising the measurement method - Google Patents [patents.google.com]
- 3. Polyvinylidene Fluoride Analysis Service - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Synthesis of 1,1-Difluoroethene (Vinylidene Fluoride)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Difluoroethene (VDF).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,1-Difluoroethene (VDF)?
A1: The most prevalent industrial methods for VDF synthesis are the dehydrochlorination of 1-chloro-1,1-difluoroethane (HCFC-142b) and a two-step process involving the photochlorination of 1,1-difluoroethane (HFC-152a) followed by pyrolysis.[1][2] Laboratory-scale syntheses often adapt these methods or may employ dehalogenation of other suitable haloalkanes.
Q2: What are the primary side reactions to be aware of during VDF synthesis?
A2: The primary side reactions depend on the synthesis route. For the dehydrochlorination of HCFC-142b, the main side reactions include dehydrofluorination to produce vinylidene chlorofluoride (VCF) and F/Cl exchange reactions.[3] In the hydrofluorination of acetylene to produce the HFC-152a precursor, impurities such as vinyl fluoride can be formed.[4] High temperatures in pyrolysis can also lead to the formation of coking deposits in the reactor.[5]
Q3: What catalysts are typically used for the dehydrochlorination of HCFC-142b?
A3: A variety of catalysts can be used to facilitate the dehydrochlorination of HCFC-142b at lower temperatures. These include metal fluorides (e.g., SrF2, BaF2), metal chlorides supported on active carbon (e.g., FeCl3/C, CuCl2/C), and N-doped carbon materials.[3][6][7][8] The choice of catalyst can significantly impact the reaction temperature, conversion rate, and selectivity towards VDF.[3][6]
Q4: How can I purify the crude 1,1-Difluoroethene product?
A4: Purification of VDF typically involves a series of steps to remove unreacted starting materials, byproducts, and acidic gases (HCl, HF). This can include scrubbing with an alkaline solution (e.g., KOH solution) to neutralize acids, followed by cryogenic distillation to separate VDF from other components based on their boiling points.[9] Gas chromatography (GC) is a common analytical technique to assess the purity of the final product.
Troubleshooting Guides
Low Yield of 1,1-Difluoroethene
| Symptom | Potential Cause | Recommended Action |
| Low conversion of starting material (e.g., HCFC-142b) | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the conversion. Be aware that excessive temperatures can promote side reactions.[5] |
| Inadequate catalyst activity or deactivation. | Ensure the catalyst is properly prepared and activated. If catalyst deactivation is suspected, consider regeneration or replacement. For catalytic pyrolysis, N-doped carbon catalysts have shown good performance and resistance to deactivation.[3] | |
| Insufficient residence time in the reactor. | Decrease the flow rate of the reactant gas to increase its residence time in the reactor. | |
| High selectivity towards side products | Reaction temperature is too high, favoring side reactions like dehydrofluorination. | Optimize the reaction temperature to find a balance between high conversion and high selectivity. For HCFC-142b pyrolysis, temperatures between 550-600°C are often suitable.[5] |
| Incorrect catalyst or catalyst support interaction. | The choice of catalyst can influence selectivity. For instance, in the dehydrochlorination of HCFC-142b, certain catalysts may favor the formation of VCF over VDF.[3] Experiment with different catalysts or catalyst supports. | |
| Presence of impurities in the starting material. | Ensure the purity of the starting materials. Impurities can sometimes interfere with the desired reaction pathway. |
High Levels of Impurities in the Final Product
| Impurity Detected | Potential Source | Recommended Action |
| Vinylidene chlorofluoride (VCF) | Dehydrofluorination of HCFC-142b.[3] | Optimize the reaction temperature and catalyst to favor dehydrochlorination over dehydrofluorination. N-doping of carbon-supported catalysts can improve selectivity to VDF.[3] |
| 1,1,1-Trifluoroethane | F/Cl exchange reaction during the dehydrochlorination of HCFC-142b.[3] | This side reaction can be influenced by the catalyst and reaction conditions. A thorough catalyst screening may be necessary to minimize this byproduct. |
| Unreacted starting materials (e.g., HCFC-142b) | Incomplete reaction. | Increase reaction temperature, use a more active catalyst, or increase residence time as described in the "Low Yield" section. |
| Acidic gases (HCl, HF) | Byproducts of the dehydrohalogenation reactions. | Implement an efficient scrubbing system using an alkaline solution (e.g., KOH) to remove acidic gases from the product stream.[9] |
Experimental Protocols
Laboratory-Scale Synthesis of 1,1-Difluoroethene via Catalytic Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b)
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.
Materials:
-
1-Chloro-1,1-difluoroethane (HCFC-142b) gas
-
Nitrogen (N2) gas (for dilution and purging)
-
Catalyst (e.g., BaF2, SrF2@C, or other suitable catalyst)
-
Potassium hydroxide (KOH) solution (for scrubbing)
Equipment:
-
Fixed-bed reactor (e.g., a nickel or stainless steel tube)
-
Tube furnace with temperature controller
-
Mass flow controllers for gases
-
Gas scrubbing bottles
-
Cold trap (e.g., using a dry ice/acetone bath)
-
Gas collection system (e.g., gas bag or cylinder)
-
Gas chromatograph with a suitable column and detector (e.g., TCD or FID) for product analysis
Procedure:
-
Catalyst Preparation and Loading: Prepare the chosen catalyst according to literature procedures. Load a packed bed of the catalyst into the fixed-bed reactor.
-
System Purge: Purge the entire system with an inert gas like nitrogen to remove any air and moisture.
-
Reaction Setup: Heat the reactor to the desired reaction temperature (e.g., 350-650°C, depending on the catalyst used) under a continuous flow of nitrogen.[3][5]
-
Reactant Feed: Once the desired temperature is stable, introduce a controlled flow of HCFC-142b gas, typically diluted with nitrogen, into the reactor using mass flow controllers. The gas hourly space velocity (GHSV) is a critical parameter to control.[3]
-
Product Collection: The effluent gas from the reactor is passed through a scrubbing solution of potassium hydroxide to remove acidic byproducts (HCl and HF).[9] The scrubbed gas is then passed through a cold trap to condense any higher boiling point impurities. The purified 1,1-difluoroethene is collected in a gas bag or cylinder.
-
Analysis: The composition of the product gas is analyzed by gas chromatography (GC) to determine the conversion of HCFC-142b and the selectivity to 1,1-difluoroethene.
Visualizations
Reaction Pathway for the Synthesis of 1,1-Difluoroethene
Caption: Major synthesis pathways for 1,1-Difluoroethene.
Troubleshooting Logic for Low VDF Selectivity
Caption: Decision tree for troubleshooting low selectivity in VDF synthesis.
References
- 1. US5434320A - Process for preparing dichlorofluoroethane and chlorodifluoroethane - Google Patents [patents.google.com]
- 2. GB1587830A - Process for producing 1,1-difluoroethylene - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Effect of Active Carbon Supported Metal Chloride on the Pyrolysis 1-Chloro-1,1-Difluoroethane to Vinylidene Fluoride-Academax [academax.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. BaF(p-BDC)0.5 as the Catalyst Precursor for the Catalytic Dehydrochlorination of 1-Chloro-1,1-Difluoroethane to Vinylidene Fluoride [mdpi.com]
Technical Support Center: Optimizing 1,1-Difluoroethene (VDF) Copolymerization
Welcome to the technical support center for the optimization of 1,1-Difluoroethene (VDF) copolymerization. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during VDF copolymerization?
A1: The most critical parameters influencing the success of VDF copolymerization are monomer reactivity ratios, choice of initiator, reaction temperature, and pressure. These factors collectively determine the copolymer composition, molecular weight, and overall reaction kinetics. Careful control of these variables is essential to achieve the desired material properties.
Q2: How does the choice of comonomer affect the copolymerization process and final product?
A2: The comonomer's structure and reactivity significantly impact the copolymerization. For instance, copolymerizing VDF with hexafluoropropylene (HFP) is common, but the kinetics can be complex.[1] The reactivity ratios of VDF and the comonomer dictate the tendency for alternation, blockiness, or random incorporation into the polymer chain.[2][3] Introducing a second monomer, like hexafluoropropylene (HFP) or trifluoroethylene (TrFE), alters the polymer's crystallinity, thermal behavior, and mechanical flexibility.[4]
Q3: What are the common challenges encountered in VDF emulsion copolymerization?
A3: Common challenges in VDF emulsion copolymerization include inhibition or retardation effects caused by certain comonomers, issues with colloidal stability, and controlling the nucleation process.[5][6] For example, ethylene can cause an inhibition/retardation effect on the copolymerization with VDF.[5][6] Careful selection of surfactants, pH control, and monomer feeding strategies are crucial to overcome these challenges.[5][6]
Q4: How do temperature and pressure influence the properties of VDF copolymers?
A4: Temperature and pressure are key thermodynamic parameters that affect both the reaction rate and the physical properties of the resulting copolymer. For instance, in P(VDF-TrFE) copolymers, the ferroelectric-paraelectric phase transition temperature increases linearly with pressure.[7][8][9] Higher pressure can also stabilize the ferroelectric phase over a broader temperature range.[7][8][9] In terms of reaction kinetics, higher temperatures generally increase the polymerization rate but can also lead to side reactions or affect initiator efficiency.
Troubleshooting Guides
Issue 1: Low Polymerization Rate or No Polymerization
| Possible Cause | Troubleshooting Step |
| Initiator Inefficiency or Decomposition | Verify the initiator's half-life at the reaction temperature. Consider using a different initiator with a more appropriate decomposition rate. Fluorinated initiators have shown high efficiency.[10] For lower temperature polymerizations, low-temperature initiators like bis(perfluoropropionyl) peroxide can be used.[11] |
| Presence of Inhibitors | Ensure all monomers, solvents, and reagents are free from inhibitors. Purification of monomers before use is highly recommended. Some comonomers can have an inhibitory effect.[5][6] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the rate, they might also lead to premature termination. A kinetic study can help determine the optimal temperature range.[1] |
| Monomer Reactivity Issues | The inherent reactivity of the comonomer with VDF might be low. Review the reactivity ratios for the specific monomer pair.[2][3] |
Issue 2: Poor Control Over Copolymer Composition
| Possible Cause | Troubleshooting Step |
| Discrepancy in Monomer Reactivity Ratios | The composition of the copolymer is heavily influenced by the monomer reactivity ratios.[12][13][14][15] If one monomer is significantly more reactive, it will be consumed faster. A semi-batch or continuous feeding of the more reactive monomer can help maintain a constant monomer ratio in the reactor, leading to a more uniform copolymer composition.[16] |
| Fluctuations in Monomer Feed Ratio | Inconsistent monomer feed rates will lead to variations in the copolymer composition along the polymer chain. Ensure precise and stable control over monomer delivery systems. The choice of monomer feeding ratio can control the properties of the resulting copolymers.[17] |
| Reaction Drifting to High Conversion | At high conversions, the concentration of one monomer may be significantly depleted, leading to a change in the copolymer composition. To ensure compositional homogeneity, it is often recommended to limit the copolymer conversion to less than 10-15%.[18] |
Issue 3: Undesirable Molecular Weight or Broad Molecular Weight Distribution
| Possible Cause | Troubleshooting Step |
| Inappropriate Initiator Concentration | Higher initiator concentrations generally lead to lower molecular weight polymers. Conversely, lower concentrations can result in higher molecular weights but may also slow down the reaction rate. Adjust the initiator concentration to target the desired molecular weight range. |
| Chain Transfer Reactions | The presence of chain transfer agents (CTAs) or impurities can lower the molecular weight. The use of a CTA can be a deliberate strategy to control molecular weight. If unintended, purify all reactants and the reaction medium. |
| High Reaction Temperature | Elevated temperatures can increase the rate of chain transfer and termination reactions, leading to lower molecular weights and broader distributions. Optimizing the temperature is crucial.[19] |
| Type of Polymerization | Conventional radical polymerization often results in broader molecular weight distributions. Consider controlled radical polymerization techniques like organometallic-mediated radical polymerization (OMRP) to achieve better control and lower dispersities.[3] |
Experimental Protocols
Protocol 1: General Procedure for Radical Copolymerization of VDF in Solution
This protocol is a generalized procedure based on common practices in the literature.[2]
-
Reactor Preparation: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, pressure transducer, thermocouple, and inlet/outlet valves is used. The reactor should be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation:
-
Reaction Setup:
-
The solvent and the comonomer are introduced into the autoclave.
-
The reactor is sealed and cooled (e.g., with liquid nitrogen) to facilitate the condensation of VDF gas.
-
A known amount of VDF is transferred into the reactor from a cylinder.
-
The reactor is then heated to the desired reaction temperature (e.g., 57 °C or 60 °C).[2][3]
-
-
Initiation: Once the temperature has stabilized, the initiator solution is injected into the reactor to start the polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, during which the pressure is monitored. A drop in pressure indicates monomer consumption.
-
Termination and Product Recovery:
-
The reaction is terminated by rapidly cooling the reactor and venting the unreacted VDF.
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum until a constant weight is achieved.
-
-
Characterization: The copolymer is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the composition and Gel Permeation Chromatography (GPC) to determine the molecular weight and dispersity.[2][3]
Data Presentation
Table 1: Exemplary Reaction Conditions for VDF Copolymerization
| Comonomer | Initiator | Temperature (°C) | Pressure | Solvent | Reference |
| Hexafluoropropylene (HFP) | Potassium Persulfate | 70-90 | 20-60 bar | Water (Emulsion) | [1] |
| tert-butyl 2-trifluoromethyl acrylate | tert-butyl peroxypivalate | 57 | N/A | N/A | [2] |
| 2,3,3,3-Trifluoroprop-1-ene | Bis(tert-butylcyclohexyl) peroxydicarbonate | 60 | N/A | N/A | [3] |
| Tetrafluoroethylene (TFE) | Bis(perfluoro-2-N-propoxypropionyl) peroxide | 35 | N/A | Supercritical CO₂ | [20] |
Visualizations
Caption: Experimental workflow for VDF copolymerization.
Caption: Troubleshooting low polymerization yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of radical copolymerization of vinylidene fluoride with tert-butyl 2-trifluoromethyl acrylate: a suitable pair for the synthesis of alternating fluorinated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cobalt-Mediated Radical Copolymerization of Vinylidene Fluoride and 2,3,3,3-Trifluoroprop-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pengrowthplastics.com [pengrowthplastics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Challenges in the Emulsion Co- and Terpolymerization of Vinylidene Fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceculture.project.uoi.gr [scienceculture.project.uoi.gr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 11. US3528954A - Process for homopolymerization of tetrafluoroethylene and copolymerization of same with fluoro co-monomers in the solvent 1,1,2 - trichloro - 1,2,2 - trifluoroethane - Google Patents [patents.google.com]
- 12. Influence of Monomer Ratios on Molecular Weight Properties and Dispersing Effectiveness in Polycarboxylate Superplasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. scielo.org.ar [scielo.org.ar]
- 17. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Methoxymethane (Dimethyl Ether)
Welcome to the Technical Support Center for methoxymethane (dimethyl ether, DME). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions related to impurities in commercial methoxymethane.
Troubleshooting Guide
Issue 1: Inconsistent Reaction Results or Failed Reactions
Symptoms:
-
Lower than expected yield.
-
Formation of unexpected byproducts.
-
Incomplete reaction.
-
Poor reproducibility of experiments.
Possible Cause: The presence of reactive impurities such as methanol or water in the methoxymethane solvent can interfere with your chemical reaction. Methanol can act as a nucleophile or a proton source, while water can hydrolyze sensitive reagents or products.
Troubleshooting Steps:
-
Verify the Grade of Methoxymethane: Check the certificate of analysis (CoA) for the specific lot of methoxymethane you are using. Compare the impurity levels with the requirements of your experiment. For moisture-sensitive reactions, a high-purity, anhydrous grade is essential.
-
Dry the Solvent: If you suspect water is the issue, consider passing the gaseous methoxymethane through a drying column packed with a suitable desiccant (e.g., activated molecular sieves) before use.
-
Use a Scavenger: For reactions highly sensitive to protic impurities, the addition of a scavenger that reacts with methanol and water but not your reactants may be an option.
-
Analytical Verification: If the problem persists, consider analyzing the methoxymethane for impurities using gas chromatography (GC), as detailed in the experimental protocols section below.
Issue 2: Unexpected Peaks in Analytical Chromatography (GC, LC-MS)
Symptoms:
-
Ghost peaks in your chromatogram.
-
Peaks that cannot be attributed to your starting materials, reagents, or expected products.
Possible Cause: Impurities present in the methoxymethane, used either as a solvent or a reagent, can appear in your analytical results. Common impurities include methanol, methyl formate, and ethyl methyl ether.
Troubleshooting Steps:
-
Run a Blank Analysis: Analyze a sample of the methoxymethane from the same batch you are using in your experiments. This will help you identify any peaks that are inherent to the solvent.
-
Consult the CoA: Review the certificate of analysis for your batch of methoxymethane to see the specified levels of known impurities.
-
Mass Spectrometry Analysis: If using a mass spectrometer, examine the mass-to-charge ratio of the unexpected peaks to help identify the impurities.
-
Consider Peroxide Formation: Methoxymethane can form explosive peroxides upon prolonged storage and exposure to air.[1] While less common than with other ethers, these peroxides or their degradation products could potentially appear in analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial methoxymethane?
A1: The most common impurities depend on the manufacturing process and handling. Synthesis-related impurities include residual reactants and byproducts such as methanol, water, carbon dioxide, methyl formate, and ethyl methyl ether.[2][3] Contamination can also be introduced during transportation and storage.
Q2: How do impurities in methoxymethane affect its use as a fuel?
A2: For fuel applications, particularly in diesel engines, high purity (e.g., ≥99.9%) is often required.[4] Impurities like methanol and water can alter the combustion characteristics, such as the burning velocity.[5] While some studies have shown that these impurities can sometimes lead to a decrease in NOx emissions, they can also negatively impact engine performance and efficiency.[5]
Q3: What are the typical purity levels for different grades of methoxymethane?
A3: Purity levels vary by application.
-
Fuel Grade: Typically requires high purity, often ≥99.9%, to ensure consistent engine performance.[4]
-
Aerosol Propellant Grade: Purity requirements can be more flexible, often in the range of 98-99%.[4]
-
High-Purity/Reagent Grade: For laboratory and pharmaceutical applications, purity is generally ≥99.9% with very low levels of specific impurities like water and methanol.
Q4: Are there any special storage requirements for methoxymethane to prevent impurity formation?
A4: Yes. Methoxymethane is a gas at room temperature and is supplied as a liquefied gas under pressure. It is extremely flammable.[1] To maintain purity, it should be stored in a cool, well-ventilated area away from sources of ignition. Although it is more resistant to autoxidation than other ethers, prolonged storage in the presence of air can lead to the formation of explosive peroxides.[1][6]
Q5: Can I purify methoxymethane in the lab?
A5: Yes, for laboratory-scale applications, methoxymethane gas can be passed through drying agents like molecular sieves to remove water. Removing other organic impurities would typically require fractional distillation at low temperatures, which requires specialized equipment.
Data Presentation
Table 1: Typical Impurity Specifications for High-Purity Methoxymethane
| Impurity | Specification Limit (wt%) | Reference |
| Purity | ≥99.9 | [2] |
| Carbon Dioxide | ≤0.1 | [2] |
| Methyl formate | ≤0.01 | [2] |
| Methanol | ≤0.01 | [2] |
| Water Content | ≤0.002 | [2] |
Table 2: Proposed Specifications for Fuel Grade Methoxymethane (ISO 16861:2015 as a base)
| Impurity | Specification Limit | Reference |
| Carbon Dioxide | 0.10 mass % max. | [3] |
| Carbon Monoxide | 0.010 mass % max. | [3] |
| Methyl formate | 0.050 mass % max. | [3] |
| Ethyl methyl ether | 0.20 mass % max. | [3] |
| Higher Alcohols | <0.05 mass % | [3] |
| Higher Ethers | <0.05 mass % | [3] |
| Sulfur | 3.0 mg/kg max. | [3] |
Experimental Protocols
Protocol: Determination of Impurities by Gas Chromatography (GC)
This protocol is a representative method based on ISO 17196 and other published analytical procedures for the analysis of impurities in methoxymethane.[3][7]
1. Principle: Volatile impurities in a liquefied methoxymethane sample are separated using a gas chromatograph and detected by a suitable detector, typically a Flame Ionization Detector (FID) for hydrocarbons and a Thermal Conductivity Detector (TCD) for permanent gases and water.
2. Apparatus:
-
Gas Chromatograph with FID and/or TCD.
-
Gas sampling valve for liquefied gases.
-
Chromatographic column: A suitable column for separating light hydrocarbons and oxygenates. A common choice is a porous layer open tubular (PLOT) column, such as a HayeSep Q, or a packed column with a stationary phase like a molecular sieve for permanent gases.[7]
-
Data acquisition system.
3. Reagents and Materials:
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Calibration Gas Standards: Certified gas mixtures containing known concentrations of potential impurities (methanol, water, CO2, methyl formate, ethyl methyl ether, etc.) in a balance of methoxymethane or a suitable matrix.
4. Sample Preparation:
-
Ensure the sample is in the liquid phase by maintaining it under its own vapor pressure.
-
Connect the sample cylinder to the gas sampling valve of the GC.
-
Carefully flush the sampling lines to ensure a representative sample is injected.
5. GC Operating Conditions (Example):
-
Injector Temperature: 150 °C
-
Oven Program: 40 °C (hold for 5 min), then ramp to 220 °C at 10 °C/min.
-
Detector Temperature (FID): 250 °C
-
Detector Temperature (TCD): 200 °C
-
Carrier Gas Flow Rate: 2 mL/min
6. Procedure:
-
Calibration: Inject the calibration gas standards to determine the retention times and response factors for each impurity.
-
Sample Analysis: Inject the methoxymethane sample into the GC.
-
Identification: Identify the impurities in the sample by comparing their retention times to those of the standards.
-
Quantification: Calculate the concentration of each impurity by comparing its peak area to the calibration curve generated from the standards.
Visualizations
References
- 1. Dimethyl ether | 115-10-6 [chemicalbook.com]
- 2. Dimethyl ether | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]
- 3. iea-amf.org [iea-amf.org]
- 4. What is the purity requirement for dimethyl ether in different applications? - Blog [jsmrchem.com]
- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 6. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 7. Experimental Investigations of Dimethyl Ether Production from Syngas in a Slurry Reactor - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting guide for 1,1-Difluoroethene gas leaks"
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-Difluoroethene (Vinylidene Fluoride, VDF).
Troubleshooting Guide: Suspected 1,1-Difluoroethene Gas Leaks
This section provides a step-by-step guide for safely identifying and responding to a suspected 1,1-Difluoroethene gas leak in a laboratory setting.
Q1: What are the immediate signs of a potential 1,1-Difluoroethene leak?
A1: 1,1-Difluoroethene is a colorless gas, so a leak may not be visually apparent.[1] Key indicators include:
-
Audible Hissing: A distinct hissing sound from a cylinder, pipeline, or connection point is a primary indicator of a pressurized gas leak.
-
Frost or Ice Formation: Rapid expansion of the gas from a leak can cause localized cooling, leading to frost or ice formation on equipment surfaces.[2][3]
-
Gas Detector Alarm: Fixed or portable gas detection systems alarming for flammable gases.
-
Physical Symptoms: Unexplained dizziness, headache, or lightheadedness in the vicinity of the gas handling area could indicate a significant leak and displacement of oxygen.[4][5]
Q2: I suspect a 1,1-Difluoroethene leak. What is the immediate emergency procedure?
A2: If you suspect a leak, prioritize personnel safety above all else. Follow these immediate steps:
-
Raise the Alarm: Alert all personnel in the immediate vicinity.[6]
-
Cease Operations: Immediately stop all experimental work.
-
Eliminate Ignition Sources: If it is safe to do so, extinguish all open flames, turn off hot plates, and de-energize any non-explosion-proof electrical equipment.[5][7] Smoking is strictly prohibited.[5]
-
Evacuate the Area: Evacuate all personnel from the affected area.[7] For a large spill, consider an initial downwind evacuation of at least 800 meters (1/2 mile).[1][2]
-
Isolate the Source (If Safe): If you are trained and it can be done without significant risk, attempt to close the valve on the gas cylinder or the source of the leak.[6]
-
Ventilate the Area: If possible and safe, increase ventilation to the area to disperse the gas.[7]
-
Contact Emergency Services: Notify your institution's emergency response team or the local fire department, informing them of the nature of the gas leak.[6]
Q3: How can I safely pinpoint the location of a small 1,1-Difluoroethene leak?
A3: For minor, non-emergency leaks where the immediate area is confirmed to be well-ventilated and below the Lower Explosive Limit (LEL), you can use the following methods. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses and gloves.
-
Handheld Gas Detector: Use a calibrated electronic gas detector sensitive to flammable gases.[8][9] Move the detector's probe along all connections, valves, and tubing to identify the source of the leak.
-
Bubble Solution: Apply a non-corrosive soap solution to suspected leak points (e.g., fittings, valve stems).[10] The formation of bubbles will indicate the exact location of the leak. This method is suitable for very small leaks.
Experimental Protocol: Leak Detection using a Handheld Combustible Gas Detector
-
Pre-use Check: Ensure the handheld gas detector is calibrated according to the manufacturer's specifications and has sufficient battery life.
-
Initial Area Scan: Standing away from the suspected source, turn on the detector and allow it to stabilize in an area with fresh air.
-
Systematic Approach: Begin checking the system from the gas source (cylinder) and move downstream.
-
Probe Placement: Move the detector's probe slowly (approximately 1-2 inches per second) along all potential leak points, including threads, welds, valve packings, and tube fittings.
-
Pinpointing the Leak: The detector's alarm (audible and/or visual) will intensify as it gets closer to the leak source. The point of the highest reading indicates the leak's location.[9]
-
Confirmation: Once a leak is identified, you can use a bubble solution to visually confirm the exact spot.
-
Action: Once the leak is confirmed, safely isolate the section, depressurize it, and perform the necessary repairs before reintroducing the gas.
Frequently Asked Questions (FAQs)
Handling and Storage
Q4: What are the proper storage conditions for 1,1-Difluoroethene cylinders?
A4: 1,1-Difluoroethene cylinders should be stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5] The storage area should be separate from incompatible materials, particularly oxidizing agents.[4] Ensure cylinders are securely fastened in an upright position.
Q5: What personal protective equipment (PPE) is required when working with 1,1-Difluoroethene?
A5: The following PPE is recommended:
-
Eye Protection: Safety glasses or goggles.[11]
-
Hand Protection: Insulated gloves when handling cylinders or in situations where contact with the liquid phase is possible to prevent frostbite.[4]
-
Protective Clothing: A lab coat or other protective clothing.[7] In case of a significant leak, a chemical protection suit with self-contained breathing apparatus (SCBA) may be necessary.[7]
Health and Safety
Q6: What are the primary health hazards associated with 1,1-Difluoroethene exposure?
A6: The primary hazards are:
-
Inhalation: High concentrations can act as an asphyxiant by displacing oxygen, leading to dizziness, headache, lightheadedness, and potentially unconsciousness or death.[4][5]
-
Skin Contact: Direct contact with the rapidly expanding liquid can cause severe frostbite.[2][3]
-
Eye Contact: Contact with the liquid can cause frostbite and irritation.[4]
Q7: What is the first aid procedure for 1,1-Difluoroethene exposure?
A7:
-
Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]
-
Skin Contact (Frostbite): Do not rub the affected area. Gently warm the area by immersing it in lukewarm water. Do not remove clothing that is frozen to the skin.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention.[5]
Emergency Response
Q8: Can I extinguish a 1,1-Difluoroethene fire?
A8: Do not extinguish a leaking gas fire unless the leak can be stopped safely. [2][5] Extinguishing the flame without stopping the gas flow can lead to the formation of an explosive gas cloud that could re-ignite with catastrophic results.[4] If a fire occurs, the primary goal is to cool the cylinder and surrounding containers with a water spray from a safe distance to prevent a rupture or explosion (BLEVE - Boiling Liquid Expanding Vapor Explosion).[4]
Q9: What type of fire extinguisher should be used?
A9: For small fires where the gas leak has been stopped, dry chemical, carbon dioxide (CO2), or water spray can be used.[2][4]
Data Presentation
Table 1: Physical and Chemical Properties of 1,1-Difluoroethene
| Property | Value |
| Molecular Weight | 64.04 g/mol [2] |
| Boiling Point | -86°C (-123°F)[2] |
| Vapor Density | 2.2 (Air = 1)[2] |
| Specific Gravity (Liquid) | 0.617 @ 24°C (75°F)[2] |
| Water Solubility | Slightly soluble[2] |
| Appearance | Colorless Gas[1] |
Table 2: Flammability and Exposure Data for 1,1-Difluoroethene
| Parameter | Value |
| Lower Explosive Limit (LEL) | 5.5%[2] |
| Upper Explosive Limit (UEL) | 21.3%[2] |
| Autoignition Temperature | 640°C (1184°F)[2] |
| Protective Action Criteria (PAC-1) | 1500 ppm |
| Protective Action Criteria (PAC-2) | 5600 ppm |
| Protective Action Criteria (PAC-3) | 11000 ppm |
Visualizations
Caption: Troubleshooting workflow for a suspected 1,1-Difluoroethene gas leak.
Caption: First aid response guide for 1,1-Difluoroethene exposure.
References
- 1. 1,1-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 1,1-DIFLUOROETHYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. airgas.com [airgas.com]
- 4. nj.gov [nj.gov]
- 5. 1,1-Difluoroethene Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. hazardoussubstances.govt.nz [hazardoussubstances.govt.nz]
- 7. chemicalbook.com [chemicalbook.com]
- 8. mfe-is.com [mfe-is.com]
- 9. afcintl.com [afcintl.com]
- 10. cdn.thomasnet.com [cdn.thomasnet.com]
- 11. halopolymer-usa.com [halopolymer-usa.com]
- 12. nj.gov [nj.gov]
Technical Support Center: Synthesis of 1,1-Difluoroethene (Vinylidene Fluoride - VDF)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1-Difluoroethene (VDF).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of 1,1-Difluoroethene
Q1: My VDF synthesis via dehydrochlorination of 1-chloro-1,1-difluoroethane (HCFC-142b) is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the dehydrochlorination of HCFC-142b are a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Reaction Temperature: The pyrolysis temperature is a critical parameter. Temperatures that are too low will result in incomplete conversion, while excessively high temperatures can lead to the formation of unwanted byproducts and coke, which deactivates the catalyst. The optimal temperature range for thermal dehydrochlorination is typically between 550°C and 700°C. For catalytic pyrolysis, the temperature can be significantly lower, around 300-450°C with suitable catalysts.[1][2]
-
Catalyst Selection and Deactivation: The choice of catalyst can significantly impact the yield. Metal fluorides and potassium-promoted carbon catalysts have been shown to be effective.[1] Catalyst deactivation due to coking (carbon deposition) is a frequent problem.[2]
-
Troubleshooting:
-
Ensure you are using an appropriate catalyst for your reaction conditions.
-
If you observe a decline in performance over time, consider regenerating the catalyst. This can sometimes be achieved by controlled oxidation to burn off the coke.
-
Co-feeding a small amount of an oxygen-containing gas (like air or CO2) can help in the continuous removal of carbonaceous material from the catalyst surface, thus prolonging its life.[3]
-
-
-
Residence Time: The time the reactants spend in the reactor is crucial. A short residence time may not allow the reaction to go to completion, while a long residence time can promote the formation of byproducts. The optimal residence time is typically in the range of 1 to 150 seconds, with a preferred range of 2.5 to 90 seconds for some processes.[4]
-
Reactor Material: For high-temperature pyrolysis, the reactor material can influence the reaction. Nickel reactors or reactors packed with nickel chips are often used as they have good thermal conductivity and can promote the desired reaction.[4][5]
Q2: I am synthesizing VDF from 1,1-difluoroethane (HFC-152a) and my yields are unsatisfactory. What improvements can be made?
A2: The synthesis of VDF from HFC-152a can be achieved through a two-step process involving photochlorination followed by pyrolysis, or by direct dehydrogenation.
-
Two-Step Process (Photochlorination and Pyrolysis):
-
Photochlorination Step: The molar ratio of HFC-152a to chlorine is critical and should be maintained around 1:1 to 1:1.2.[4] An excess of chlorine can lead to the formation of more highly chlorinated byproducts. The reaction temperature for photochlorination is typically between 20°C and 70°C.[4]
-
Pyrolysis Step: The pyrolysis of the resulting 1,1-difluoro-1-chloroethane is most effective at temperatures between 550°C and 750°C.[4] The presence of hydrogen chloride from the first step can help achieve a nearly 100% yield in this step.[4][5]
-
-
Direct Dehydrogenation:
-
Catalyst: A chromium oxide on alumina (Cr2O3/Al2O3) catalyst is effective for this process.[3]
-
Co-reactant Gas: The presence of a co-reactant gas containing oxygen or carbon dioxide is crucial for catalyst longevity and can improve conversion.[3]
-
Temperature: The reaction is typically carried out at temperatures between 300°C and 700°C.[3]
-
Issue 2: Impurity Profile and Purification Challenges
Q3: My final VDF product contains significant impurities, particularly unreacted starting materials and byproducts. How can I minimize their formation and purify the product?
A3: The formation of byproducts is a common challenge in VDF synthesis. The specific impurities will depend on the synthetic route.
-
Minimizing Byproduct Formation:
-
Acetylene Route: When synthesizing VDF from acetylene, vinyl fluoride is a common byproduct.[5][6] Optimizing the reaction conditions, such as using a two-stage reactor with a lower temperature in the second stage, can help to convert the vinyl fluoride intermediate to the desired 1,1-difluoroethane.[5]
-
Vinyl Chloride Route: The fluorination of vinyl chloride can be challenging due to the formation of an azeotrope between the product and unreacted vinyl chloride, making purification difficult.[7][8] Using a two-step process can improve the conversion of vinyl chloride.[7]
-
General Strategies:
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Precisely control the stoichiometry of your reactants.
-
Optimize the reaction temperature and pressure to favor the desired reaction pathway.
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Select a catalyst with high selectivity for VDF formation.
-
-
-
Purification Strategies:
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Distillation: Due to the significant difference in boiling points between VDF (-86°C) and its common precursors like HFC-152a (-25°C) and HCFC-142b, distillation is an effective method for separation.[3]
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Extractive Distillation: For separating azeotropes, such as VDF and vinyl chloride, extractive distillation using an appropriate solvent can be employed.[8]
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Alkali Washing: Acidic byproducts, such as hydrogen chloride or hydrogen fluoride, can be removed by washing the gas stream with an alkaline solution.[9]
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Issue 3: Catalyst Deactivation
Q4: My catalyst is deactivating quickly. What are the common causes and how can I mitigate this?
A4: Catalyst deactivation is a significant issue in VDF synthesis, often leading to decreased yield and process inefficiency.
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Common Causes:
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Coking: The formation of carbonaceous deposits (coke) on the catalyst surface is a primary cause of deactivation, particularly in high-temperature gas-phase reactions.[7]
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Poisoning: Impurities in the feed stream can poison the catalyst.
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Sintering: At high temperatures, the catalyst material can sinter, leading to a loss of active surface area.
-
-
Mitigation Strategies:
-
Catalyst Promoters: The addition of promoters to the catalyst can enhance its stability and reduce coking. For example, adding bismuth to an AlF3 catalyst can suppress coking to some extent.[7]
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Co-feeding Reactants: As mentioned earlier, co-feeding a small amount of oxygen or CO2 can help in the continuous removal of coke from the catalyst surface.[3]
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Optimizing Reaction Conditions: Lowering the reaction temperature, if possible with a more active catalyst, can reduce the rate of coking and sintering.
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Catalyst Regeneration: Periodically regenerating the catalyst by controlled oxidation to burn off coke can restore its activity.
-
Quantitative Data Summary
Table 1: Comparison of Different Synthesis Routes for 1,1-Difluoroethane (a precursor to VDF)
| Raw Material | Catalyst | Phase | Temperature (°C) | Pressure (MPa) | Conversion | Reference |
| Acetylene | Fluorosulfonic acid | Liquid | 30 | 0.03 - 0.3 | - | [7] |
| Acetylene | AlF3 | Gas | 220 - 280 | Atmospheric | >98% | [7] |
| Vinyl Chloride | SnCl4 | Liquid | - | - | - | [7] |
Table 2: Reaction Conditions for VDF Synthesis from 1,1-Difluoroethane
| Synthesis Step | Reactants | Molar Ratio | Temperature (°C) | Residence Time (s) | Yield | Reference |
| Photochlorination | 1,1-difluoroethane, Chlorine | 1:1.0 - 1:1.2 | 20 - 70 | 20 - 100 | - | [4] |
| Pyrolysis | 1,1-difluoro-1-chloroethane | - | 550 - 750 | 1 - 150 | ~100% | [4][5] |
| Dehydrogenation | 1,1-difluoroethane, Air | 1:2.4 | 500 | 26 | 75% Conversion | [3] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of VDF from 1,1-Difluoroethane (HFC-152a)
Step 1: Photochlorination of 1,1-Difluoroethane
-
Reactor Setup: Use a glass reactor equipped with a gas inlet, a gas outlet, a thermometer, and a suitable light source (e.g., a lamp with a wavelength between 500 and 600 nm).
-
Reactant Feed: Continuously feed 1,1-difluoroethane and chlorine gas into the reactor at a molar ratio of approximately 1:1 to 1:1.2.[4]
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Reaction Conditions: Maintain the reaction temperature between 20°C and 70°C.[4]
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Residence Time: Adjust the flow rates to achieve a residence time of 20 to 100 seconds.[4]
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Product Collection: The reaction products, mainly 1,1-difluoro-1-chloroethane and hydrogen chloride, are passed directly to the pyrolysis step.
Step 2: Pyrolysis of 1,1-Difluoro-1-chloroethane
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Reactor Setup: Use a tubular reactor made of nickel, which may be packed with nickel chips to improve heat transfer.[4][5] The reactor should be placed in a furnace capable of reaching temperatures up to 750°C.
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Reactant Feed: Directly feed the gaseous product mixture from the photochlorination step into the pyrolysis reactor.
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Reaction Conditions: Heat the reactor to a temperature between 550°C and 750°C.[4][5]
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Residence Time: The residence time in the pyrolysis reactor should be between 1 and 150 seconds.[4]
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Product Separation and Purification: The product stream, containing VDF, is cooled. Unreacted materials and byproducts can be separated by distillation. Acidic gases can be removed by an alkaline scrubber.
Protocol 2: Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b)
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Reactor Setup: A high-temperature tubular reactor, preferably made of nickel, is required.[2] The reactor is placed in a furnace.
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Catalyst Loading (Optional): If using a catalyst, pack the reactor with the chosen catalyst (e.g., potassium-promoted carbon).[1]
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Reactant Feed: Introduce gaseous 1-chloro-1,1-difluoroethane into the pre-heated reactor.
-
Reaction Conditions:
-
Product Recovery: The exiting gas stream is cooled to condense the products. The VDF is then purified, typically by distillation, to separate it from unreacted starting material and any byproducts.
Visualizations
Caption: Common synthesis routes for 1,1-Difluoroethene (VDF).
Caption: Troubleshooting workflow for low VDF yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. US4148831A - Method of preparing 1,1-difluoroethylene - Google Patents [patents.google.com]
- 5. GB1587830A - Process for producing 1,1-difluoroethylene - Google Patents [patents.google.com]
- 6. 1,1-Difluoroethane - Wikipedia [en.wikipedia.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. WO1998019982A1 - Process for the purification of 1,1-difluoroethane - Google Patents [patents.google.com]
- 9. 1,1-DIFLUOROETHYLENE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Methoxymethane Flammability in a Laboratory Setting
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the flammability of methoxymethane (dimethyl ether) in a laboratory environment. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Troubleshooting Guide
Issue: Suspected Methoxymethane Leak
Symptoms:
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A faint, sweet, ether-like odor is detected in the laboratory.
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The low-level alarm on a flammable gas detector is activated.
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A cylinder or reaction vessel containing methoxymethane shows a pressure drop that cannot be accounted for by experimental use.
Immediate Actions:
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Stop the Experiment: Immediately and safely stop the experimental procedure.
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Alert Personnel: Notify all personnel in the immediate vicinity of the suspected leak.
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No Ignition Sources: Extinguish all open flames and cease any operations that could create sparks. Do not operate electrical switches.[1]
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Ventilation: Increase ventilation in the area by opening sashes on fume hoods.
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Evacuate (If Necessary): If the leak is significant or the source cannot be immediately identified, evacuate the laboratory and follow your institution's emergency procedures.
Troubleshooting Steps:
| Step | Action | Yes | No |
| 1 | Can you identify the source of the leak (e.g., a loose fitting, a cracked tube)? | Proceed to Step 2. | If the source is not obvious, do not attempt to find it. Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
| 2 | Is it possible to safely stop the leak (e.g., by tightening a fitting or closing a valve)? | Stop the leak and proceed to Step 3. | If the leak cannot be stopped safely, evacuate the area and contact EHS. |
| 3 | After stopping the leak, does the odor dissipate and/or does the gas detector reading return to normal? | Ventilate the area until it is clear and then cautiously resume work. Monitor the area for any recurrence. | If the odor persists or the gas detector remains in alarm, there may be another leak. Evacuate and contact EHS. |
Logical Workflow for a Suspected Methoxymethane Leak:
Caption: Troubleshooting workflow for a suspected methoxymethane leak.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the primary flammability hazards of methoxymethane?
A1: Methoxymethane is an extremely flammable gas.[1] The main hazards are its wide flammable range in air and its low flash point. Gas/air mixtures are explosive.[1] It is also heavier than air and can accumulate in low-lying areas, posing a risk of distant ignition.[1]
Q2: How should I store cylinders of methoxymethane?
A2: Store cylinders in a cool, dry, well-ventilated area away from heat sources and direct sunlight.[2][3] Ensure the storage area is separate from incompatible materials, especially oxidizing agents.[1][2] Cylinders should be secured to prevent falling.
Q3: What are the limits on the quantity of methoxymethane I can have in my lab?
A3: The maximum quantity of flammable liquids and gases allowed in a laboratory is typically regulated by institutional and national safety codes (e.g., NFPA standards).[2][4] Generally, the amount of flammable substances not stored in a rated flammable storage cabinet should be kept to a minimum, often what is needed for immediate use.[5] For larger quantities, approved flammable storage cabinets are required.[2][6]
Safe Experimental Practices
Q4: What type of ventilation is required when working with methoxymethane?
A4: All work with methoxymethane should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] The ventilation system should be designed to prevent the accumulation of flammable vapors.[1] Explosion-proof electrical equipment and lighting are also recommended.[1]
Q5: What should I do to prevent ignition sources in my experimental setup?
A5:
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Eliminate Open Flames and Sparks: Do not have any open flames, and avoid activities that can generate sparks.[1]
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Use Proper Equipment: Use intrinsically safe or explosion-proof electrical equipment where available.
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Grounding and Bonding: Ensure that all equipment is properly grounded to prevent the buildup of static electricity, which can be an ignition source.[8]
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Avoid Hot Surfaces: Do not allow methoxymethane to come into contact with hot surfaces, as its autoignition temperature is 350°C.[1]
Q6: Can methoxymethane form explosive peroxides?
A6: Yes, methoxymethane can form explosive peroxides upon prolonged storage and exposure to light and air.[1][8] It is important to date containers upon receipt and opening and to test for the presence of peroxides before distillation or concentration.[1]
Emergency Procedures
Q7: What type of fire extinguisher should be used for a methoxymethane fire?
A7: For a methoxymethane fire, use a dry powder or carbon dioxide extinguisher.[1] Do not use water, as it may be ineffective. If a cylinder is involved in a fire, and it is safe to do so, shut off the gas supply.[1] If the supply cannot be shut off and there is no risk to the surroundings, it may be safer to let the fire burn itself out while cooling the cylinder with water from a safe distance.[1]
Q8: What is the appropriate first aid response for methoxymethane exposure?
A8:
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Inhalation: Move the affected person to fresh air and provide rest. If breathing is difficult, administer oxygen. Seek medical attention.[1][7] Inhalation may cause effects on the central nervous system, leading to drowsiness or unconsciousness.[1]
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Skin Contact: Rapid evaporation of liquid methoxymethane can cause frostbite.[1] Gently warm the affected area with lukewarm water. Do not rub. Seek medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Quantitative Flammability Data
The following table summarizes the key flammability properties of methoxymethane.
| Property | Value | Source(s) |
| Lower Explosive Limit (LEL) | 3.4% by volume in air | [8][9] |
| Upper Explosive Limit (UEL) | 27% by volume in air | [9] |
| Flash Point | -41.4°C (-42.5°F) (Open Cup) | [8] |
| Autoignition Temperature | 350°C (662°F) | [1][8] |
| Vapor Density (Air = 1) | 1.6 | [1][8] |
Experimental Protocols
Protocol: Detection of Peroxides in Methoxymethane
Objective: To determine the presence of potentially explosive peroxides in a sample of methoxymethane. This should be performed on aged samples or before any distillation or concentration step.
Materials:
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Sample of methoxymethane
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Potassium iodide (KI), 10% aqueous solution (freshly prepared)
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Dilute hydrochloric acid
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Starch indicator solution
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Two 25 mL glass cylinders with stoppers
Procedure:
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Sample Preparation: In a chemical fume hood, carefully add 0.5 mL of the methoxymethane sample to a 25 mL glass cylinder.
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Reagent Mixture: In a separate cylinder, mix 1 mL of the 10% potassium iodide solution with 0.5 mL of dilute hydrochloric acid. Just before the test, add a few drops of the starch solution to this mixture.
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Testing: Add the reagent mixture to the cylinder containing the methoxymethane sample.
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Observation: Stopper the cylinder and shake gently. Observe for any color change.
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Interpretation: The appearance of a blue or blue-black color within one minute indicates the presence of peroxides.[10]
Safety Precautions:
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Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform this test in a chemical fume hood.
-
Do not perform this test on materials that may be contaminated with inorganic peroxides.[10]
-
If peroxides are present, consult your institution's EHS department for guidance on safe disposal. Do not attempt to distill or concentrate the material.
Protocol: Determination of Autoignition Temperature (ASTM E659)
Objective: To determine the lowest temperature at which methoxymethane will spontaneously ignite in a normal atmosphere without an external ignition source. This is a standardized test and should be performed by trained personnel in a dedicated facility.
Principle: A small, measured quantity of the substance is introduced into a uniformly heated glass flask containing air. The temperature of the flask is varied, and the time delay to ignition is observed. The lowest temperature at which ignition occurs is recorded as the autoignition temperature.[11]
Apparatus:
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A borosilicate glass flask of a specified volume (typically 500 mL)
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A temperature-controlled furnace capable of maintaining a uniform temperature within the flask
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Thermocouples for measuring the temperature of the flask and any temperature increase due to ignition
-
A hypodermic syringe for introducing the sample
-
A viewing mirror to observe the flask interior
Simplified Procedure Overview:
-
The furnace and flask are heated to a pre-selected temperature and allowed to equilibrate.
-
A predetermined volume of methoxymethane is injected into the heated flask.
-
The time from injection to ignition is measured. Ignition is indicated by the visual observation of a flame or a sudden rise in the flask's internal temperature.[11]
-
If ignition occurs, the test is repeated at a lower temperature. If no ignition occurs within a specified time (e.g., 10 minutes), the test is repeated at a higher temperature.
-
This process is repeated until the minimum temperature for ignition is determined.
Note: This is a highly specialized and hazardous experiment. The full ASTM E659 standard should be consulted for detailed procedures and safety requirements.[11]
Hazard Control Relationship Diagram:
Caption: Relationship between methoxymethane hazards and control measures.
References
- 1. ICSC 0454 - DIMETHYL ETHER [chemicalsafety.ilo.org]
- 2. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 3. csiro.au [csiro.au]
- 4. towson.edu [towson.edu]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. chembk.com [chembk.com]
- 9. armadex.com [armadex.com]
- 10. mtech.edu [mtech.edu]
- 11. dynalenelabs.com [dynalenelabs.com]
Technical Support Center: Degradation Pathways of 1,1-Difluoroethene Polymers (PVDF)
Welcome to the Technical Support Center for the degradation of 1,1-Difluoroethene polymers, commonly known as polyvinylidene fluoride (PVDF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental study of PVDF degradation.
Quick Navigation
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Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments on PVDF degradation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent TGA Results (e.g., variable onset degradation temperature) | 1. Inconsistent heating rate between runs.2. Sample mass is too large or too small.3. Contamination of the sample or TGA pan.4. Improper purging of the TGA furnace. | 1. Ensure a consistent heating rate is used for all experiments.2. Use a consistent sample mass, typically between 5-10 mg.3. Clean the TGA pan thoroughly before each run. Ensure the sample is pure.4. Ensure a consistent and appropriate purge gas flow rate. |
| Unexpected Peaks in DSC Thermogram | 1. Presence of impurities or additives in the PVDF sample.2. Sample degradation during the DSC run.3. Phase transitions of PVDF crystalline structures (α, β, γ phases). | 1. Analyze the sample for purity using techniques like FTIR or NMR.2. Lower the maximum temperature of the DSC scan to avoid degradation.3. Correlate DSC peaks with FTIR or XRD data to identify crystalline phases. |
| Difficulty in Interpreting FTIR Spectra of Degraded PVDF | 1. Overlapping peaks from different degradation products.2. Insufficient degradation to produce a strong signal.3. Water or solvent contamination in the sample. | 1. Use deconvolution software to separate overlapping peaks.2. Increase the degradation time or temperature to generate more products.3. Ensure the sample is completely dry before analysis. |
| PVDF Membrane Disintegrates During Chemical Degradation Study | 1. The concentration of the chemical agent (e.g., strong base) is too high.2. The temperature of the degradation study is too high.3. The PVDF membrane has low mechanical strength. | 1. Start with a lower concentration of the chemical agent and gradually increase it.2. Perform the degradation study at a lower temperature.3. Characterize the initial mechanical properties of the membrane before the study. |
| Color Change in PVDF Sample (Yellowing/Browning) During Experiment | 1. Dehydrofluorination leading to the formation of conjugated double bonds. | This is an expected outcome of PVDF degradation, particularly under thermal or alkaline conditions. The intensity of the color can be correlated with the extent of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for PVDF?
A1: The primary degradation pathways for PVDF are thermal degradation, chemical degradation (particularly by alkaline solutions), and photodegradation (UV-induced).[1][2]
Q2: What is the main chemical reaction during PVDF degradation?
A2: The main reaction is dehydrofluorination, which is the elimination of hydrogen fluoride (HF) from the polymer backbone. This process leads to the formation of carbon-carbon double bonds.[1][3]
Q3: At what temperature does PVDF start to thermally degrade?
A3: Thermal degradation of PVDF typically begins around 375-400°C in an inert atmosphere.[1] The onset of degradation can be influenced by the presence of oxygen and other environmental factors.
Q4: Is PVDF resistant to all chemicals?
A4: PVDF is known for its excellent chemical resistance to a wide range of substances, including most acids, alcohols, and hydrocarbons. However, it is susceptible to attack by strong bases, amines, and some polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), especially at elevated temperatures.[4]
Q5: How does UV radiation affect PVDF?
A5: UV radiation can induce photodegradation in PVDF, leading to chain scission and the formation of free radicals. This can result in a loss of mechanical properties and discoloration of the material.[2][5]
Q6: What are the common products of PVDF thermal degradation?
A6: The primary gaseous product of PVDF thermal degradation is hydrogen fluoride (HF). Other products can include a variety of fluorinated hydrocarbons and a carbonaceous char residue.[6]
Q7: Can I use PVDF membranes for filtering strong alkaline solutions?
A7: It is not recommended to use PVDF membranes for filtering strong alkaline solutions, as they can cause chemical degradation of the membrane material, leading to reduced performance and potential contamination of the filtrate.[4]
Q8: How can I monitor the degradation of my PVDF sample?
A8: Common analytical techniques to monitor PVDF degradation include Thermogravimetric Analysis (TGA) to measure weight loss as a function of temperature, Differential Scanning Calorimetry (DSC) to observe changes in thermal properties like melting point and crystallinity, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify changes in chemical bonding.
Degradation Pathways Overview
The degradation of PVDF can proceed through several pathways, with the specific products and kinetics depending on the conditions.
Thermal Degradation
Thermal degradation of PVDF primarily occurs via dehydrofluorination.[1] This process can be initiated at defect sites in the polymer chain and proceeds through a chain reaction, leading to the formation of conjugated polyene sequences. At higher temperatures, chain scission and cyclization reactions can also occur.
References
- 1. Kinetics of thermal degradation and lifetime study of poly(vinylidene fluoride) (PVDF) subjected to bioethanol fuel accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hawachmembrane.com [hawachmembrane.com]
- 5. Degradation of PVDF-based composite membrane and its impacts on membrane intrinsic and separation properties [ouci.dntb.gov.ua]
- 6. apps.dtic.mil [apps.dtic.mil]
"effect of temperature and pressure on 1,1-Difluoroethene reactivity"
Technical Support Center: 1,1-Difluoroethene (VDF) Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-Difluoroethene (Vinylidene Fluoride, VDF). The information focuses on the effects of temperature and pressure on its reactivity, particularly concerning thermal stability, decomposition, and polymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with 1,1-Difluoroethene at elevated temperatures and pressures?
A1: 1,1-Difluoroethene is a colorless, highly flammable gas.[1][2] Key safety concerns are:
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Flammability: VDF has a wide flammability range in the air (5.5% to 21.3%) and a low autoignition temperature, making it a significant fire hazard.[1][2] All work should be conducted away from heat, sparks, open flames, and other ignition sources.[3]
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Explosion Hazard: As a gas supplied under pressure, containers of VDF may explode if heated.[3] At elevated temperatures and pressures, it can undergo violent chemical reactions.[1]
-
Hazardous Decomposition Products: In a fire or at very high temperatures, VDF can decompose into toxic and irritating fumes, including hydrogen fluoride and carbon monoxide.[4][5]
-
Peroxide Formation: VDF can form peroxides upon exposure to pure oxygen, which can be explosive.[1]
-
Frostbite: Direct contact with the rapidly expanding liquefied gas can cause severe frostbite.[3]
Q2: At what temperature does 1,1-Difluoroethene or its polymer (PVDF) begin to decompose?
A2: The thermal stability of the monomer and the polymer differ significantly.
-
1,1-Difluoroethene (Monomer): The monomer is sensitive to heat and can react violently at elevated temperatures.[1] High-temperature studies, such as those in shock tubes, investigate its decomposition in the range of 1290 to 1700°K.[6] The primary decomposition pathway at these high temperatures is the elimination of hydrogen fluoride (HF).[7]
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Polyvinylidene Fluoride (PVDF): PVDF is known for its high thermal stability.[8] The degradation process for PVDF generally begins at temperatures above 316°C, proceeding via dehydrofluorination.[9] More significant thermal degradation starts around 400°C, with the main decomposition step occurring in the 400°C to 510°C range.[10] The temperature of maximum degradation rate for pure PVDF is approximately 479°C.[11]
Q3: How does increasing temperature affect the reactivity of 1,1-Difluoroethene?
A3: Increasing temperature significantly increases the reactivity of 1,1-Difluoroethene. Higher temperatures provide the necessary activation energy for various reactions:
-
Polymerization: Temperature is a critical parameter in controlling the kinetics of polymerization. Higher temperatures generally increase the rate of both initiation and propagation of the polymer chains.[12][13]
-
Decomposition: At sufficiently high temperatures (e.g., >1250 K), decomposition becomes the dominant reaction. The process is complex, yielding over 18 different products in some studies, with the primary mechanism being the elimination of HF.[6][7]
Q4: What is the role of pressure in the polymerization of 1,1-Difluoroethene?
A4: Pressure is a crucial tool for controlling chemical reactions, including polymerization.[14] For VDF polymerization, high pressure can:
-
Increase Reaction Rate: By reducing the volume and increasing the concentration of reactants, high pressure can enhance reaction kinetics.[15]
-
Influence Reaction Mechanism: Pressure can affect the transition state of a reaction, potentially altering the reaction pathway.[16][17]
-
Improve Process Control: In industrial settings, controlling pressure is essential for maintaining consistent reaction conditions and achieving desired polymer properties.[16]
Q5: Can the reaction mechanism of 1,1-Difluoroethene change with pressure?
A5: Yes, pressure can alter reaction mechanisms. High-pressure studies on various chemical systems have shown that increasing pressure can favor reaction pathways with a smaller activation volume.[17] For complex reactions, pressure can even steer the mechanism from a stepwise process to a more concerted one.[18] Therefore, when studying the reactivity of 1,1-Difluoroethene, it is critical to consider that pressure changes may not only affect the reaction rate but also the distribution of products by favoring different mechanistic pathways.[15]
Troubleshooting Guides
Issue: My reaction is producing unexpected byproducts at high temperatures.
-
Possible Cause: At very high temperatures, 1,1-Difluoroethene can undergo complex decomposition reactions instead of the intended pathway (e.g., polymerization). The decomposition process can yield numerous products.[6]
-
Solution:
-
Lower the Reaction Temperature: Carefully control the temperature to stay within the optimal range for the desired reaction and below the threshold for significant thermal decomposition.
-
Analyze Byproducts: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the byproducts. This can provide insight into the competing decomposition pathways.
-
Review Reaction Time: Shorter reaction times at elevated temperatures may minimize the formation of degradation products.
-
Issue: The polymerization rate is inconsistent or uncontrollable.
-
Possible Cause 1: Temperature Fluctuations: The rate of free-radical polymerization is highly sensitive to temperature. Small variations can lead to significant changes in polymerization speed.[13]
-
Solution 1: Implement precise temperature control systems for the reactor. Ensure uniform heating and accurate temperature monitoring throughout the reaction vessel.
-
Possible Cause 2: Pressure Instability: Changes in pressure can affect reactant concentration and mass transfer, leading to inconsistent reaction kinetics.[16]
-
Solution 2: Utilize a robust high-pressure reactor with reliable pressure control. Monitor gas uptake and pressure continuously to ensure stable conditions.
-
Possible Cause 3: Impurities: Impurities in the monomer or solvent can act as inhibitors or accelerators, leading to unpredictable reaction rates.
-
Solution 3: Ensure high purity of the 1,1-Difluoroethene monomer and all other reagents.
Issue: I'm observing discoloration of my polymer (PVDF) during high-temperature processing.
-
Possible Cause: Discoloration (e.g., yellowing or browning) is often a sign of thermal decomposition. The dehydrofluorination of PVDF at high temperatures can lead to the formation of conjugated double bonds in the polymer backbone, which absorb visible light.[9]
-
Solution:
-
Reduce Processing Temperature: Lower the temperature of the processing equipment (e.g., extruder, molding machine) to the minimum required for effective processing.
-
Minimize Residence Time: Reduce the time the polymer spends at high temperatures to limit the extent of degradation.
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Use Thermal Stabilizers: Incorporate appropriate thermal stabilizers into the PVDF formulation to inhibit decomposition pathways.
-
Inert Atmosphere: Process the polymer under an inert atmosphere (e.g., nitrogen) to prevent thermo-oxidative degradation.
-
Data Summaries
Table 1: Thermal and Flammability Properties of 1,1-Difluoroethene (VDF)
| Property | Value | Reference |
|---|---|---|
| Boiling Point | -84 °C | [2] |
| Melting Point | -144 °C | [2] |
| Autoignition Temperature | 380 °C (716 °F) | [2] |
| Lower Flammability Limit (LFL) | 5.5% in air | [1][2] |
| Upper Flammability Limit (UFL) | 21.3% in air |[1][2] |
Table 2: Thermal Stability of Polyvinylidene Fluoride (PVDF)
| Property | Temperature | Reference |
|---|---|---|
| Onset of Decomposition (via dehydrofluorination) | > 316 °C | [9] |
| Primary Degradation Range | 400 - 510 °C | [10] |
| Temperature of Maximum Degradation Rate (Tmax) | ~479 °C |[11] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability of PVDF using Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the temperature of maximum degradation rate for a PVDF sample.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Calibrate the TGA for temperature and mass according to the manufacturer's instructions.
-
Place a small, known mass (typically 5-10 mg) of the dry PVDF sample into the TGA crucible (e.g., platinum or alumina).
-
Place the crucible onto the TGA balance mechanism.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature. The onset of decomposition is the temperature at which significant mass loss begins.
-
Calculate the first derivative of the mass loss curve (DTG curve). The peak of the DTG curve corresponds to the temperature of the maximum rate of degradation (Tmax).[11]
-
Protocol 2: High-Pressure Polymerization Monitoring using in-situ FTIR Spectroscopy
-
Objective: To monitor the consumption of 1,1-Difluoroethene monomer in real-time during a high-pressure polymerization reaction.
-
Apparatus: High-pressure chemical reactor, in-situ Attenuated Total Reflectance (ATR) FTIR probe (e.g., ReactIR), temperature and pressure controllers.[16]
-
Procedure:
-
Assemble the high-pressure reactor equipped with the in-situ FTIR probe according to safety guidelines.
-
Introduce the solvent and initiator into the reactor.
-
Seal the reactor and begin purging with an inert gas.
-
Heat the reactor to the desired reaction temperature.
-
Begin collecting background FTIR spectra of the solvent and initiator mixture.
-
Introduce the 1,1-Difluoroethene monomer into the reactor, pressurizing it to the target pressure.
-
Immediately begin collecting reaction spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the reaction by observing the decrease in the characteristic absorbance bands of the VDF monomer (e.g., C=C stretching vibration) and the appearance of bands corresponding to the PVDF polymer.
-
-
Data Analysis:
-
Track the peak height or area of a key monomer absorbance band over time.
-
Plot the monomer concentration or absorbance versus time to determine the reaction rate and obtain kinetic data.[16]
-
Visualizations
Caption: High-temperature decomposition of 1,1-Difluoroethene via HF elimination.
Caption: Experimental workflow for high-pressure reactivity studies.
Caption: Troubleshooting flowchart for inconsistent polymerization rates.
References
- 1. 1,1-DIFLUOROETHYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. 1,1-Difluoroethylene - Wikipedia [en.wikipedia.org]
- 3. airgas.com [airgas.com]
- 4. nationalref.com [nationalref.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. On the Solubility and Stability of Polyvinylidene Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyvinylidene fluoride - Wikipedia [en.wikipedia.org]
- 10. Kinetics of thermal degradation and lifetime study of poly(vinylidene fluoride) (PVDF) subjected to bioethanol fuel accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uvebtech.com [uvebtech.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mt.com [mt.com]
- 17. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 18. Mechanisms behind chemical reactions unraveled using high pressure | FAU Erlangen-Nürnberg [fau.eu]
Technical Support Center: Long-Term Storage of 1,1-Difluoroethene
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective long-term storage of 1,1-Difluoroethene (VDF). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help users identify and resolve common problems associated with the storage and handling of 1,1-Difluoroethene.
Problem: Polymer formation observed in the storage cylinder or during use.
-
Question: I have noticed a white solid precipitate in my 1,1-Difluoroethene cylinder or delivery lines. What is it and what should I do?
-
Answer: The white solid is likely polyvinylidene fluoride (PVDF), the polymer of 1,1-Difluoroethene. Its presence indicates that the monomer has begun to polymerize. This can be caused by several factors, including depletion of the stabilizer, exposure to high temperatures, or contamination.
Immediate Actions:
-
Safely discontinue use of the cylinder.
-
Do not attempt to heat or pressurize the cylinder to redissolve the polymer, as this can accelerate polymerization and lead to a dangerous pressure buildup.[1][2]
-
Contact your institution's environmental health and safety department and the gas supplier for instructions on how to proceed.
-
-
-
Question: How can I prevent polymerization of 1,1-Difluoroethene?
-
Answer: Prevention is key to avoiding unwanted polymerization.
-
Ensure Proper Stabilization: Always use 1,1-Difluoroethene that contains a polymerization inhibitor.[1][3] While commercial suppliers do not always disclose the specific stabilizer used, common inhibitors for similar monomers include phenolic compounds like 4-tert-butylcatechol (TBC).
-
Strict Temperature Control: Store cylinders in a cool, well-ventilated area, away from direct sunlight and other heat sources.[1][4] Elevated temperatures can initiate thermal polymerization.
-
Avoid Contamination: Ensure that all transfer lines and equipment are clean and free of contaminants that could act as polymerization initiators. Oxygen, in particular, can form peroxides that initiate polymerization.[5]
-
First-In, First-Out: Use the oldest stock of 1,1-Difluoroethene first to minimize the risk of stabilizer depletion over time.
-
-
Problem: Inconsistent or unexpected experimental results.
-
Question: My reaction yield is lower than expected, or I am observing side reactions. Could this be related to the quality of my 1,1-Difluoroethene?
-
Answer: Yes, the purity and stability of the 1,1-Difluoroethene monomer can significantly impact experimental outcomes.
-
Stabilizer Interference: The polymerization inhibitor present in the monomer can sometimes interfere with certain catalytic or reaction pathways. It may be necessary to remove the stabilizer prior to use. A common method for removing phenolic inhibitors is to pass the gas through a column packed with a suitable adsorbent or to perform a basic wash of the liquefied gas, though the latter is a more complex and hazardous procedure.
-
Oligomer Contamination: Partial polymerization can lead to the presence of low molecular weight oligomers in the monomer. These can affect the stoichiometry of your reaction and introduce impurities.
-
Decomposition Products: Although less common under proper storage, decomposition can lead to the formation of impurities like hydrogen fluoride, which can be highly reactive and interfere with your experiments.[2]
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the recommended storage conditions for 1,1-Difluoroethene?
-
Q2: Is it safe to store 1,1-Difluoroethene without a stabilizer?
-
Q3: What type of stabilizer is typically used for 1,1-Difluoroethene?
-
A3: While manufacturers do not always specify the exact stabilizer, common polymerization inhibitors for vinyl monomers include phenolic compounds such as 4-tert-butylcatechol (TBC) and the monomethyl ether of hydroquinone (MEHQ). Terpenes have also been investigated as potential "green" inhibitors for some monomers. The choice of stabilizer depends on the required shelf life and the intended application of the monomer.
-
Safety Precautions
-
Q4: What are the primary hazards associated with 1,1-Difluoroethene?
-
A4: 1,1-Difluoroethene is an extremely flammable gas that can form explosive mixtures with air.[1][4][5] It can also polymerize violently, leading to a rapid increase in pressure and potential cylinder rupture.[1][2] Upon heating or combustion, it can decompose to produce toxic and corrosive fumes, including hydrogen fluoride.[2]
-
-
Q5: What personal protective equipment (PPE) should be used when working with 1,1-Difluoroethene?
-
A5: Standard PPE includes safety glasses with side shields or goggles, flame-retardant laboratory coat, and gloves. Work should be conducted in a well-ventilated area, preferably in a fume hood. All equipment used for handling should be properly grounded to prevent static discharge.[1]
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for 1,1-Difluoroethene.
Table 1: Physical and Chemical Properties of 1,1-Difluoroethene
| Property | Value | Reference |
| Molecular Formula | C₂H₂F₂ | [1] |
| Molecular Weight | 64.03 g/mol | [6] |
| Boiling Point | -83 °C | [7] |
| Melting Point | -144 °C | [7] |
| Vapor Density | 2.2 (vs air) | [7] |
| Explosive Limits in Air | 5.5 - 21.3 % | [5] |
| Autoignition Temperature | 640 °C | [4] |
Table 2: Example Stabilizers for Vinyl Monomers
| Stabilizer | Common Abbreviation | Typical Concentration Range |
| 4-tert-Butylcatechol | TBC | 10 - 1000 ppm |
| Monomethyl Ether of Hydroquinone | MEHQ | 10 - 1000 ppm |
| Terpinolene | Varies |
Note: The optimal concentration for 1,1-Difluoroethene must be determined experimentally.
Experimental Protocols
Protocol for Evaluating Stabilizer Effectiveness in 1,1-Difluoroethene
This protocol describes a general procedure for evaluating the effectiveness of a chosen stabilizer in preventing the polymerization of 1,1-Difluoroethene under accelerated aging conditions.
Objective: To determine the efficacy of a stabilizer at a given concentration in inhibiting the polymerization of 1,1-Difluoroethene over time at an elevated temperature.
Materials:
-
1,1-Difluoroethene (unstabilized, if available, or with a known, removable stabilizer)
-
Candidate stabilizer (e.g., TBC, MEHQ)
-
High-pressure stainless steel sample cylinders (e.g., Swagelok)
-
Gas chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Oven or incubator capable of maintaining a constant temperature (e.g., 50-60 °C)
-
Analytical balance
-
Gas handling manifold
Procedure:
-
Preparation of Stabilized Monomer:
-
If starting with unstabilized 1,1-Difluoroethene, carefully add a precise amount of the candidate stabilizer to a pre-weighed, evacuated sample cylinder.
-
Introduce a known quantity of 1,1-Difluoroethene into the cylinder via the gas handling manifold.
-
Allow the contents to equilibrate.
-
-
Initial Analysis (Time = 0):
-
Using a gas-tight syringe, carefully extract a sample from the gas phase of the cylinder.
-
Inject the sample into the GC-FID/MS to determine the initial purity of the 1,1-Difluoroethene and to confirm the absence of any polymer or oligomers.
-
If possible, develop a method to quantify the concentration of the stabilizer. This may require a separate analytical standard for the stabilizer.
-
-
Accelerated Aging:
-
Place the prepared sample cylinders in a temperature-controlled oven at a moderately elevated temperature (e.g., 50 °C). This temperature should be high enough to accelerate degradation but not so high as to induce rapid, uncontrolled polymerization.
-
Prepare a control cylinder with unstabilized monomer if it is safe and feasible to do so, or a cylinder with a standard, commercially available stabilized monomer.
-
-
Periodic Monitoring:
-
At regular intervals (e.g., daily for the first week, then weekly), remove the cylinders from the oven and allow them to cool to room temperature.
-
Carefully take a gas-phase sample from each cylinder and analyze it by GC-FID/MS.
-
Monitor for:
-
A decrease in the peak area of the 1,1-Difluoroethene monomer.
-
The appearance of new peaks corresponding to oligomers or polymers.
-
A decrease in the concentration of the stabilizer (if a quantitative method is available).
-
-
-
Data Analysis:
-
Plot the concentration of 1,1-Difluoroethene and the stabilizer as a function of time for each stabilizer and concentration being tested.
-
Compare the rate of monomer degradation and polymer formation in the presence of different stabilizers and concentrations.
-
The most effective stabilizer will show the slowest rate of monomer loss and polymer formation over the testing period.
-
Visualizations
Caption: Troubleshooting workflow for stability issues with 1,1-Difluoroethene.
Caption: Workflow for evaluating the effectiveness of stabilizers for 1,1-Difluoroethene.
References
- 1. echemi.com [echemi.com]
- 2. halopolymer-usa.com [halopolymer-usa.com]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. airgas.com [airgas.com]
- 5. 1,1-DIFLUOROETHYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Vinylidene fluoride | CH2=CF2 | CID 6369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,1-Difluoroethylene = 99 75-38-7 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of 1,1-Difluoroethene and Other Fluoroalkenes: A Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparative analysis of the physicochemical properties, reactivity, and toxicity of 1,1-difluoroethene and other key fluoroalkenes. This guide includes detailed experimental protocols and visualizations to support further research and application.
Fluoroalkenes are a critical class of compounds in modern chemistry, with wide-ranging applications in polymer science, materials development, and pharmaceuticals. Their unique properties, imparted by the presence of fluorine atoms, make them valuable building blocks for a variety of functional molecules. This guide focuses on a comparative analysis of 1,1-difluoroethene (vinylidene fluoride, VDF), a key monomer for the production of polyvinylidene fluoride (PVDF), with other significant fluoroalkenes: vinyl fluoride (VF), cis- and trans-1,2-difluoroethene, trifluoroethene (TrFE), and tetrafluoroethene (TFE).
Physicochemical Properties: A Tabular Comparison
The degree and position of fluorine substitution on the ethene backbone significantly influence the physicochemical properties of these monomers. The following tables summarize key quantitative data for easy comparison.
Table 1: General Physicochemical Properties of Selected Fluoroalkenes
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Vinyl Fluoride | Fluoroethene | 75-02-5 | C₂H₃F | 46.04 | -72.2[1] | -160.5[1] |
| 1,1-Difluoroethene | 1,1-Difluoroethene | 75-38-7 | C₂H₂F₂ | 64.03 | -85.7 | -144 |
| cis-1,2-Difluoroethene | (Z)-1,2-Difluoroethene | 1630-77-9 | C₂H₂F₂ | 64.03 | -26[2] | - |
| trans-1,2-Difluoroethene | (E)-1,2-Difluoroethene | 1630-78-0 | C₂H₂F₂ | 64.03 | -53.2 | - |
| Trifluoroethene | 1,1,2-Trifluoroethene | 359-11-5 | C₂HF₃ | 82.02 | -51[3] | - |
| Tetrafluoroethene | 1,1,2,2-Tetrafluoroethene | 116-14-3 | C₂F₄ | 100.02 | -76.3[4] | -142.5[4] |
Table 2: Structural Properties of Selected Fluoroalkenes
| Compound | C=C Bond Length (Å) | C-F Bond Length (Å) | F-C-F Bond Angle (°) | H-C-F Bond Angle (°) |
| Vinyl Fluoride | 1.33[5] | 1.35[5] | - | 111.7[5] |
| 1,1-Difluoroethene | 1.315 | 1.323 | 110.6 | - |
| cis-1,2-Difluoroethene | 1.324[6] | 1.335[6] | - | - |
| trans-1,2-Difluoroethene | 1.316[7] | 1.352[7] | - | - |
| Trifluoroethene | 1.341[8] | 1.316, 1.342[8] | 112.9[8] | - |
| Tetrafluoroethene | 1.311[9] | 1.319[9] | 112.4[9] | - |
Reactivity Profile: Polymerization and Cycloaddition
Fluoroalkenes are highly reactive monomers, readily undergoing polymerization and cycloaddition reactions. The nature and number of fluorine substituents significantly impact their reactivity.
Polymerization
The most prominent reaction of fluoroalkenes is free-radical polymerization to produce a variety of fluoropolymers with exceptional properties.
-
1,1-Difluoroethene (VDF) polymerizes to form polyvinylidene fluoride (PVDF), a high-performance thermoplastic with excellent chemical resistance, thermal stability, and piezoelectric properties.
-
Tetrafluoroethene (TFE) polymerizes to yield polytetrafluoroethylene (PTFE), famously known as Teflon, which is renowned for its extreme chemical inertness and low coefficient of friction.[10]
-
Vinyl fluoride (VF) is the monomer for polyvinyl fluoride (PVF), a polymer valued for its weather resistance and durability.
-
Trifluoroethene (TrFE) can be polymerized to poly(trifluoroethylene) and is also copolymerized with VDF to produce ferroelectric polymers.[3]
The reactivity of fluoroalkenes in radical polymerization is influenced by the stability of the propagating radical and the polarity of the double bond. Generally, the rate of polymerization is influenced by the degree of fluorine substitution.
Cycloaddition Reactions
Fluoroalkenes are excellent dienophiles in Diels-Alder reactions and can also participate in [2+2] cycloadditions. The electron-withdrawing nature of fluorine atoms activates the double bond towards reaction with electron-rich dienes. The regioselectivity of these reactions with unsymmetrical dienes is an important consideration for synthetic applications.
Experimental Protocols
General Laboratory Procedure for Free-Radical Polymerization of 1,1-Difluoroethene (PVDF)
This protocol provides a general method for the laboratory-scale synthesis of PVDF via free-radical polymerization in a solvent.
Materials:
-
1,1-Difluoroethene (VDF) monomer (gas)
-
Dimethyl carbonate (DMC) or other suitable solvent
-
tert-Butyl peroxypivalate (TBPPi) or other suitable radical initiator
-
High-pressure reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Solvent and Initiator Addition: A measured amount of the solvent (e.g., DMC) and the initiator (e.g., TBPPi) are added to the reactor.[11] The initiator concentration is typically in the range of 0.1-1 mol% relative to the monomer.
-
Purging: The reactor is sealed and purged again with the inert gas to remove any residual oxygen.
-
Monomer Introduction: The reactor is cooled to a low temperature (e.g., 0 °C) and evacuated. A known amount of liquid VDF monomer is then condensed into the reactor.
-
Polymerization: The reactor is heated to the desired polymerization temperature (e.g., 70-100 °C) while stirring. The pressure inside the reactor will increase as the VDF vaporizes and then decrease as it is consumed during polymerization. The reaction is allowed to proceed for a set period (e.g., 4-24 hours).
-
Termination and Product Isolation: After the desired reaction time, the reactor is cooled to room temperature, and any unreacted VDF is carefully vented. The resulting polymer is typically a white solid.
-
Purification: The polymer is dissolved in a suitable solvent (e.g., N,N-dimethylformamide) and precipitated by adding a non-solvent (e.g., methanol or water). This process is repeated several times to remove any residual monomer and initiator.
-
Drying: The purified PVDF is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
General Laboratory Procedure for Suspension Polymerization of Tetrafluoroethene (PTFE)
This protocol outlines a general method for the laboratory-scale synthesis of PTFE via suspension polymerization.
Materials:
-
Tetrafluoroethene (TFE) monomer (gas)
-
Deionized water
-
Ammonium persulfate (APS) or other water-soluble initiator
-
Dispersing agent (e.g., a fluorinated surfactant)
-
Buffer solution (e.g., borax) to maintain pH
-
High-pressure reactor equipped with a mechanical stirrer, gas inlet, pressure gauge, and thermocouple
Procedure:
-
Reactor Preparation: A high-pressure reactor is thoroughly cleaned and deoxygenated.
-
Aqueous Phase Preparation: Deionized water, a dispersing agent, and a buffer are added to the reactor. The solution is stirred and purged with an inert gas to remove dissolved oxygen.
-
Initiator Addition: The initiator (e.g., APS) is dissolved in a small amount of deoxygenated water and added to the reactor.
-
Monomer Introduction: The reactor is pressurized with TFE monomer to the desired reaction pressure.
-
Polymerization: The reactor is heated to the polymerization temperature (e.g., 60-90 °C) with vigorous stirring. The pressure is maintained by continuously feeding TFE monomer to compensate for its consumption. The polymerization is typically carried out for several hours.
-
Termination and Product Isolation: After the reaction, the reactor is cooled, and the unreacted TFE is vented. The resulting PTFE is a granular solid suspended in the aqueous phase.
-
Washing and Drying: The polymer is collected by filtration, washed repeatedly with deionized water to remove the initiator and other residues, and then dried in an oven.
Molecular Geometry Visualization
The substitution pattern of fluorine atoms has a distinct effect on the molecular geometry of fluoroalkenes. The following diagram illustrates the structural differences between 1,1-difluoroethene and its isomers.
Biological Effects and Toxicity
The biological effects and toxicity of fluoroalkenes are important considerations for their safe handling and application. In general, the toxicity of fluoroalkenes varies widely depending on their structure and reactivity.[12]
Table 3: Comparative Toxicity of Selected Fluoroalkenes
| Compound | Acute Toxicity (LC50, inhalation, rat, 4h) | Carcinogenicity | Key Toxic Effects |
| Vinyl Fluoride | > 20,000 ppm | IARC Group 2A (Probably carcinogenic to humans) | Liver tumors |
| 1,1-Difluoroethene | > 64,000 ppm | Not classifiable | Low acute toxicity |
| Tetrafluoroethene | 40,000 ppm | NTP: Reasonably anticipated to be a human carcinogen | Kidney and liver tumors in animal studies |
It is crucial to handle all fluoroalkenes in well-ventilated areas and with appropriate personal protective equipment.
Conclusion
This comparative guide provides a foundational understanding of the key properties and reactivities of 1,1-difluoroethene and other important fluoroalkenes. The provided data, experimental protocols, and visualizations are intended to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development, facilitating the informed selection and application of these versatile monomers. Further research into the quantitative comparison of reaction kinetics and the development of more sustainable synthetic routes will continue to expand the utility of this important class of compounds.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. youtube.com [youtube.com]
- 4. How is PTFE (Teflon®) Made? | Orion Industries, Ltd. [orioncoat.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vinylidene fluoride polymerization by metal-free selective activation of hydrogen peroxide: microstructure determination and mechanistic study - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. PTFE Products manufacturers & Supplier - Standard Fluoromers [standard-ptfe.com]
- 8. kuvempu.ac.in [kuvempu.ac.in]
- 9. m.youtube.com [m.youtube.com]
- 10. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 1,1-Difluoroethene Detection
For researchers, scientists, and drug development professionals, the accurate and reliable detection of 1,1-Difluoroethene (VDF), a key monomer in fluoropolymers, is critical for safety, quality control, and regulatory compliance. This guide provides an objective comparison of established and emerging analytical methods for the detection of 1,1-Difluoroethene, complete with supporting experimental data and detailed protocols.
Comparison of Key Analytical Methods
The selection of an analytical method for 1,1-Difluoroethene detection depends on various factors, including required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on a comparison between a traditional chromatographic technique, a spectroscopic method, and an emerging sensor technology.
While a fully validated Gas Chromatography-Flame Ionization Detector (GC-FID) method specifically for 1,1-Difluoroethene with comprehensive performance data was not identified in the public domain, a detailed validated method for the structurally similar compound 1,1-Difluoroethane provides a strong benchmark for what can be expected from such a method. In contrast, NIOSH provides a standardized method using Fourier Transform Infrared (FTIR) Spectroscopy. An alternative and more portable approach is the use of Photoionization Detectors (PIDs).
Table 1: Performance Comparison of Analytical Methods for 1,1-Difluoroethene and a Related Compound
| Parameter | Headspace GC-FID (for 1,1-Difluoroethane) | NIOSH Method 3800: Extractive FTIR (for 1,1-Difluoroethene)[1][2][3] | Photoionization Detector (PID)[4] |
| Analyte | 1,1-Difluoroethane | 1,1-Difluoroethene | Volatile Organic Compounds (including 1,1-Difluoroethene) |
| Limit of Detection (LOD) | 0.018 mg/L | Dependent on system configuration; can be in the low ppm range. | Parts-per-billion (ppb) to low parts-per-million (ppm) range. |
| Limit of Quantification (LOQ) | 0.099 mg/L | Dependent on system configuration. | Typically in the low ppm range. |
| **Linearity (R²) ** | 0.9992 and 0.9995 | High linearity is expected over a defined concentration range. | Generally linear response, but can be affected by high humidity.[4] |
| Accuracy/Recovery | 102.2% (at 98.0 mg/L) | High accuracy is achievable with proper calibration. | Can be affected by environmental factors; response factors are used for specific compounds. |
| Precision (CV%) | 3.09% (at 98.0 mg/L) | High precision is achievable. | Varies with instrument and conditions. |
| Selectivity | High (based on chromatographic separation) | Good (based on unique infrared absorption spectra) | Low (responds to a broad range of compounds with ionization potentials below the lamp energy) |
| Analysis Time | Relatively long (includes chromatography run time) | Rapid (near real-time) | Rapid (real-time) |
Experimental Protocols
Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) for 1,1-Difluoroethane
This protocol is for the validated analysis of 1,1-Difluoroethane and serves as a model for a similar method for 1,1-Difluoroethene.[5]
Instrumentation:
-
Gas chromatograph with a flame-ionization detector (FID)
-
Headspace autosampler
-
GC Column: Restek RTX-BAC-1 (30 m, 0.53-mm i.d.) or similar
GC Conditions:
-
Oven Temperature: 40°C isothermal
-
Injector Temperature: 200°C
-
Detector Temperature: 225°C
-
Carrier Gas: Helium or Nitrogen
-
Linear Velocity: 40 cm/s
Headspace Autosampler Parameters:
-
Sample Oven Temperature: 40°C
-
Sample Valve Temperature: 60°C
-
Transfer Line Temperature: 80°C
-
Sample Equilibration Time: 15 min
Sample Preparation and Calibration:
-
Prepare calibration standards by spiking a known amount of 1,1-Difluoroethane into a suitable matrix (e.g., whole blood, water) in sealed headspace vials.
-
A solventless standard preparation technique is recommended to avoid chromatographic interference.[5]
-
Generate a calibration curve over the desired concentration range.
NIOSH Method 3800: Extractive Fourier Transform Infrared (FTIR) Spectrometry
This method is suitable for the determination of various organic and inorganic gases, including 1,1-Difluoroethene, in workplace air.[1][2][3]
Instrumentation:
-
Portable FTIR spectrometer with a gas cell.
Measurement Principle:
-
A sample of air is drawn into the gas cell of the FTIR spectrometer.
-
The instrument measures the absorption of infrared radiation by the sample.
-
The resulting infrared spectrum is analyzed to identify and quantify the components based on their unique absorption bands. 1,1-Difluoroethene has characteristic absorption bands that can be used for its quantification.
Procedure:
-
Assemble the sampling system, including the FTIR spectrometer, sampling pump, and any necessary filters.
-
Perform a background scan with a non-absorbing gas like nitrogen.
-
Draw the sample gas through the gas cell.
-
Acquire the infrared spectrum of the sample.
-
Analyze the spectrum using appropriate software to determine the concentration of 1,1-Difluoroethene. This typically involves a least-squares fitting of the sample spectrum to reference spectra of known concentrations.
Photoionization Detector (PID)
PIDs are portable instruments that can provide real-time measurements of a broad range of volatile organic compounds (VOCs).[4]
Principle of Operation:
-
A PID uses a high-energy ultraviolet (UV) lamp to ionize gas molecules.
-
The resulting ions are collected on an electrode, generating a current that is proportional to the concentration of the gas.
-
The response of a PID to a specific compound is given by its response factor (RF) relative to a calibration gas, typically isobutylene.
Procedure:
-
Calibrate the PID using a standard gas, such as isobutylene.
-
Select the appropriate response factor for 1,1-Difluoroethene from the instrument's library or a reference table.
-
Introduce the sample gas to the PID inlet.
-
The instrument will display the concentration in real-time. It is important to note that PIDs are non-specific and will respond to all ionizable compounds in the sample.
Visualizing the Workflow
To better understand the practical application of these methods, the following diagrams illustrate a typical experimental workflow for sample analysis.
Caption: A typical workflow for 1,1-Difluoroethene analysis using Headspace GC-FID.
Caption: A typical workflow for 1,1-Difluoroethene analysis using FTIR Spectroscopy.
Conclusion
The choice of an analytical method for 1,1-Difluoroethene detection should be guided by the specific requirements of the application.
-
Headspace GC-FID offers high selectivity and is a well-established quantitative method. While a specific validated method for 1,1-Difluoroethene is not detailed here, the provided protocol for 1,1-Difluoroethane demonstrates the robustness and reliability of this technique for similar volatile compounds.
-
NIOSH Method 3800 (FTIR) provides a rapid, non-destructive, and versatile method for real-time monitoring of multiple gases simultaneously, including 1,1-Difluoroethene.[1][2][3] Its portability makes it suitable for on-site analysis.
-
Photoionization Detectors (PIDs) are excellent tools for rapid screening and leak detection due to their portability and real-time response. However, their lack of selectivity means that they are best used for preliminary assessments or in environments where the potential interferents are known.[4]
For drug development professionals and researchers requiring high accuracy and specificity for quantification, a validated GC-based method would be the preferred choice. For workplace safety and continuous monitoring, FTIR and PIDs offer significant advantages in terms of speed and portability. Further method development and validation specifically for 1,1-Difluoroethene using GC-FID would be beneficial to provide a comprehensive, validated solution for a wide range of applications.
References
A Comparative Analysis of Computational and Experimental Data on the Physicochemical Properties of Methoxymethane
For Researchers, Scientists, and Drug Development Professionals
Methoxymethane, also known as dimethyl ether (DME), is a compound of significant interest across various scientific disciplines, from its use as an aerosol propellant and clean-burning alternative fuel to its role as a solvent and reagent in chemical synthesis.[1][2] A precise understanding of its physicochemical properties is paramount for accurate modeling, process optimization, and safety assessments. This guide provides a comprehensive comparison of experimentally determined and computationally calculated properties of methoxymethane, offering valuable insights for researchers and professionals in drug development and other scientific fields.
Data Presentation: A Side-by-Side Comparison
The following tables summarize key physicochemical properties of methoxymethane, presenting both experimental values and data derived from computational models. This allows for a direct comparison and evaluation of the accuracy of current computational methods.
Table 1: General Physicochemical Properties
| Property | Experimental Value | Computational Value | Computational Method |
| Molar Mass | 46.07 g/mol [1] | 46.07 g/mol | N/A |
| Boiling Point | -24.8 °C[3][4] | -25 °C[5] | Not Specified |
| Melting Point | -141.5 °C[3][4] | -138 °C[5] | Not Specified |
| Flash Point | -41 °C[1][3] | Not Specified | N/A |
| Dipole Moment | 1.30 D (gas)[1][5] | Not Specified | N/A |
Table 2: Density
| Temperature (K) | Pressure (MPa) | Experimental Density (g/cm³) | Computational Density ( kg/m ³) | Computational Method |
| 293.15 (20 °C) | Not Specified | 0.661 (liquid)[3] | 668 (liquid)[1] | Not Specified |
| Not Specified | Not Specified | 1.617 (gas, air=1)[3] | 1.59 (gas, vs air)[1] | Not Specified |
| 243 - 373 | up to 20 | Varies[6] | Varies | Hard-sphere model[6] |
Table 3: Viscosity
| Temperature (K) | Pressure (MPa) | Experimental Viscosity (µPa·s) | Computational Viscosity (µPa·s) | Computational Method |
| 293.15 (20 °C) | Not Specified | 85.5 (gas)[3] | Not Specified | N/A |
| 298.15 - 423.15 | up to 4.97 | Varies (gaseous mixtures with N₂)[7] | Varies | Chapman-Enskog equation, Empirical equation[7] |
| 243 - 373 | up to 20 | Varies[6] | Varies | Hard-sphere model[6] |
Table 4: Vapor Pressure
| Temperature (K) | Experimental Vapor Pressure (kPa) | Computational Model |
| 298.15 (25 °C) | >101.325 (>760 mm Hg)[3] | Not Specified |
| 213 - 393 | 16 - 4706[8] | Wagner-type equation[8] |
| 238 - 308 | Varies[9] | Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT)[9] |
Experimental Protocols
A summary of the methodologies employed in the cited experimental studies is provided below. These descriptions are intended to offer insight into the techniques used to obtain the experimental data.
Density Measurement
The density of methoxymethane has been measured using a vibrating-wire instrument.[6] This technique involves measuring the resonance frequency of a vibrating wire immersed in the fluid. The density of the fluid is related to the change in the resonance frequency. The measurements were conducted over a temperature range of 243 K to 373 K and at pressures up to 20 MPa, with a reported overall uncertainty of 0.2%.[6]
Viscosity Measurement
Experimental viscosity data for gaseous methoxymethane and its mixtures have been obtained using an oscillating-disk viscometer of the Maxwell type.[7] This method measures the damping of a disk oscillating in the gas. For liquid methoxymethane, a vibrating-wire instrument operated in the forced mode of oscillation was used.[6] The overall uncertainty for these viscosity measurements is reported to be 2.0%.[6]
Vapor Pressure Measurement
The vapor pressure of methoxymethane has been determined using the static method.[8][9] This involves introducing a pure sample into an evacuated, thermostated vessel and measuring the pressure at thermal equilibrium. Measurements have been carried out over a wide range of temperatures, from 213 K to 393 K.[8]
Computational Methodologies
A variety of computational methods have been employed to predict the physicochemical properties of methoxymethane. These can be broadly categorized as:
-
Quantum Chemical Calculations: These ab initio methods, such as Density Functional Theory (DFT), solve the electronic structure of the molecule to derive its properties.[9][10] These methods are computationally intensive but can provide high accuracy.
-
Force Fields: In the context of molecular dynamics, a force field is a set of parameters and equations that describe the potential energy of a system of atoms.[11][12] Force fields like OPLS-AA, CHARMM, and AMBER are used to simulate the behavior of molecules and predict their macroscopic properties.[13] The development of a force field involves fitting parameters to experimental data or quantum chemical calculations.
-
Statistical Mechanics Models: Equations of state, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), and empirical models like the Chapman-Enskog theory for viscosity, are used to correlate and predict thermophysical properties.[7][9]
Visualization of Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental and computational data for a given physicochemical property of methoxymethane.
Caption: Workflow for comparing experimental and computational data.
Conclusion
The comparison of experimental and computational data for methoxymethane reveals a good agreement for many fundamental properties, validating the utility of current computational models. For properties like boiling and melting points, the discrepancies are minimal. For more complex properties such as density and viscosity, which are dependent on temperature and pressure, computational models show good predictive power, though their accuracy is contingent on the quality of the underlying force fields and theoretical frameworks.
For researchers and professionals in drug development and other scientific fields, this comparative analysis underscores the importance of leveraging both experimental and computational approaches. Experimental data provides the benchmark for accuracy, while computational methods offer a powerful tool for prediction, screening, and understanding molecular behavior at a level of detail that is often inaccessible through experimentation alone. The continued refinement of computational models, informed by high-quality experimental data, will further enhance our predictive capabilities and accelerate scientific discovery.
References
- 1. Dimethyl_ether [chemeurope.com]
- 2. Dimethyl ether - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. methoxymethane [stenutz.eu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 12. compchems.com [compchems.com]
- 13. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Performance Deep Dive: A Comparative Guide to 1,1-Difluoroethene-Based Polymers
Poly(1,1-difluoroethene), commonly known as polyvinylidene fluoride (PVDF), is a versatile fluoropolymer prized for its unique combination of properties, including high thermal stability, excellent chemical resistance, and robust mechanical strength.[1] Its piezoelectric, pyroelectric, and ferroelectric characteristics further broaden its applicability in advanced technologies.[2][3] This guide provides a comprehensive performance comparison of PVDF homopolymers and its key copolymers, offering researchers, scientists, and drug development professionals a data-driven resource for material selection. The inclusion of detailed experimental protocols ensures the reproducibility of the cited data.
Performance Metrics: A Side-by-Side Comparison
The performance of PVDF can be tailored by copolymerization with monomers such as hexafluoropropylene (HFP), trifluoroethylene (TrFE), and chlorotrifluoroethylene (CTFE).[4][5] These modifications primarily influence the polymer's crystallinity, leading to variations in mechanical, thermal, and electrical properties.
Mechanical Properties
PVDF homopolymers are semi-crystalline and exhibit high tensile strength and rigidity.[1][4] In contrast, the incorporation of comonomers like HFP disrupts the polymer chain regularity, reducing crystallinity and resulting in a more flexible material.[1][4]
| Property | PVDF Homopolymer | PVDF-HFP Copolymer | P(VDF-TrFE) Copolymer | Test Method |
| Tensile Strength (MPa) | 35–50 | 20–35 | Intermediate between homopolymer and PVDF-HFP | ASTM D882 |
| Young's Modulus (GPa) | 1.5–2.2 | 0.8–1.5 | Intermediate between homopolymer and PVDF-HFP | ASTM D882 |
| Elongation at Break (%) | 50–100 | 150–200 | 100–150 | ASTM D882 |
Thermal Properties
The melting point (Tm) and glass transition temperature (Tg) are critical parameters for determining the operational temperature range of a polymer. PVDF homopolymers have a relatively high melting point, while copolymers exhibit a lower Tm, which can be advantageous for processing.[1][4][6]
| Property | PVDF Homopolymer | PVDF-HFP Copolymer | P(VDF-TrFE) Copolymer | Test Method |
| Melting Point (T_m) | ~170 °C (165-175 °C) | 140–160 °C | 135-160 °C | ASTM D4591 / DSC |
| Glass Transition (T_g) | ~ -35 °C | -20 to -15 °C | N/A | ASTM D4591 / DSC |
| Curie Temperature (T_c) | ~205 °C (estimated) | N/A | 100-120 °C (for ~70:30 mol %) | DSC |
Electrical Properties
PVDF and its copolymers are known for their excellent dielectric and piezoelectric properties. The dielectric constant is a measure of a material's ability to store electrical energy in an electric field.[7] P(VDF-TrFE) copolymers, in particular, exhibit enhanced piezoelectric responses due to their spontaneous crystallization into the polar β-phase.[8][9]
| Property | PVDF Homopolymer | P(VDF-TrFE) Copolymer | Test Method |
| Dielectric Constant @ 1 kHz | 8.4 | ~10-12 | ASTM D150 |
| Piezoelectric Coefficient (d_33, pC/N) | ~20-30 | ~30-40 (can be higher) | Direct Piezoelectric Measurement |
Chemical Resistance
PVDF-based polymers demonstrate broad chemical resistance, particularly to acids, halogens, and organic solvents.[10] However, their resistance can be affected by strong bases, especially at elevated temperatures.
| Chemical Agent | PVDF Homopolymer (at Room Temperature) |
| Acids (e.g., Nitric Acid, Sulfuric Acid) | Resistant |
| Bases (e.g., Sodium Hydroxide) | Resistant (Limited at high temp) |
| Alcohols (e.g., Ethanol, Methanol) | Resistant |
| Aromatic Solvents (e.g., Toluene) | Resistant |
| Ketones (e.g., Acetone) | Limited Resistance |
| Halogens (e.g., Chlorine, Bromine) | Resistant |
This table provides a general overview. It is crucial to consult specific chemical compatibility charts for detailed information.
Experimental Protocols
To ensure the reliability and comparability of performance data, standardized experimental protocols are essential. The following sections detail the methodologies for key performance tests.
Tensile Properties of Thin Plastic Films (ASTM D882)
This method determines the tensile properties of plastics in the form of thin sheeting.
-
Specimen Preparation: Cut rectangular specimens from the polymer film, typically 25 mm in width and with a length sufficient for the grip separation (e.g., 150 mm).[11] Ensure the edges are smooth and free of nicks.
-
Conditioning: Condition the specimens at a standard laboratory atmosphere of 23 ± 2 °C and 50 ± 5 % relative humidity for at least 40 hours prior to testing.[12]
-
Test Procedure:
-
Calculations: From the load-elongation curve, calculate the tensile strength, Young's modulus, and elongation at break.[14]
Thermal Analysis by Differential Scanning Calorimetry (DSC) (ASTM D4591)
DSC is used to measure thermal transitions such as melting point and glass transition temperature.
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[15] Crimp the pan to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[15]
-
Test Procedure:
-
Heat the sample to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min).[16]
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis: The melting temperature (Tm) is determined from the peak of the endotherm in the second heating scan. The glass transition temperature (Tg) is identified as a step change in the heat flow.[16]
Dielectric Constant (Permittivity) and Dissipation Factor (ASTM D150)
This method covers the determination of the relative permittivity and dissipation factor of solid electrical insulating materials.
-
Specimen Preparation: Prepare a flat sheet of the polymer with a uniform thickness. The specimen must be larger than the electrodes used for the measurement.[7]
-
Test Procedure:
-
Calculation: The dielectric constant is calculated as the ratio of the capacitance of the material to the capacitance of the air gap.[7]
Fourier Transform Infrared (FTIR) Spectroscopy for Crystalline Phase Identification
FTIR spectroscopy is a powerful tool to identify the different crystalline phases (α, β, and γ) in PVDF, which is crucial for understanding its piezoelectric properties.
-
Sample Preparation: Prepare a thin film of the PVDF material.
-
Data Acquisition: Obtain the FTIR spectrum of the sample, typically in the range of 400-4000 cm⁻¹.
-
Phase Identification:
Visualizing Key Relationships
The following diagrams illustrate important concepts related to the performance and processing of 1,1-difluoroethene-based polymers.
References
- 1. pengrowthplastics.com [pengrowthplastics.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. A critical analysis of the α, β and γ phases in poly(vinylidene fluoride) using FTIR - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. What is the difference between homopolymer PVDF and copolymer PVDF ? - Knowledge [chinafluoropolymer.com]
- 5. polyk-lab.com [polyk-lab.com]
- 6. echemi.com [echemi.com]
- 7. specialchem.com [specialchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Chemical resistance, PVDF | Materials | Polyfluor [polyfluor.nl]
- 11. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 12. micomlab.com [micomlab.com]
- 13. zwickroell.com [zwickroell.com]
- 14. qualitester.com [qualitester.com]
- 15. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 16. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 17. infinitalab.com [infinitalab.com]
- 18. A critical analysis of the α, β and γ phases in poly(vinylidene fluoride) using FTIR - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01267E [pubs.rsc.org]
- 19. Determine the crystalline phases of PVDF film by FTIR – Paul Wu's Blog [materean.com]
Methoxymethane: A Rising Star in the Polar Aprotic Solvent Landscape
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact reaction outcomes, process efficiency, and overall sustainability. This guide provides a comprehensive benchmark of methoxymethane (dimethyl ether, DME) against other commonly used polar aprotic solvents, including acetone, acetonitrile, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). By presenting key physicochemical properties, comparative experimental data, and detailed experimental protocols, this guide aims to equip scientists with the necessary information to make informed decisions about solvent selection.
Methoxymethane, a colorless, readily available, and relatively inexpensive ether, is gaining traction as a viable and more sustainable alternative to traditional polar aprotic solvents. Its favorable environmental profile, coupled with its unique solvent properties, makes it an attractive candidate for a wide range of applications, from organic synthesis to pharmaceutical manufacturing.
Physicochemical Properties: A Head-to-Head Comparison
The selection of an appropriate solvent often begins with an evaluation of its fundamental physical and chemical characteristics. The following table summarizes the key physicochemical properties of methoxymethane and other common polar aprotic solvents, providing a clear basis for comparison.
| Property | Methoxymethane (DME) | Acetone | Acetonitrile | Tetrahydrofuran (THF) | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) |
| Molecular Weight ( g/mol ) | 46.07 | 58.08 | 41.05 | 72.11 | 78.13 | 73.09 |
| Boiling Point (°C) | -24.8[1] | 56.1[2] | 81.3[2] | 66[2] | 189[2] | 153[2] |
| Melting Point (°C) | -141.5[1] | -94.7 | -43.8 | -108.4 | 18.5 | -61 |
| Density (g/mL at 20°C) | 0.668 (liquid at boiling point) | 0.791 | 0.786 | 0.889 | 1.100 | 0.944 |
| Dielectric Constant (ε at 20°C) | 5.02[1] | 20.7 | 37.5 | 7.6 | 46.7 | 36.7 |
| Dipole Moment (Debye) | 1.30[1] | 2.88 | 3.92 | 1.75 | 3.96 | 3.82 |
| Solubility in Water ( g/100 mL at 20°C) | 7.1[3] | Miscible | Miscible | Miscible | Miscible | Miscible |
Performance in Key Chemical Transformations
The true measure of a solvent's utility lies in its performance in chemical reactions. While extensive comparative data for methoxymethane is still emerging, existing studies highlight its potential in various applications.
Grignard Reactions
Traditionally, ethereal solvents like diethyl ether and THF are the go-to choices for Grignard reactions. However, methoxymethane has been investigated as a potential substitute. While THF's higher polarity can better stabilize the Grignard reagent, potentially leading to different reactivity, methoxymethane's lower boiling point can facilitate easier removal post-reaction. Some studies suggest that for certain Grignard reactions, methoxymethane can be a suitable alternative to THF, offering a more volatile and easily removable solvent option.[2]
Nucleophilic Substitution (SN2) Reactions
Solubility of Inorganic Salts
The ability to dissolve salts is a crucial property for many applications, including battery technology. The solubility of lithium salts, for example, is critical for the performance of lithium-ion batteries. Generally, solvents with higher dielectric constants and polarity, such as DMSO and acetonitrile, exhibit greater dissolving power for salts like lithium nitrate (LiNO3) and lithium bromide (LiBr) compared to less polar solvents.[4] Given methoxymethane's lower dielectric constant, it is expected to be a poorer solvent for inorganic salts compared to highly polar aprotic solvents.
Experimental Protocols
To facilitate further research and direct comparison, this section provides generalized experimental protocols for key applications where methoxymethane could be benchmarked against other polar aprotic solvents.
General Procedure for a Comparative SN2 Reaction
This protocol outlines a method for comparing the rate of a simple SN2 reaction in different polar aprotic solvents.
Reaction: CH3I + Br- -> CH3Br + I-
Materials:
-
Methyl iodide (CH3I)
-
Sodium bromide (NaBr)
-
Methoxymethane (liquefied)
-
Acetone
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Gas-tight syringes
-
Pressurized reaction vessel (for methoxymethane)
-
Standard glassware for reactions under inert atmosphere
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare stock solutions of methyl iodide and sodium bromide in each of the solvents to be tested. The concentrations should be identical for all solvents.
-
For reactions involving methoxymethane, the reaction must be carried out in a sealed, pressurized vessel due to its low boiling point.
-
For the other solvents, set up the reactions in standard round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon).
-
Initiate the reactions by adding the sodium bromide solution to the methyl iodide solution at a constant, controlled temperature.
-
At regular time intervals, withdraw aliquots from each reaction mixture using a gas-tight syringe.
-
Quench the reaction in the aliquot immediately (e.g., by diluting with a large volume of a suitable solvent).
-
Analyze the composition of each aliquot by gas chromatography to determine the concentration of the reactant (methyl iodide) and the product (methyl bromide).
-
Plot the concentration of the reactant versus time for each solvent to determine the reaction rate.
-
Compare the calculated rate constants to benchmark the performance of each solvent.
Visualizing a General Solvent Screening Workflow
The process of selecting an optimal solvent for a chemical transformation is a multi-step process. The following diagram, generated using Graphviz, illustrates a typical workflow for solvent screening in a drug development context.
References
A Comparative Guide to the Kinetic Studies of 1,1-Difluoroethene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic studies of 1,1-difluoroethene (VDF) polymerization, a critical process in the production of the technologically significant polymer, poly(vinylidene fluoride) (PVDF). Understanding the kinetics of VDF polymerization is paramount for controlling the polymer's microstructure and, consequently, its final properties, which are leveraged in a wide array of applications, from high-performance coatings and lithium-ion battery binders to biomedical membranes and sensors. This document summarizes quantitative kinetic data, details experimental methodologies, and provides visual representations of the polymerization process to aid researchers in this field.
Comparison of Polymerization Methods and Kinetic Parameters
The polymerization of 1,1-difluoroethene is predominantly carried out via free-radical polymerization in various systems, including emulsion, suspension, and solution polymerization. Each method offers distinct advantages and challenges, leading to different kinetic behaviors and polymer characteristics.
Emulsion polymerization is a widely used industrial method for producing PVDF. It typically involves dispersing the VDF monomer in an aqueous medium with the aid of a surfactant and initiating the polymerization with a water-soluble initiator.[1] This method allows for good heat transfer and control over the polymerization rate, leading to high molecular weight polymers at a high polymerization rate.
Suspension polymerization is another heterogeneous technique where VDF is dispersed as liquid droplets in an aqueous medium, and a monomer-soluble initiator is used. This method is known for producing polymer beads with good purity. However, kinetic data for the suspension polymerization of VDF is less commonly reported in the literature compared to emulsion polymerization.[2][3]
Solution polymerization involves the polymerization of VDF in a solvent that dissolves both the monomer and the resulting polymer. This method offers a homogeneous reaction medium, which can simplify kinetic studies. However, the choice of solvent is crucial as it can affect the polymerization rate and the properties of the final polymer.[4]
The following table summarizes key kinetic parameters for the polymerization of 1,1-difluoroethene under different conditions, as extracted from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions.
| Polymerization Method | Initiator System | Temperature (°C) | Pressure (bar) | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Activation Energy (E_a) (kJ mol⁻¹) | Reference |
| Emulsion | Potassium Persulfate (KPS) | 85 | 83 | - | - | [1] |
| Emulsion | Not Specified | 45-90 | Not Specified | - | - | [4] |
| Solution (in scCO₂) | Diethylperoxydicarbonate (DEPDC) | 65 - 85 | >100 | - | - | [5] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for key experiments in the kinetic study of 1,1-difluoroethene polymerization.
Emulsion Polymerization Kinetic Study
Objective: To determine the rate of polymerization and the evolution of molecular weight in the emulsion polymerization of VDF.
Apparatus: A high-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure sensors, a monomer feeding line, and a sampling system.[6]
Materials:
-
1,1-Difluoroethene (VDF) monomer
-
Deionized water
-
Anionic surfactant (e.g., a fluorinated surfactant)
-
Water-soluble initiator (e.g., Potassium Persulfate - KPS)[1]
-
Chain transfer agent (optional, e.g., ethyl acetate)[1]
-
Buffer solution (to maintain pH)
Procedure:
-
The reactor is charged with deionized water, surfactant, and buffer.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove oxygen.
-
The reactor is heated to the desired polymerization temperature (e.g., 85°C).[1]
-
VDF monomer is fed into the reactor until the desired pressure is reached (e.g., 83 bar).[1]
-
The initiator solution is then injected into the reactor to start the polymerization.
-
The polymerization is monitored by tracking the consumption of VDF over time, which can be done by measuring the pressure drop in the reactor or by taking samples at regular intervals.[1]
-
Samples are analyzed to determine the monomer conversion (e.g., by gravimetry) and the molecular weight and molecular weight distribution of the polymer (e.g., by Gel Permeation Chromatography - GPC).
Solution Polymerization Kinetic Study
Objective: To investigate the homogeneous polymerization kinetics of VDF in a suitable solvent.
Apparatus: A high-pressure reactor equipped with a stirring mechanism, temperature and pressure controls, and a sampling port.
Materials:
-
1,1-Difluoroethene (VDF) monomer
-
A suitable solvent that dissolves both VDF and PVDF (e.g., supercritical carbon dioxide, dimethyl carbonate).[5][7]
-
A monomer-soluble initiator (e.g., a peroxide or an azo compound).[4]
Procedure:
-
The reactor is charged with the solvent and the initiator.
-
The reactor is sealed, purged, and brought to the desired reaction temperature and pressure.
-
VDF monomer is introduced into the reactor.
-
The reaction mixture is stirred to ensure homogeneity.
-
The progress of the polymerization is followed by taking samples periodically and analyzing them for monomer conversion and polymer properties. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of the monomer.[4]
Visualizing Polymerization Kinetics
Diagrams can provide a clear and concise overview of complex processes. The following visualizations were created using the Graphviz (DOT language) to illustrate a typical experimental workflow and a simplified reaction mechanism for the free-radical polymerization of 1,1-difluoroethene.
Caption: Experimental workflow for kinetic studies of 1,1-difluoroethene polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. re.public.polimi.it [re.public.polimi.it]
"inter-laboratory comparison of 1,1-Difluoroethene analysis"
An Inter-Laboratory Comparison of Analytical Methods for 1,1-Difluoroethene
This guide provides a comparative overview of common analytical techniques for the quantification of 1,1-Difluoroethene (VDF), also known as vinylidene fluoride. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of volatile organic compounds. As no formal inter-laboratory comparison studies for 1,1-Difluoroethene were identified in publicly available literature, this guide presents a hypothetical comparison based on established analytical methodologies and their typical performance characteristics.
Introduction to 1,1-Difluoroethene Analysis
1,1-Difluoroethene is a gaseous organofluorine compound used in the production of fluoropolymers.[1] Accurate and precise quantification is crucial for industrial quality control, environmental monitoring, and safety assessment. The primary analytical challenges involve handling a volatile gas and ensuring selectivity against structurally similar compounds. The most common analytical approaches for such compounds are gas chromatography (GC) with various detectors and Fourier-Transform Infrared Spectroscopy (FTIR).
Hypothetical Inter-Laboratory Comparison Design
To assess the performance of different analytical methods, a hypothetical inter-laboratory comparison was designed. In this scenario, participating laboratories would receive a set of gas cylinders containing 1,1-Difluoroethene at various concentrations in a nitrogen matrix. The laboratories would be asked to perform quantitative analysis using their in-house validated methods.
Key Objectives:
-
To compare the accuracy and precision of different analytical methods for 1,1-Difluoroethene quantification.
-
To evaluate the linearity, limit of detection (LOD), and limit of quantification (LOQ) of each method.
-
To assess the inter-laboratory reproducibility of the analytical results.
Analytical Methodologies
The following analytical techniques are commonly employed for the analysis of volatile organic compounds like 1,1-Difluoroethene and are considered in this comparison.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography with a flame ionization detector is a robust and widely used technique for the analysis of organic compounds.[2] The FID exhibits high sensitivity to hydrocarbons but has a limited response to non-hydrocarbon species.[3]
Gas Chromatography with Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry offers high selectivity and definitive identification of analytes based on their mass spectra.[4] This method is particularly useful for complex matrices where co-eluting peaks may be present.
Fourier-Transform Infrared Spectroscopy (FTIR)
Extractive FTIR spectrometry, as outlined in NIOSH Method 3800, is a powerful technique for the real-time analysis of gases.[5][6] It allows for the simultaneous quantification of multiple compounds based on their unique infrared absorption spectra.[7]
Data Presentation: Comparison of Analytical Performance
The following table summarizes the expected performance characteristics of the compared analytical methods for the analysis of 1,1-Difluoroethene. The values are representative of what would be anticipated in an inter-laboratory study based on the performance of these methods for similar volatile organic compounds.
| Performance Parameter | GC-FID | GC-MS (Scan Mode) | GC-MS (SIM Mode) | FTIR (NIOSH 3800) |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% | 90 - 110% |
| Precision (RSD) | < 5% | < 10% | < 5% | < 10% |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~10 ppb | ~50 ppb | ~1 ppb | ~0.2 ppm[1] |
| Limit of Quantification (LOQ) | ~30 ppb | ~150 ppb | ~3 ppb | ~0.6 ppm |
| Inter-laboratory Reproducibility (RSD) | < 10% | < 15% | < 10% | < 15% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Gas Chromatography (GC-FID and GC-MS) Protocol
Sample Introduction:
-
A gas-tight syringe is used to draw a known volume of the gas sample from the cylinder.
-
The sample is injected into the gas chromatograph's injection port, which is heated to ensure rapid vaporization.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 30 m x 0.32 mm ID, 1.0 µm film thickness), is suitable for separating 1,1-Difluoroethene from potential impurities.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 150°C.
-
Injector Temperature: 200°C.
-
Detector Temperature: 250°C for FID; the transfer line to the MS would be held at 230°C.
Detection:
-
FID: The effluent from the column is mixed with hydrogen and air, and burned. The resulting ions are detected, generating a signal proportional to the amount of analyte.
-
MS: The effluent is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions for 1,1-Difluoroethene would provide the best sensitivity and selectivity.
Calibration:
-
A multi-point calibration curve is generated by injecting known concentrations of 1,1-Difluoroethene standards.
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol (based on NIOSH 3800)
Sample Introduction:
-
The gas sample is continuously drawn from the source through a sampling line into a gas cell within the FTIR spectrometer using a pump.[6]
-
A particulate filter is used to protect the instrument from dust.
Spectroscopic Conditions:
-
Gas Cell Pathlength: A pathlength of 1 to 20 meters is typically used, depending on the desired sensitivity.
-
Resolution: A spectral resolution of 0.5 cm⁻¹ is generally sufficient.
-
Measurement Time: A typical measurement involves co-adding scans over a period of 1 to 5 minutes.
Data Analysis:
-
The concentration of 1,1-Difluoroethene is determined by comparing the sample's infrared absorbance at a specific frequency to the absorbance of calibration standards.[7]
-
Multivariate analysis techniques, such as classical least-squares, can be used to deconvolve the spectra of mixtures and correct for interferences.[7]
Calibration:
-
The instrument is calibrated using certified gas standards of 1,1-Difluoroethene in nitrogen. A zero-background spectrum is obtained using high-purity nitrogen.
Mandatory Visualizations
Caption: Workflow for a typical inter-laboratory comparison of 1,1-Difluoroethene analysis.
Conclusion
While all three discussed methods are suitable for the analysis of 1,1-Difluoroethene, the choice of method will depend on the specific application.
-
GC-FID is a cost-effective and robust method for routine analysis where high sample throughput is required and the sample matrix is relatively simple.[2]
-
GC-MS is the preferred method when definitive identification is necessary, or when analyzing complex matrices where interferences are likely.[4] The use of SIM mode can significantly enhance sensitivity.
-
FTIR is ideal for real-time, continuous monitoring of 1,1-Difluoroethene in air, offering the advantage of immediate results without sample preparation.[5][6]
An inter-laboratory comparison, even if hypothetical at this stage, provides a valuable framework for assessing the reliability and comparability of data generated by different laboratories and methods. It highlights the importance of standardized protocols and robust quality control measures in ensuring the accuracy of analytical results.
References
- 1. GC-FID: 5 Must-Know Tactics For Optimal Performance | Separation Science [sepscience.com]
- 2. measurlabs.com [measurlabs.com]
- 3. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scribd.com [scribd.com]
- 6. cdc.gov [cdc.gov]
- 7. Page:NIOSH Manual of Analytical Methods - 3800.pdf/1 - Wikisource, the free online library [en.wikisource.org]
Unraveling the Fleeting Existence of 1,1-Difluoroethene Reaction Intermediates: A Comparative Guide to Spectroscopic Evidence
For researchers, scientists, and drug development professionals, understanding the transient species that dictate the course of chemical reactions is paramount. This guide provides a comparative analysis of spectroscopic techniques used to identify and characterize the elusive reaction intermediates of 1,1-difluoroethene (vinylidene fluoride), a key building block in materials science and pharmacology. We delve into the experimental data and methodologies that shed light on these short-lived molecular entities.
The study of reaction mechanisms hinges on the ability to observe the intermediate steps between reactants and products. For a highly reactive molecule like 1,1-difluoroethene, these intermediates are fleeting, requiring sophisticated spectroscopic techniques for their detection. This guide compares the insights gained from various methods, presenting the available quantitative data and the experimental protocols necessary to achieve these results.
Probing Reaction Pathways: A Tabular Comparison of Spectroscopic Data
While direct spectroscopic observation of 1,1-difluoroethene reaction intermediates has proven challenging, significant insights have been gleaned from detailed analysis of reaction products and their energy distributions. The following table summarizes key quantitative data from photodissociation studies, which provide indirect but powerful evidence about the nature of the transition states and intermediate pathways.
| Reaction Studied | Spectroscopic Method | Key Quantitative Data | Inferred Intermediate/Transition State Insight |
| Photodissociation at 193 nm | Time-resolved Fourier-transform infrared (FTIR) emission spectroscopy | Nascent HF product vibrational distribution: v=1: 0.43±0.04, v=2: 0.28±0.03, v=3: 0.18±0.02, v=4: 0.11±0.02. Rotational temperature: ~1300 K. | The non-statistical vibrational distribution of the HF product suggests a highly constrained transition state for the HF elimination channel. The rotational excitation points to a significant exit barrier in the potential energy surface. |
Illuminating Reaction Dynamics: Key Experimental Methodologies
The investigation of 1,1-difluoroethene reaction dynamics and the indirect characterization of its intermediates rely on advanced experimental setups. Here, we detail the protocol for time-resolved Fourier-transform infrared (FTIR) emission spectroscopy, a powerful technique for analyzing the energy distribution of reaction products.
Time-Resolved Fourier-Transform Infrared (FTIR) Emission Spectroscopy
This technique is employed to measure the vibrational and rotational energy of infrared-active products as they are formed in a chemical reaction. By analyzing the energy distribution of the products, inferences can be made about the transition state and the dynamics of the reaction.
Experimental Protocol:
-
Reactant Preparation: A gas mixture of 1,1-difluoroethene, typically seeded in a buffer gas like argon, is introduced into a reaction chamber.
-
Initiation: A pulsed laser, such as an excimer laser operating at 193 nm, is used to initiate the photodissociation of 1,1-difluoroethene.
-
Signal Collection: The time-resolved infrared emission from the vibrationally and rotationally excited products (e.g., HF) is collected.
-
Spectrometric Analysis: A step-scan Fourier-transform spectrometer is used to analyze the collected infrared emission. This allows for the acquisition of time-resolved spectra at specific intervals after the photolysis pulse.
-
Data Analysis: The obtained spectra are analyzed to determine the population distribution of the different vibrational and rotational states of the product molecules. This distribution provides insights into the energy disposal during the reaction and the nature of the potential energy surface.
Visualizing Reaction Pathways and Workflows
To better understand the logical flow of these experimental investigations and the proposed reaction mechanisms, the following diagrams are provided.
Caption: Experimental workflow for time-resolved FTIR emission spectroscopy of 1,1-difluoroethene photodissociation.
Caption: Proposed pathway for HF elimination from 1,1-difluoroethene upon 193 nm photoexcitation.
The Path Forward: The Quest for Direct Observation
The presented data, while invaluable, primarily offers an indirect view of the reaction intermediates of 1,1-difluoroethene through the lens of its final products. The scientific community continues to pursue the direct spectroscopic characterization of these transient species using techniques such as:
-
Transient Absorption Spectroscopy: This pump-probe technique could potentially capture the electronic absorption spectrum of short-lived intermediates following photoexcitation.
-
Matrix Isolation Spectroscopy: By trapping reaction intermediates in an inert gas matrix at cryogenic temperatures, their vibrational spectra could be measured using FTIR spectroscopy, providing detailed structural information.
-
Time-Resolved Photoelectron Spectroscopy: This method can probe the electronic structure of molecules as they evolve during a reaction, offering a powerful tool to track the formation and decay of intermediates.
The successful application of these techniques to 1,1-difluoroethene reactions will undoubtedly provide a more complete and direct picture of the intricate dance of atoms and electrons that govern its chemical transformations. This ongoing research is crucial for refining theoretical models and enabling more precise control over the synthesis of novel fluorinated materials and pharmaceuticals.
A Comparative Guide to Assessing the Purity of Synthesized 1,1-Difluoroethene
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized 1,1-Difluoroethene (VDF), a critical building block in fluoropolymer synthesis, is paramount. This guide provides a comprehensive comparison of established analytical techniques for purity assessment, complete with experimental protocols and supporting data to aid in method selection and implementation.
The accurate determination of 1,1-Difluoroethene purity is essential for guaranteeing the quality, performance, and safety of resulting polymers and other downstream products. Even trace impurities can significantly impact polymerization reactions and the final material's properties. This guide explores the most effective methods for quantifying the purity of VDF and identifying potential contaminants: Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Purity Assessment Methods
A summary of the key performance characteristics of the primary analytical techniques for 1,1-Difluoroethene purity assessment is presented in the table below. This allows for a direct comparison to facilitate method selection based on specific laboratory capabilities and analytical requirements.
| Analytical Technique | Principle | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Common Impurities Detected |
| GC-FID | Separation of volatile compounds based on boiling point and polarity, followed by detection via flame ionization. | ~0.018 mg/L (for 1,1-Difluoroethane) | ~0.099 mg/L (for 1,1-Difluoroethane) | High sensitivity, robust, and widely available. | Vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1-chloro-1,1-difluoroethane, 1,1,1-trifluoroethane.[1] |
| ¹⁹F NMR Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus to provide structural information and quantitative data. | Dependent on instrument and experimental parameters. | Dependent on instrument and experimental parameters. | High specificity, non-destructive, and provides structural information about impurities.[2][3][4] | Fluorinated isomers and by-products. |
| GC-MS | Combines the separation power of GC with the identification capabilities of mass spectrometry. | Low ppm to ppb range. | Low ppm to ppb range. | Excellent for impurity identification through mass fragmentation patterns.[1][5] | A wide range of volatile and semi-volatile organic compounds.[1] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample, providing a "fingerprint" of the molecules present. | Typically in the percent range for impurities. | Not inherently quantitative without calibration. | Rapid screening for the presence of functional groups indicative of impurities.[6][7] | Compounds with distinct IR absorption bands from VDF. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on vibrational modes. | Dependent on the Raman cross-section of the impurity. | Can be quantitative with proper calibration. | Can be used for in-situ and real-time monitoring.[8][9] | Molecules with different polarizability from VDF. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their application in a laboratory setting.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method, adapted from a validated protocol for the closely related compound 1,1-difluoroethane, is suitable for the quantitative analysis of 1,1-Difluoroethene.[10]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
Chromatographic Conditions:
-
Column: Restek Rtx-BAC-1 (30 m x 0.53 mm i.d.) or equivalent.
-
Oven Temperature: 40 °C (isothermal).
-
Injector Temperature: 200 °C.
-
Detector Temperature: 225 °C.
-
Carrier Gas: Helium at a constant flow.
-
Linear Velocity: 40 cm/s.
Sample Preparation:
-
Prepare a stock solution of 1,1-Difluoroethene in a suitable solvent (e.g., methanol) in a sealed vial.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
For analysis, introduce a known volume of the gaseous sample or the headspace of a liquid sample into the GC injector.
Data Analysis:
-
Identify the 1,1-Difluoroethene peak based on its retention time, confirmed by running a pure standard.
-
Calculate the peak area of the 1,1-Difluoroethene and any impurity peaks.
-
Quantify the purity by the area percent method or by using a calibration curve generated from the standards.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[2][3][4]
Instrumentation:
-
NMR spectrometer with a fluorine probe.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard: A stable fluorinated compound with a known chemical shift that does not overlap with the analyte or impurity signals (e.g., trifluorotoluene).
-
Pulse Sequence: A standard one-pulse experiment with proton decoupling is typically sufficient. For quantitative analysis, ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest).[2]
Sample Preparation:
-
Introduce a known amount of the synthesized 1,1-Difluoroethene gas into an NMR tube containing the deuterated solvent and the internal standard. This can be achieved by bubbling the gas through the solvent or by using a gas-tight syringe.
-
Alternatively, dissolve a known weight of a liquefied sample in the deuterated solvent containing the internal standard.
Data Analysis:
-
Acquire the ¹⁹F NMR spectrum.
-
Identify the signal corresponding to 1,1-Difluoroethene and the internal standard.
-
Integrate the signals of 1,1-Difluoroethene and any impurities.
-
Calculate the purity by comparing the integral of the 1,1-Difluoroethene signal to the sum of all fluorine-containing signals, or more accurately, by using the internal standard of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification of unknown impurities due to the structural information provided by the mass spectrometer.[1][5]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (quadrupole, time-of-flight, etc.).
Chromatographic Conditions:
-
Similar to GC-FID, a non-polar or mid-polar capillary column is typically used.
-
The temperature program may need to be optimized to achieve good separation of all potential impurities.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
-
Mass Range: Scan a mass range appropriate for 1,1-Difluoroethene and its expected impurities (e.g., m/z 30-200).
Sample Preparation:
-
Sample preparation is identical to that for GC-FID analysis.
Data Analysis:
-
Identify the main peak as 1,1-Difluoroethene by its retention time and mass spectrum.
-
For any other peaks, perform a library search (e.g., NIST database) to tentatively identify the impurities based on their mass spectra.
-
Confirm the identity of impurities by comparing their retention times and mass spectra with those of authentic standards, if available.
-
Purity can be estimated using the area percent method, but for accurate quantification, calibration with standards is necessary.
Alternative Purity Assessment Techniques
While GC-FID, NMR, and GC-MS are the primary methods, other techniques can provide valuable, albeit sometimes less specific, information about the purity of 1,1-Difluoroethene.
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used as a rapid screening tool to detect the presence of impurities with functional groups that have distinct infrared absorptions from 1,1-Difluoroethene.[6][7] However, it is not inherently quantitative without the development of a calibration curve and is generally less sensitive than chromatographic methods.[6]
-
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides a vibrational fingerprint of the molecule. It can be particularly useful for in-situ or online monitoring of the synthesis process to track the formation of 1,1-Difluoroethene and the potential emergence of by-products.[8][9]
Conclusion
The choice of analytical method for assessing the purity of synthesized 1,1-Difluoroethene will depend on the specific requirements of the analysis. GC-FID offers a robust and sensitive method for routine quantitative analysis. ¹⁹F NMR provides excellent specificity and structural information, making it ideal for identifying and quantifying fluorinated impurities. GC-MS is unparalleled in its ability to identify unknown impurities. For a comprehensive purity assessment, a combination of these techniques is often recommended. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can confidently select and implement the most appropriate methods to ensure the quality and purity of their synthesized 1,1-Difluoroethene.
References
- 1. Vinylidene fluoride | CH2=CF2 | CID 6369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating polyvinylidene fluoride - carbon black composites as solid phase microextraction coatings for the detection of urinary volatile organic compounds by gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 6. Can Ftir Determine Purity? Uncover Contaminants With Chemical Fingerprinting - Kintek Solution [kindle-tech.com]
- 7. Fourier transformation IR spectroscopy made easy 📕 [qa-group.com]
- 8. Raman spectral feature extraction and analysis methods for olefin polymerization and cracking based on machine learning techniques - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. A validated method for the quantitation of 1,1-difluoroethane using a gas in equilibrium method of calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1,1-Difluoroethene and Methoxymethane
Essential guidelines for the safe and compliant disposal of 1,1-Difluoroethene and methoxymethane are detailed below. This document provides procedural steps for researchers, scientists, and drug development professionals to ensure adherence to safety protocols and regulatory requirements.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of 1,1-Difluoroethene and methoxymethane, which are critical for safe handling and disposal.
Table 1: Physical and Chemical Properties of 1,1-Difluoroethene
| Property | Value |
| Chemical Formula | C2H2F2[1] |
| Physical State | Liquefied gas[1] |
| Color | Colourless[1] |
| Odor | Odourless[1] |
| Melting Point | -144 °C[1] |
| Boiling Point | -83 °C |
| Flash Point | < -50 °C |
| UN Number | 1959[1] |
Table 2: Physical and Chemical Properties of Methoxymethane (Dimethyl Ether)
| Property | Value |
| Chemical Formula | C3H8O2[2] |
| Physical State | Liquid |
| Color | Colorless |
| Odor | Characteristic |
| Melting Point | -105 °C[2] |
| Boiling Point | 41 - 42 °C[2] |
| Flash Point | -32 °C |
| UN Number | 1033 |
Experimental Protocols: Disposal Procedures
Adherence to proper disposal protocols is mandatory to mitigate risks associated with these hazardous materials. Under no circumstances should these chemicals be disposed of down the drain or in regular trash.[3][4]
2.1 General Laboratory Waste Management Principles
Before proceeding with specific disposal methods, it is crucial to follow these general principles for all hazardous chemical waste:
-
Waste Minimization : Order only the necessary quantities of chemicals to reduce waste generation.[5]
-
Segregation : Keep different types of chemical waste separate to avoid dangerous reactions.[6] For instance, store acids and bases separately.[6]
-
Containerization : Use appropriate, clearly labeled, and tightly sealed containers for waste collection.[4][5][6] Containers should be compatible with the chemical waste they hold.[7]
-
Labeling : All waste containers must be accurately labeled with their contents and the words "Hazardous Waste".[4][5]
-
Storage : Store waste in designated "Satellite Accumulation Areas" at or near the point of generation.[5][6]
2.2 Disposal of 1,1-Difluoroethene
1,1-Difluoroethene is an extremely flammable gas under pressure.[1][8] Improper handling can lead to fire or explosion.
-
Step 1: Assess Container Status : Determine if the gas cylinder is empty or partially full.
-
Step 2: Empty Cylinders : For empty cylinders, ensure they are completely depressurized. Dispose of the empty pressurized gas bottle according to institutional and local regulations.[1]
-
Step 3: Unused or Partially Full Cylinders : Do not attempt to vent the gas. This is considered a release to the environment and is prohibited.[1]
-
Step 4: Contact Hazardous Waste Disposal Service : Arrange for pickup by your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal company.[4] They are equipped to handle and transport compressed gases for proper disposal.
2.3 Disposal of Methoxymethane (Dimethyl Ether)
Methoxymethane is a highly flammable liquid that can form explosive peroxides upon exposure to air and light.[2][9]
-
Step 1: Peroxide Hazard Assessment : Ethers like methoxymethane should be dated upon receipt and upon opening.[9][10] It is recommended to dispose of them within one year of opening.[11] If the chemical is past its expiration date or has been stored for an extended period, it must be tested for the presence of peroxides. If peroxide crystals are visible, do not handle the container and contact your EH&S office immediately.[10]
-
Step 2: Waste Collection : Collect waste methoxymethane in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as glass.[12] Do not mix with other waste streams.
-
Step 3: Storage : Store the waste container in a flammable liquids cabinet, away from heat, sparks, and open flames.[2]
-
Step 4: Arrange for Disposal : Contact your institution's EH&S office or a licensed hazardous waste disposal service for pickup and disposal via incineration or other approved methods.[13]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 1,1-Difluoroethene and methoxymethane.
References
- 1. halopolymer-usa.com [halopolymer-usa.com]
- 2. sds.mcmaster.ca [sds.mcmaster.ca]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. mtu.edu [mtu.edu]
- 8. 1,1-Difluoroethene Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. Hazardous Waste Disposal [cool.culturalheritage.org]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Essential Safety and Handling Guide for 1,1-Difluoroethene and Methoxymethane
This guide provides immediate safety, operational, and disposal protocols for handling a mixture of 1,1-Difluoroethene and methoxymethane. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
I. Chemical Safety Data
A thorough understanding of the physical and chemical properties of each component is critical for safe handling. The following tables summarize key quantitative data for 1,1-Difluoroethene and methoxymethane.
Table 1: Physical and Chemical Properties
| Property | 1,1-Difluoroethene | Methoxymethane |
| CAS Number | 75-38-7 | 115-10-6 |
| Molecular Formula | C₂H₂F₂ | C₂H₆O |
| Molecular Weight | 64.03 g/mol | 46.07 g/mol |
| Boiling Point | -83 °C (-117.4 °F)[1][2] | -24.8 °C (-12.6 °F)[3] |
| Melting Point | -144 °C (-227.2 °F)[1][4] | -141.5 °C (-222.7 °F)[3] |
| Appearance | Colorless gas[1] | Colorless gas[3] |
| Odor | Faint ethereal[1] | Faint ether-like[3] |
| Solubility in Water | Slightly soluble[1][4] | Moderately soluble[3] |
Table 2: Safety and Flammability Data
| Property | 1,1-Difluoroethene | Methoxymethane |
| Flash Point | Flammable Gas | -18 °C (-0.4 °F) |
| Lower Explosive Limit (LEL) | 5.5%[4] | 1.60% |
| Upper Explosive Limit (UEL) | 21.3%[4] | 17.60% |
| Vapor Density (Air=1) | 2.2 (Heavier than air)[4] | Not available |
II. Personal Protective Equipment (PPE)
Due to the flammable and potentially hazardous nature of both substances, a comprehensive PPE strategy is mandatory.
-
Eye and Face Protection : Chemical safety goggles and a face shield are required to protect against splashes and gas exposure.[5][6][7]
-
Skin Protection :
-
Respiratory Protection : All work with this mixture must be conducted in a certified chemical fume hood. If there is a potential for exposure outside of a fume hood, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[7][9]
-
Footwear : Closed-toe, chemical-resistant safety footwear is required to protect against spills.[5]
III. Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the safe handling of 1,1-Difluoroethene and methoxymethane from preparation to post-handling.
1. Preparation:
- Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- Assemble all necessary equipment and reagents within the fume hood.
- Verify that a fire extinguisher (Class B: for flammable liquids and gases) is accessible.
- Set up a blast shield in front of the experimental apparatus.
2. Handling:
- Ground all equipment to prevent static discharge, which can be an ignition source.
- Use non-sparking tools.
- Dispense the chemicals slowly and carefully to minimize vapor generation.
- Keep containers sealed when not in use.
- Maintain the smallest possible working quantity.
3. Post-Handling:
- Decontaminate all equipment used in the experiment.
- Properly label and store all waste materials in designated, sealed containers.
- Clean the work area thoroughly.
- Remove PPE in the correct order to avoid cross-contamination and wash hands immediately.
IV. Disposal Plan
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
-
Waste Segregation :
-
Collect all liquid waste containing the 1,1-Difluoroethene and methoxymethane mixture in a designated, labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams.
-
-
Container Management :
-
Use a container compatible with both chemicals.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a well-ventilated, designated satellite accumulation area away from ignition sources.
-
-
Disposal Procedure :
V. Emergency Procedures
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Spill :
-
Evacuate the area immediately.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team.
-
For small spills within a fume hood, use an absorbent material compatible with flammable liquids to contain the spill. Place the used absorbent material in a sealed container for hazardous waste disposal.
-
Visual Workflow for Handling 1,1-Difluoroethene and Methoxymethane
Caption: Workflow for the safe handling and disposal of 1,1-Difluoroethene and methoxymethane.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1,1-difluoroethylene [stenutz.eu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1,1-DIFLUOROETHYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Your Guide to Flammable and Combustible Liquid Safety [int-enviroguard.com]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 7. How to Choose the Right PPE for Hazardous Gases [gasdetection.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. uwlax.edu [uwlax.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
